molecular formula C8H10N2 B3029527 2-(Azetidin-3-yl)pyridine CAS No. 687993-73-3

2-(Azetidin-3-yl)pyridine

Cat. No.: B3029527
CAS No.: 687993-73-3
M. Wt: 134.18
InChI Key: YYWMJKZHVDFSHE-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)pyridine is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-10-8(3-1)7-5-9-6-7/h1-4,7,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWMJKZHVDFSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663710
Record name 2-(Azetidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687993-73-3
Record name 2-(Azetidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Azetidin-3-yl)pyridine: Properties, Synthesis, and Applications

This compound is a heterocyclic compound that merges two structurally significant motifs in medicinal chemistry: the pyridine ring and the azetidine ring. The pyridine moiety is a common feature in numerous pharmaceuticals, valued for its ability to engage in a variety of intermolecular interactions, including hydrogen bonding, π-stacking, and metal coordination.[1] The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has gained considerable attention as a "bioisostere" for more common rings like piperidine or pyrrolidine.[2]

The inherent ring strain of the azetidine scaffold (approximately 26 kcal/mol) not only imparts unique reactivity but also provides a rigid, three-dimensional geometry.[1][3] This conformational rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[2] Furthermore, the sp³-rich character of the azetidine ring often improves key pharmacokinetic properties such as solubility and metabolic stability.[2] The combination of the flat, aromatic, and electron-withdrawing pyridine ring with the non-planar, strained, and basic azetidine ring creates a versatile scaffold with a unique vectoral projection of its functional groups, making this compound a compelling building block for exploring chemical space in drug development programs.

Physicochemical and Spectroscopic Properties

PropertyValue / InformationSource
Molecular Formula C₉H₁₂N₂ChemScene[4]
Molecular Weight 148.21 g/mol Derived from Formula
IUPAC Name This compound---
Appearance Typically a powder in its salt form.[5]American Elements[5]
Storage Conditions Room Temperature (for salt form).[5]American Elements[5]
Hydrogen Bond Donors 1 (Azetidine N-H)PubChem[6]
Hydrogen Bond Acceptors 2 (Pyridine N, Azetidine N)PubChem[6]
¹H-NMR Spectroscopy The spectrum would characteristically show signals for the pyridine ring protons (typically in the δ 7.0-8.5 ppm range) and the azetidine ring protons. The azetidine protons would appear as complex multiplets in the aliphatic region (approx. δ 3.0-4.5 ppm) due to their diastereotopicity and coupling.[7][8]MDPI[7], ESA-IPB[8]
¹³C-NMR Spectroscopy Expected signals include those for the pyridine carbons (δ 120-150 ppm) and the azetidine carbons (typically δ 40-60 ppm).[9]ResearchGate[9]
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z 148.10, with a high-resolution mass confirming the elemental composition.---

Synthesis and Methodologies

The synthesis of this compound and its derivatives often involves multi-step sequences that construct or functionalize one of the heterocyclic rings. A common strategy involves the coupling of a pre-formed azetidine synthon with a pyridine precursor. The high reactivity and potential for ring-opening of the azetidine ring necessitate careful selection of reaction conditions and the use of protecting groups.[3][10]

General Synthetic Workflow

A representative synthetic approach often starts with a commercially available, N-protected 3-functionalized azetidine, such as N-Boc-azetidin-3-one or a 3-halomethylazetidine. This strategy ensures the stability of the strained ring during subsequent chemical transformations.

Synthesis_Workflow Start N-Boc-3-functionalized Azetidine Intermediate1 Coupling Reaction (e.g., Suzuki, Negishi, or SN2) Start->Intermediate1 Pyridine Precursor, Catalyst/Base Intermediate2 N-Boc-2-(Azetidin-3-yl)pyridine Intermediate1->Intermediate2 Workup & Purification Final This compound Intermediate2->Final Boc Deprotection (e.g., TFA, HCl)

General synthetic workflow for this compound.
Exemplary Protocol: Synthesis via N-Boc Deprotection

This protocol describes the final deprotection step, a crucial transformation to yield the target compound from its N-Boc protected precursor. The choice of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is standard for removing the tert-butyloxycarbonyl (Boc) group.

Objective: To remove the N-Boc protecting group from N-Boc-2-(azetidin-3-yl)pyridine to yield this compound.

Materials:

  • N-Boc-2-(azetidin-3-yl)pyridine (1.0 eq)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane (5-10 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Step-by-Step Procedure:

  • Dissolution: Dissolve N-Boc-2-(azetidin-3-yl)pyridine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution. Causality Note: The slow, cooled addition is critical to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[11]

  • Quenching: Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and solvent.

  • Neutralization: Re-dissolve the residue in DCM and transfer to a separatory funnel. Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess acid. Safety Note: This step will evolve CO₂ gas; vent the funnel frequently to release pressure. Continue adding the basic solution until the aqueous layer is slightly alkaline (pH ~8-9).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by silica gel chromatography if necessary.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by the interplay between its two constituent rings.

  • Azetidine Ring Reactivity: The azetidine nitrogen is a secondary amine and thus exhibits typical nucleophilicity. It can undergo N-alkylation, N-acylation, N-arylation, and reductive amination. However, the reactivity is tempered by the ring strain. Reactions that proceed via intermediates which exacerbate this strain are disfavored, while strain-releasing ring-opening reactions can be triggered under appropriate conditions, such as with strong nucleophiles or under catalytic hydrogenation.[3][10]

  • Pyridine Ring Reactivity: The pyridine nitrogen is basic (pKa of pyridinium ion ≈ 5.2) and can be protonated or quaternized. The pyridine ring itself is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr), particularly if activating groups are present. Conversely, it is deactivated towards electrophilic aromatic substitution, which typically requires harsh conditions and proceeds at the 3-position.

Key reactivity sites of this compound.

Applications in Medicinal Chemistry

The unique structural and electronic properties of this compound make it a valuable scaffold in drug discovery. The azetidine ring acts as a rigid, three-dimensional scaffold that can position the pyridine ring and other substituents in specific vectors to optimize interactions with protein binding pockets.[2] This motif is found in a range of biologically active agents.

  • CNS Modulators: The ability of the pyridine and azetidine nitrogens to exist in protonated states at physiological pH makes this scaffold suitable for targeting receptors and transporters in the central nervous system (CNS), where such interactions are common.[2]

  • Enzyme Inhibitors: The rigid framework can serve as a template for designing potent and selective enzyme inhibitors. For example, azetidine-containing compounds have been investigated as inhibitors for targets like dipeptidyl peptidase-4 (DPP-4) and neutrophil elastase.[12]

  • Antibacterial Agents: Both pyridine and azetidin-2-one (a related β-lactam) moieties are cornerstones of antibiotic chemistry.[11][13] The incorporation of the this compound core can lead to novel antibacterial agents with improved properties.[13][14] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance metabolic stability and receptor selectivity.[2]

Safety and Handling

As with any laboratory chemical, this compound and its derivatives should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[17]

  • Toxicity: While specific toxicity data for this exact compound is limited, related pyridine derivatives can be toxic if swallowed or absorbed through the skin and may cause irritation.[15] Treat as a potentially hazardous substance.

Conclusion

This compound represents a confluence of desirable traits for modern medicinal chemistry. Its structural rigidity, three-dimensional character, and versatile chemical handles offer a robust platform for the design of novel therapeutics. The synthetic accessibility, combined with the favorable pharmacokinetic profile often conferred by the azetidine ring, ensures that this scaffold will continue to be a valuable building block for researchers and scientists in the pursuit of new and effective drugs.

References

  • Bentley, J., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Online] Available at: [Link]

  • Singh, A. K., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Online] Available at: [Link]

  • Bull, J. A., et al. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. National Institutes of Health (NIH). [Online] Available at: [Link]

  • ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Online] Available at: [Link]

  • Ramalakshmi, N., et al. Synthesis, Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. ResearchGate. [Online] Available at: [Link]

  • Wikipedia. Azetidine. [Online] Available at: [Link]

  • Mykhailiuk, P. K. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Online] Available at: [Link]

  • Mykhailiuk, P. K. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Online] Available at: [Link]

  • Fletcher, S. P., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Online] Available at: [Link]

  • Wang, Y., et al. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Online] Available at: [Link]

  • American Elements. 2-[(azetidin-3-yl)methyl]pyridine dihydrochloride - 1864059-36-8. [Online] Available at: [Link]

  • Sanna, C., et al. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Online] Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 3-Acetylpyridine. [Online] Available at: [Link]

  • Rani, V. & Reddy, P. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. SciRP.org. [Online] Available at: [Link]

  • Fülöp, F., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Online] Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Acetylpyridine, 98%. [Online] Available at: [Link]

  • Biointerface Research in Applied Chemistry. Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. [Online] Available at: [Link]

  • Cheméo. Chemical Properties of Azetidine. [Online] Available at: [Link]

  • Ahmed, S. E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. [Online] Available at: [Link]

  • Avantor. Material Safety Data Sheet - Pyridine. [Online] Available at: [Link]

  • PubChem. 3-(Azetidin-2-ylmethoxy)-5-fluoro-pyridine. [Online] Available at: [Link]

  • Abreu, A. R. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Online] Available at: [Link]

  • ResearchGate. 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Online] Available at: [Link]

Sources

Structure Elucidation of 2-(Azetidin-3-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of 2-(Azetidin-3-yl)pyridine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary & Structural Significance

The This compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for saturated rings like piperidines or pyrrolidines. Its significance lies in the specific geometric constraints it imposes on the pyridine pharmacophore. Unlike its 2-substituted azetidine isomers, which introduce chirality, This compound possesses a plane of symmetry (passing through the pyridine ring and the N-C3 axis of the azetidine), rendering it achiral in its unsubstituted form.

This guide details the analytical workflow required to unambiguously confirm this structure, distinguishing it from common regioisomers (e.g., 3- or 4-pyridyl analogs) and validating its connectivity.

Synthesis Context & Impurity Profile

Understanding the synthetic origin is critical for anticipating impurities during elucidation. This scaffold is typically accessed via:

  • Cross-Coupling: Nickel- or Palladium-catalyzed coupling of 2-halopyridines with protected 3-iodoazetidine or azetidine-3-boronates.

  • Reduction: Reduction of this compound precursors (often requiring high pressure).

Common Impurities to Monitor:

  • Regioisomers: 3-(Azetidin-3-yl)pyridine (from non-selective coupling).

  • Reduced Byproducts: Piperidine derivatives (from over-reduction).

  • Rotamers: If N-protected (e.g., N-Boc), NMR spectra may show complex rotameric populations at room temperature.

Analytical Strategy: The Elucidation Workflow

The structural confirmation relies on a triangulation of Mass Spectrometry (MS), 1D NMR, and 2D NMR.

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion: Expected

    
     at m/z ~135.09 (for C
    
    
    
    H
    
    
    N
    
    
    ).
  • Fragmentation Pattern:

    • Loss of Azetidine: Cleavage of the C-C bond between rings.

    • Ring Opening: Characteristic loss of C

      
      H
      
      
      
      N fragments from the strained azetidine ring.
NMR Spectroscopy: The Primary Confirmation Tool

The symmetry of the molecule simplifies the 1H NMR spectrum significantly.

  • Solvent Selection: DMSO-d

    
      or Methanol-d
    
    
    
    are preferred over CDCl
    
    
    . The basic azetidine nitrogen can cause broadening in non-polar solvents due to aggregation or exchange; polar solvents sharpen the signals.
Predicted 1H NMR Assignments (DMSO-d

)
PositionTypeMultiplicityApprox. Shift (

)
Coupling (

)
Structural Insight
Py-H6 AromaticDoublet (d)8.50 - 8.60~4.8 HzAlpha-proton (deshielded by N).
Py-H4 AromaticTriplet of Doublets (td)7.70 - 7.80~7.7, 1.8 HzGamma-proton.
Py-H3 AromaticDoublet (d)7.30 - 7.40~7.8 HzBeta-proton (shielded, ortho to alkyl).
Py-H5 AromaticMultiplet (ddd)7.20 - 7.30~7.5, 4.8, 1.2 HzBeta-proton.
Az-H3 MethineQuintet/Multiplet3.90 - 4.10-The "Bridge" proton. Connects rings.[1][2]
Az-H2/4 MethyleneMultiplet/Triplet3.50 - 3.80-Key Symmetry Indicator. H2 and H4 are chemically equivalent pairs.
Az-NH AmineBroad Singlet2.0 - 9.0-Highly variable; depends on salt form/solvent.
13C NMR Assignments
  • Pyridine Carbons: 5 distinct signals. C2 (quaternary) will be significantly shifted (~160-162 ppm) due to the N-atom and alkyl substitution.

  • Azetidine Carbons: Only 2 distinct signals are expected due to symmetry:

    • C3: Methine carbon (~35-40 ppm).

    • C2/C4: Methylene carbons (~50-55 ppm) appear as a single intense peak.

2D NMR: Establishing Connectivity

To prove the pyridine is attached at C2 (not C3/C4) and the azetidine is attached at C3 (not C2), HMBC (Heteronuclear Multiple Bond Correlation) is essential.

  • Key Correlation 1: Azetidine H3 proton shows a strong 3-bond correlation to Pyridine C2 and Pyridine C4.

  • Key Correlation 2: Pyridine H3 proton shows a 3-bond correlation to Azetidine C3.

Visualization of Analytical Logic

Diagram 1: Structural Elucidation Workflow

This flowchart outlines the logical steps from crude isolation to final structure confirmation.

ElucidationWorkflow cluster_checks Critical Decision Points Start Crude Material (this compound) MS LC-MS (ESI+) Confirm MW: 135.09 Start->MS Step 1 HNMR 1H NMR (DMSO-d6) Check Symmetry & Integration MS->HNMR Step 2 CNMR 13C NMR Count Carbons (7 total signals) HNMR->CNMR Step 3 Check1 Symmetry Check: Are Az-H2/H4 equivalent? HNMR->Check1 Check2 Regioisomer Check: Pyridine substitution pattern? HNMR->Check2 HMBC 2D HMBC Verify C2-C3 Linkage CNMR->HMBC Step 4 Final Structure Confirmed HMBC->Final Validation Check1->CNMR Yes (Achiral) Check2->CNMR 2-Substituted

Caption: Step-by-step decision matrix for validating the this compound structure.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the critical long-range (2-3 bond) couplings required to prove the connection between the two rings.

HMBC_Map Figure 2: Key HMBC Correlations establishing the C2-C3 inter-ring bond. Py_C2 Pyridine C2 (Quaternary) Py_C3 Pyridine C3 Az_H3 Azetidine H3 (Methine Proton) Az_H3->Py_C2 HMBC (3J) CRITICAL PROOF Az_H3->Py_C3 HMBC (3J) Az_C3 Azetidine C3 Py_H3 Pyridine H3 Py_H3->Az_C3 HMBC (3J)

Caption: Visual representation of Heteronuclear Multiple Bond Correlations (HMBC) proving the ring linkage.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and spectral quality, follow this standardized protocol.

Materials:

  • Sample: ~5-10 mg of this compound (free base or HCl salt).

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D) + 0.03% TMS (internal standard).
    
  • Tube: 5 mm High-Precision NMR Tube.

Method:

  • Preparation: Dissolve the sample completely. If the sample is the HCl salt, ensure no undissolved solids remain, as this affects the baseline.

  • Acquisition (1H):

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 - 2.0 s (ensure full relaxation of aromatic protons).

    • Scans (NS): 16 - 64 (depending on concentration).

    • Spectral Width: -2 to 14 ppm.

  • Acquisition (13C):

    • Decoupling: Proton-decoupled (CPD).

    • Scans (NS): >512 (Azetidine carbons can be weak due to relaxation times).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz) for 1H.

    • Reference DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines. Chem. Soc. Rev. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Azetidines. Retrieved from [Link]

  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches. Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link]

Sources

Biological Activity of 2-(Azetidin-3-yl)pyridine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical profile, and experimental evaluation of 2-(Azetidin-3-yl)pyridine , a distinct regioisomer of the well-known nicotinic agonist scaffold.

Executive Summary

This compound (CAS: 206446-45-9) represents a critical pharmacophoric scaffold in the study of nicotinic acetylcholine receptors (nAChRs) and fragment-based drug discovery (FBDD). While it is a structural isomer of the potent nAChR agonist A-85380 (3-(2-azetidinyl)pyridine), its biological profile is defined by the unique spatial arrangement of its pyridine nitrogen relative to the azetidine cationic center. This positional isomerism significantly alters its binding affinity and selectivity profiles, making it an essential tool for defining the steric and electronic requirements of the acetylcholine binding pocket. Furthermore, recent applications have identified it as a rigid linker in bifunctional molecules, such as PROTACs targeting STAT3.

Chemical Profile & Pharmacophore Analysis[1][2]

Structural Identity[3]
  • IUPAC Name: this compound

  • CAS Number: 206446-45-9 (Dihydrochloride salt)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 134.18 g/mol (Free base)

Structure-Activity Relationship (SAR)

The biological activity of pyridine-azetidine analogs is governed by the Pharmacophoric Distance (


)  between the protonated azetidine nitrogen (

) and the pyridine nitrogen (

), which acts as a hydrogen bond acceptor.
CompoundConnectivityPharmacophore Distance (

)
Biological Impact
A-85380 3-Pyridyl / 2-Azetidinyl~5.5 Å (Optimal)High Affinity (

agonist)
Epibatidine 3-Pyridyl / 7-Azabicyclo~5.5 Å (Rigid)Potent Analgesic (Toxic)
This compound 2-Pyridyl / 3-Azetidinyl < 4.5 Å (Sub-optimal) Reduced Affinity / Selectivity Probe

Key Insight: The shift of the pyridine attachment from the 3-position (in A-85380) to the 2-position (in the subject molecule) shortens the internitrogen distance. This perturbation typically reduces affinity for the canonical


 nAChR binding site, which requires a specific distance to bridge the Trp147 (cation-

) and Leu109/Val108 (H-bond) residues. Consequently, this compound is often utilized to probe off-target effects or as a negative control in high-throughput screening.

Mechanism of Action & Therapeutic Potential[5]

Nicotinic Receptor Modulation

While less potent than its 3-pyridyl counterparts, this compound interacts with nAChR subtypes via:

  • Cation-

    
     Interaction:  The protonated azetidine nitrogen anchors the molecule within the aromatic cage of the receptor.
    
  • Steric Exclusion: The 2-pyridyl substitution creates a steric clash in certain subtypes (

    
    ), potentially conferring unique selectivity profiles useful for designing subtype-specific antagonists or partial agonists.
    
Emerging Applications: PROTAC Linkers

Recent patent literature identifies the this compound scaffold as a rigid, sp³-rich linker in Proteolysis Targeting Chimeras (PROTACs) . Its constrained geometry allows for precise orientation of E3 ligase ligands (e.g., VHL or Cereblon) relative to target proteins like STAT3, facilitating ubiquitination and degradation.

Visualization: nAChR Signaling Pathway

The following diagram illustrates the downstream effects of nAChR modulation, relevant when this scaffold is optimized for agonism.

nAChR_Pathway Ligand This compound (Ligand) Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding (Kd) IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol CaRelease Intracellular Ca2+ Release IonFlux->CaRelease Neurotrans Neurotransmitter Release (DA, ACh, Glu) Depol->Neurotrans V-gated Ca2+ channels CaRelease->Neurotrans Effect Cognitive Modulation / Analgesia Neurotrans->Effect

Caption: Signal transduction cascade initiated by nAChR ligand binding, leading to neurotransmitter release.

Experimental Protocols

Synthesis of this compound Dihydrochloride

Objective: To generate high-purity material for biological assay. Methodology: Cross-coupling of pyridine precursors with protected azetidines.

  • Preparation of Zinc Reagent: Activate Zinc dust with 1,2-dibromoethane in THF. Add N-Boc-3-iodoazetidine to form the organozinc intermediate.

  • Negishi Coupling: Treat the organozinc reagent with 2-bromopyridine in the presence of a Pd catalyst (e.g.,

    
    ) at 60°C for 12 hours.
    
  • Deprotection: Dissolve the intermediate (2-(N-Boc-azetidin-3-yl)pyridine) in 1,4-dioxane. Add 4M HCl in dioxane dropwise at 0°C. Stir for 2 hours.

  • Isolation: Filter the resulting precipitate. Wash with diethyl ether to obtain This compound dihydrochloride as a white solid.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine affinity (


) for 

nAChR.
  • Membrane Prep: Use rat cortical membranes or HEK293 cells stably expressing human

    
    .
    
  • Radioligand:

    
    -Epibatidine (0.5 nM).
    
  • Incubation: Mix membranes, radioligand, and increasing concentrations of This compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4). Incubate at 25°C for 90 mins.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation: Include A-85380 as a positive control. If A-85380

      
       pM, the assay sensitivity is compromised.
      
Functional Assay (FLIPR Calcium Mobilization)

Objective: Assess agonist vs. antagonist activity.

  • Cell Loading: Load SH-SY5Y cells expressing nAChRs with Fluo-4 AM calcium dye.

  • Baseline: Measure fluorescence for 10 seconds.

  • Agonist Mode: Inject test compound. Monitor fluorescence increase (Ca2+ influx).

  • Antagonist Mode: Pre-incubate with test compound for 5 mins, then inject

    
     concentration of Nicotine. Measure inhibition of signal.
    

Visualization: Chemical Space & Synthesis Workflow

Synthesis_Workflow IodoAz N-Boc-3-iodoazetidine ZnReagent Organozinc Intermediate IodoAz->ZnReagent Activation Zn Zn / THF Zn->ZnReagent Coupled N-Boc-2-(azetidin-3-yl)pyridine ZnReagent->Coupled Negishi Coupling BrPyr 2-Bromopyridine BrPyr->Coupled PdCat Pd(dppf)Cl2 PdCat->Coupled Final This compound Dihydrochloride Coupled->Final Deprotection HCl 4M HCl / Dioxane HCl->Final

Caption: Negishi cross-coupling strategy for the synthesis of the target scaffold.

References

  • Chemical Identity & Availability

    • Source: Alfa Chemistry / CymitQuimica Catalog D
    • Title: this compound dihydrochloride (CAS 206446-45-9).[1]

  • Pharmacophore Context (A-85380 Analogues)

    • Source: Journal of Medicinal Chemistry.[2]

    • Title: Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 3-(2-Azetidinyl)pyridine (A-85380) Analogues.
    • Context: Establishes the 3-pyridyl requirement for high affinity; 2-pyridyl isomers serve as SAR compar
    • URL:[Link]

  • Source: World Intellectual Property Organization (WIPO).
  • Synthesis Methodology (Negishi Coupling of Azetidines)

    • Source: Organic Letters.[2]

    • Title: Negishi Cross-Coupling of 3-Iodoazetidines: Efficient Synthesis of 3-Arylazetidines.
    • URL:[Link]

Sources

The Enigmatic Role of 2-(Azetidin-3-yl)pyridine Derivatives as α4β2 Nicotinic Acetylcholine Receptor Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking a Privileged Scaffold in Neuropharmacology

The 2-(azetidin-3-yl)pyridine scaffold has emerged as a cornerstone in the design of potent and selective modulators of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor subtype is a well-validated target for therapeutic intervention in a range of central nervous system (CNS) disorders, most notably nicotine addiction and depression. The unique structural and conformational properties of the azetidine ring, coupled with the hydrogen bonding capabilities of the pyridine moiety, create a pharmacophore with high affinity and selectivity for the α4β2 nAChR. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, focusing on their role as partial agonists at the α4β2 nAChR. We will delve into the underlying pharmacology, structure-activity relationships, and the key experimental methodologies used to characterize these compelling therapeutic candidates.

The α4β2 Nicotinic Acetylcholine Receptor: A Key Player in Neuromodulation

The α4β2 nAChR is the most abundant subtype of nicotinic receptor in the brain and is a ligand-gated ion channel. Its activation by acetylcholine or exogenous ligands like nicotine leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. A critical function of these receptors is the modulation of neurotransmitter release, especially dopamine in the mesolimbic pathway, which is central to the brain's reward system. This modulation is the neurochemical basis for the reinforcing effects of nicotine and the primary reason for tobacco dependence.[1][2]

Mechanism of Action: The Nuance of Partial Agonism

The therapeutic efficacy of many this compound derivatives, including the renowned smoking cessation aid varenicline (which features a more complex polycyclic structure incorporating the core elements), lies in their function as partial agonists at the α4β2 nAChR.[1][3][4] This mechanism is twofold:

  • Agonist Activity: In the absence of nicotine (e.g., during a quit attempt), the partial agonist binds to and moderately activates the α4β2 nAChRs. This results in a sustained, low-level release of dopamine in the nucleus accumbens, which is sufficient to alleviate the craving and withdrawal symptoms experienced by individuals trying to quit smoking.[2][5]

  • Antagonist Activity: In the presence of nicotine (e.g., if a person lapses and smokes), the partial agonist occupies the receptor's binding site, thereby preventing nicotine from binding and eliciting its full, robust rewarding effect. This attenuates the reinforcing properties of nicotine, making the act of smoking less satisfying and reducing the likelihood of a full relapse.[1][4]

This dual action is the cornerstone of the therapeutic strategy for smoking cessation.

Signaling Pathway of α4β2 nAChR Partial Agonism

The following diagram illustrates the signaling pathway modulated by this compound-based partial agonists.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron nAChR α4β2 nAChR Vesicle Dopamine Vesicles nAChR->Vesicle Ca2+ Influx Dopamine Dopamine Vesicle->Dopamine Exocytosis PartialAgonist This compound Partial Agonist PartialAgonist->nAChR Binds & Moderately Activates Nicotine Nicotine (Full Agonist) Nicotine->nAChR Binding Blocked DopamineReceptor Dopamine Receptor Dopamine->DopamineReceptor Binds RewardSignal Reward Signal (Reduced Craving) DopamineReceptor->RewardSignal Activates

Caption: Signaling pathway of an α4β2 nAChR partial agonist.

Structure-Activity Relationship (SAR) Insights

The design of effective α4β2 nAChR partial agonists based on the this compound scaffold is guided by key structure-activity relationships:

  • The Azetidine Ring: The conformationally restricted azetidine ring is crucial for high-affinity binding.[6] Its nitrogen atom, which is protonated at physiological pH, forms a key electrostatic interaction with the receptor. Replacement with more flexible aliphatic amines or larger rings like piperidine often leads to a significant drop in potency.[6][7]

  • The Pyridine Ring: The pyridine nitrogen acts as a hydrogen bond acceptor, another critical interaction within the nAChR binding pocket.

  • Substitutions on the Pyridine Ring: Modifications to the pyridine ring can fine-tune the compound's selectivity and functional activity. For example, adding substituents at the 5-position of the pyridine ring can decrease agonist character, potentially shifting the compound's profile towards antagonism.[8]

  • Stereochemistry: The stereochemistry of the azetidine ring is often critical for optimal receptor interaction.

Experimental Protocols for Characterization

The pharmacological profile of this compound derivatives is typically characterized using a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the α4β2 nAChR by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue or cells expressing human recombinant α4β2 nAChRs (e.g., SH-SY5Y cells) in ice-cold buffer.[9]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.[10]

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]Cytisine or [³H]epibatidine), and varying concentrations of the test compound.[9][11]

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known nAChR ligand (e.g., nicotine).[9]

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[10]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start MembranePrep Membrane Preparation (Rat Brain or Cell Lines) Start->MembranePrep BindingReaction Binding Reaction (Membranes, Radioligand, Test Compound) MembranePrep->BindingReaction Filtration Filtration (Separate Bound from Free) BindingReaction->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation DataAnalysis Data Analysis (Calculate IC50 and Ki) Scintillation->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a radioligand binding assay.

⁸⁶Rb⁺ Efflux Functional Assay

This assay measures the functional activity of a compound by assessing its ability to stimulate ion flux through the nAChR channel. ⁸⁶Rb⁺ is used as a radioactive tracer for K⁺.

Protocol:

  • Cell Culture and Loading:

    • Culture cells expressing the α4β2 nAChR.

    • Load the cells with ⁸⁶Rb⁺ by incubating them in a medium containing the radioisotope.[12]

  • Efflux Measurement:

    • Wash the cells to remove extracellular ⁸⁶Rb⁺.

    • Add a buffer containing varying concentrations of the test compound to stimulate ⁸⁶Rb⁺ efflux.

    • At specific time points, collect the supernatant and lyse the cells to measure the remaining intracellular ⁸⁶Rb⁺.[13]

  • Radioactivity Measurement:

    • Measure the radioactivity in the supernatant and cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound.

    • Plot the efflux as a function of concentration and fit the data to a dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

86Rb+ Efflux Assay Workflow Start Start CellLoading Cell Loading (Incubate with 86Rb+) Start->CellLoading Stimulation Stimulation (Add Test Compound) CellLoading->Stimulation SampleCollection Sample Collection (Supernatant and Cell Lysate) Stimulation->SampleCollection RadioactivityMeasurement Radioactivity Measurement (Scintillation Counting) SampleCollection->RadioactivityMeasurement DataAnalysis Data Analysis (Calculate EC50 and Emax) RadioactivityMeasurement->DataAnalysis End End DataAnalysis->End

Caption: Workflow for an ⁸⁶Rb⁺ efflux functional assay.

Quantitative Data Summary

The following table summarizes representative pharmacological data for key α4β2 nAChR partial agonists.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Efficacy (% of ACh)Reference(s)
Varenicline~0.1-0.8~2~45[1][14]
Sazetidine-A~0.5Varies with stoichiometryPartial Agonist[15][16]
LF-3-880.6-Partial Agonist[17][18]
(-)-Cytisine~0.2-0.5~20~30[14]

Pharmacokinetics and ADME-Tox Profile

For a CNS-active drug, a favorable pharmacokinetic profile is paramount. Derivatives of this compound are generally designed to have good oral bioavailability and brain penetration. For instance, the related compound LF-3-88 has been shown to have a favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile in preclinical studies.[17][18] Varenicline exhibits linear pharmacokinetics, is well-absorbed orally, has low plasma protein binding, and a half-life of approximately 24 hours.[1]

Conclusion: A Versatile Scaffold with Enduring Promise

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of α4β2 nAChR partial agonists. The nuanced mechanism of partial agonism offers a powerful therapeutic strategy for smoking cessation and holds potential for the treatment of other neurological and psychiatric disorders. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo characterization, is essential for the continued optimization of this important class of molecules. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of neuropharmacology.

References

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  • Levin ED, Rezvani AH, Slade S, et al. Oral Sazetidine-A, a Selective α4β2* Nicotinic Receptor Desensitizing Agent, Reduces Nicotine Self-Administration in Rats. J Pharmacol Exp Ther. 2017;361(2):267-273.

  • Zwart R, Carbone AL, Moroni M, et al. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. Mol Pharmacol. 2008;73(6):1838-1843.

  • Bhatti BS, Lad N, Miller CH, et al. The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. Pharmacol Res Perspect. 2014;2(2):e00026.

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  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay.

  • Bhatti BS, Lad N, Miller CH, et al. The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. Pharmacol Res Perspect. 2014;2(2):e00026.

  • Fagerström K, Hughes J. Varenicline in the treatment of tobacco dependence. Neuropsychiatr Dis Treat. 2008;4(2):353-363.

  • Abreo MA, Lin NH, Garvey DS, et al. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. J Med Chem. 2012;55(11):5377-5393.

  • Lukas RJ, Cullen MJ. Isotopic rubidium ion efflux assay for the functional characterization of nicotinic acetylcholine receptors on clonal cell lines. Anal Biochem. 1988;175(1):212-218.

  • Panteleev J, Németh G, Cseh S, et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023;28(3):1038.

  • D'hooghe M, Van Brabandt W, De Kimpe N. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. 2009;14(8):2874-2909.

  • Gifford Bioscience. Radioligand Binding Assay Protocol.

  • Marks MJ, Whiteaker P, Collins AC. 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization. J Neurochem. 2011;119(2):283-294.

  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR.

  • Dollé F, Valette H, Bramoulle Y, et al. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. J Med Chem. 1999;42(12):2251-2259.

  • Coe JW, Brooks PR, Vetelino MG, et al. Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. J Med Chem. 2005;48(10):3474-3477.

  • Rollema H, Coe JW, Chambers LK, et al. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. Br J Pharmacol. 2010;160(2):334-345.

  • Jilani JA, Shsohaa MM. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation. Indian J Pharmacol. 2006;38(3):154-160.

  • Marks MJ, Whiteaker P, Collins AC. 86Rb+ efflux mediated by alpha4beta2*-nicotinic acetylcholine receptors with high and low-sensitivity to stimulation by acetylcholine display similar agonist-induced desensitization. Neuropharmacology. 2010;59(6):520-529.

  • Richards ZJ, Kunchithapatham K, Liu Y, et al. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro. 2019;6(3):ENEURO.0125-19.2019.

  • Malpass D, Williams M, Papke RL, et al. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Bioorg Med Chem. 2008;16(16):7643-7651.

  • Bhatti BS, Lada N, Miller CH, et al. The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. Pharmacol Res Perspect. 2014;2(2):e00026.

  • Bunnelle WH, Daanen JF, Ryther KB, et al. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorg Med Chem Lett. 2007;17(12):3426-3430.

  • Mukhopadhyay S, Scheiner S, Valadkhan S, et al. Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine). J Med Chem. 2012;55(24):10935-10946.

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Introduction: A Structural Rationale for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Characterization of 2-(Azetidin-3-yl)pyridine

Prepared by: Senior Application Scientist, Discovery Pharmacology

The molecule this compound presents a compelling scaffold for investigation in modern drug discovery. It marries two key heterocyclic motifs: the pyridine ring, a ubiquitous element in medicinal chemistry known for its hydrogen bonding capabilities and metabolic stability, and the azetidine ring, a saturated, four-membered heterocycle.[1][2] The azetidine moiety, being a "strained ring" system, offers a unique three-dimensional exit vector from the pyridine core, which can provide exquisite selectivity for target binding when compared to more flexible or planar linkers.

Drawing from extensive field experience with structurally related compounds, such as the potent nicotinic acetylcholine receptor (nAChR) ligand A-85380 (3-(2(S)-azetidinylmethoxy)pyridine), we can formulate a primary hypothesis: This compound is a putative ligand for nAChRs .[3][4] These receptors are critical ligand-gated ion channels in the central and peripheral nervous systems, implicated in a host of neurological disorders.

This guide provides a comprehensive, field-proven workflow for the in vitro characterization of this compound. It is designed not as a rigid protocol but as a logical cascade of experiments, where the data from each stage informs the next. Our objective is to build a holistic profile of the molecule, encompassing its fundamental chemical nature, its interaction with its biological target, and its suitability as a potential therapeutic agent.

Part 1: Foundational Physicochemical Characterization

Before any biological assessment, we must understand the fundamental physicochemical properties of the compound. These parameters govern its behavior in aqueous and lipid environments and are the primary determinants of its pharmacokinetic potential. An otherwise potent compound will fail if it cannot be adequately absorbed or distributed to its site of action.[5][6]

Key Physicochemical Assays
  • Aqueous Solubility: This is arguably the most critical initial parameter. Poor solubility can compromise all subsequent in vitro assays and presents significant challenges for formulation and in vivo administration. We assess both kinetic and thermodynamic solubility to understand its behavior under different conditions.

  • Lipophilicity (LogD at pH 7.4): Lipophilicity is a key driver of a molecule's ability to cross biological membranes. The octanol-water distribution coefficient (LogD) at physiological pH is a crucial predictor of permeability, plasma protein binding, and metabolic clearance.

  • Acid Dissociation Constant (pKa): The pKa value dictates the ionization state of the molecule at different physiological pH values, which profoundly impacts its solubility, permeability, and target binding.

Experimental Workflow: Physicochemical Profiling

G cluster_physchem Physicochemical Profiling Workflow Compound This compound (Dry Powder) Solubility Thermodynamic Solubility (Shake-Flask Method) Compound->Solubility Parallel Assays LogD Lipophilicity (LogD) (Shake-Flask Method) Compound->LogD Parallel Assays pKa pKa Determination (UV-Metric Titration) Compound->pKa Parallel Assays Data Integrated Physicochemical Profile Solubility->Data Data Consolidation LogD->Data Data Consolidation pKa->Data Data Consolidation

Caption: Workflow for determining the core physicochemical properties.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method
  • Rationale: This gold-standard method determines the equilibrium solubility of a compound, providing a true measure of its dissolution capacity.

  • Methodology:

    • Add an excess of solid this compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of the compound in the filtrate using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

    • The resulting concentration is reported as the thermodynamic solubility (e.g., in µg/mL or µM).

Data Summary Table: Physicochemical Properties
ParameterAssay MethodExpected OutcomeImplication for Drug Development
Thermodynamic SolubilityShake-Flask> 50 µMAdequate for in vitro assays and potential for oral formulation.
Lipophilicity (LogD7.4)Octanol-Water Partition1.0 - 3.0Optimal range for balancing permeability and solubility.
pKa (Basic)UV-Metric Titration~8.0 - 9.0 (Pyridine N)Influences absorption in the gastrointestinal tract.
pKa (Basic)UV-Metric Titration~10.0 - 11.0 (Azetidine N)Likely protonated at physiological pH, impacting interactions.

Part 2: Pharmacological Characterization: Target Engagement and Function

With a solid understanding of its chemical properties, we proceed to investigate the primary hypothesis: Does this compound bind to and modulate nAChRs? Our strategy involves a two-pronged approach: first, confirming direct physical binding to the receptor, and second, assessing the functional consequence of that binding.

Protocol 2: nAChR Binding Affinity (Ki) via Radioligand Competition
  • Rationale: This assay directly measures the affinity of our test compound for nAChRs by quantifying its ability to displace a known high-affinity radiolabeled ligand. This provides a robust measure of target engagement.[3][7]

  • Methodology:

    • Tissue Preparation: Prepare cell membranes from a source rich in nAChRs, such as rat brain tissue or a cell line stably expressing a specific nAChR subtype (e.g., the α4β2 subtype, highly prevalent in the CNS).

    • Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., -epibatidine).

    • Competition: Add increasing concentrations of unlabeled this compound to compete for binding with the radioligand.

    • Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known nAChR ligand like nicotine).

    • Incubation & Wash: Incubate to allow binding to reach equilibrium. Harvest the membranes onto filter mats and wash to remove unbound radioligand.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Functional Activity (EC₅₀/IC₅₀) via Cation Efflux Assay
  • Rationale: Binding does not equal function. This assay determines whether the compound acts as an agonist (activator) or an antagonist (inhibitor) of the receptor's ion channel activity.[4]

  • Methodology:

    • Cell Culture: Use a cell line expressing the nAChR subtype of interest (e.g., K-177 cells expressing human α4β2).

    • Loading: Load the cells with a radioactive cation, typically Rubidium-86 (⁸⁶Rb⁺), which serves as a surrogate for K⁺ and passes through the activated nAChR channel.

    • Agonist Mode: Add increasing concentrations of this compound to the cells and measure the amount of ⁸⁶Rb⁺ released into the supernatant. A dose-dependent increase in efflux indicates agonist activity. The EC₅₀ is the concentration that produces 50% of the maximal response.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound. Then, stimulate the cells with a known nAChR agonist (e.g., nicotine) at its EC₅₀ concentration. A dose-dependent decrease in ⁸⁶Rb⁺ efflux indicates antagonist activity. The IC₅₀ is the concentration that inhibits 50% of the agonist-induced response.

    • Detection: Quantify the radioactivity in the cell lysate and supernatant using a scintillation counter.

Visualizing the Mechanism: nAChR Functional Assay

G cluster_pathway nAChR Ligand-Gated Ion Channel Function nAChR Nicotinic ACh Receptor (nAChR) (Closed State) Channel_Open Channel Opens nAChR->Channel_Open Conformational Change Agonist Agonist Binding (e.g., 2-Azetidinyl-Pyridine) Agonist->nAChR Binds to Receptor Ion_Influx Na⁺/Ca²⁺ Influx K⁺/⁸⁶Rb⁺ Efflux Channel_Open->Ion_Influx Allows Ion Flow Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Simplified pathway of nAChR activation measured in functional assays.

Data Summary Table: Pharmacological Profile
ParameterAssay TypeTarget SubtypeExpected OutcomeImplication
Binding Affinity (Ki)Radioligand Competitionα4β2 nAChR< 100 nMPotent binding to a key CNS receptor subtype.
Functional Potency (EC₅₀)⁸⁶Rb⁺ Efflux (Agonist)α4β2 nAChR< 1 µMConfirms agonist activity at the target.

Part 3: In Vitro ADME and Toxicology Profiling

A potent and selective compound is of little value if it possesses poor drug metabolism and pharmacokinetics (DMPK) properties or exhibits early signs of toxicity. The following assays are designed to identify such liabilities early, saving significant time and resources.[8][9][10]

The ADME-Tox Screening Cascade

This series of assays evaluates the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology profile.

G cluster_adme Integrated In Vitro ADME-Tox Cascade cluster_abs Absorption cluster_met Metabolism & DDI cluster_tox Toxicology Start Confirmed Potent Compound Caco2 Caco-2 Permeability (Papp, Efflux Ratio) Start->Caco2 Parallel Screening HLM Microsomal Stability (t½, CLint) Start->HLM Parallel Screening CYP CYP450 Inhibition (IC₅₀ vs. major isoforms) Start->CYP Parallel Screening HepG2 Cytotoxicity (CC₅₀ in HepG2 cells) Start->HepG2 Parallel Screening hERG hERG Channel Assay (IC₅₀, Cardiac Risk) Start->hERG Parallel Screening Decision Go/No-Go Decision for In Vivo Studies Caco2->Decision Consolidated Data Review HLM->Decision Consolidated Data Review CYP->Decision Consolidated Data Review HepG2->Decision Consolidated Data Review hERG->Decision Consolidated Data Review

Caption: A parallel workflow for assessing the ADME and safety profile.

Protocol 4: Caco-2 Permeability Assay
  • Rationale: This assay uses a monolayer of human intestinal cells (Caco-2) to predict intestinal absorption and to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[11]

  • Methodology:

    • Culture Caco-2 cells on a semi-permeable membrane in a transwell plate for ~21 days until a differentiated monolayer is formed.

    • A-to-B Permeability: Add the compound to the apical (A, upper) chamber and measure its appearance in the basolateral (B, lower) chamber over time. This simulates absorption from the gut into the bloodstream.

    • B-to-A Permeability: Add the compound to the basolateral chamber and measure its appearance in the apical chamber. This measures active efflux out of the cell.

    • Quantify compound concentration in both chambers using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter.

Protocol 5: Metabolic Stability in Human Liver Microsomes (HLM)
  • Rationale: This assay provides a first look at how quickly the compound is metabolized by the major drug-metabolizing enzymes (cytochrome P450s) located in the liver. High metabolic instability often leads to poor oral bioavailability and short duration of action.

  • Methodology:

    • Incubate this compound at a low concentration (e.g., 1 µM) with pooled HLM.

    • Initiate the metabolic reaction by adding the cofactor NADPH.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Protocol 6: Cytotoxicity via MTT Assay
  • Rationale: This is a fundamental safety screen to assess the compound's general toxicity to cells. A hepatocyte-derived cell line like HepG2 is often used to flag potential for liver toxicity.[12][13]

  • Methodology:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24-48 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals and measure the absorbance at ~570 nm.

    • Calculate the concentration that reduces cell viability by 50% (CC₅₀).

Data Summary Table: In Vitro ADME and Toxicology Profile
ParameterAssayAcceptable ResultImplication
Absorption Caco-2 PermeabilityPapp (A-B) > 10 x 10-6 cm/sHigh probability of good oral absorption.
Efflux Ratio< 2Not a substrate of major efflux pumps.
Metabolism HLM Stabilityt½ > 30 minSufficiently stable to warrant in vivo testing.
DDI Risk CYP InhibitionIC₅₀ > 10 µM for all isoformsLow risk of drug-drug interactions.
Toxicity HepG2 CytotoxicityCC₅₀ > 50 µMLow potential for general cytotoxicity.
Cardiac Safety hERG InhibitionIC₅₀ > 30 µMLow risk of causing cardiac QT prolongation.

Conclusion: Synthesizing a Candidate Profile

This comprehensive in vitro characterization cascade provides the necessary data to make a well-informed, data-driven decision on the future of this compound. By systematically evaluating its physicochemical properties, target-specific pharmacology, and drug-like ADME-Tox attributes, we can construct a robust profile of the molecule.

If this compound demonstrates good solubility, potent and selective activity at a nAChR subtype, high permeability, reasonable metabolic stability, and a clean safety profile in these assays, it would emerge as a high-quality lead candidate worthy of progression into more complex in vivo models for efficacy and pharmacokinetic studies. This structured, hypothesis-driven approach ensures that only the most promising candidates advance, maximizing the probability of success in the challenging journey of drug development.

References

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Available at: [Link]

  • Kumar, V., & Kumar, P. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(11), 5657-5675. Available at: [Link]

  • Upton, A. M., et al. (2020). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 63(13), 7112-7128. Available at: [Link]

  • Raczynska, A., et al. (2021). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 26(11), 3399. Available at: [Link]

  • Natarajan, R., et al. (2012). Synthesis, Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 133-136. Available at: [Link]

  • Mukhin, Y. V., et al. (2000). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 43(23), 4499-4505. Available at: [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available at: [Link]

  • Patel, D., et al. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. International Journal of Chemistry, 3(2). Available at: [Link]

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-734. Available at: [Link]

  • Pfaller, T., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(3), 1599. Available at: [Link]

  • Prakali, & Dinnimath, B. M. (2021). A Review on Synthetic Schemes and Biological Activities of Azetidinone Hybrid Molecules. International Journal of Pharmaceutical Sciences and Research, 12(12), 6298-6309. Available at: [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Available at: [Link]

  • Perez-Pineiro, R., et al. (2022). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 27(19), 6238. Available at: [Link]

  • Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 443-456. Available at: [Link]

  • Scheffel, U., et al. (1999). Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain. Journal of Nuclear Medicine, 40(2), 347-355. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Available at: [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

  • Labcorp. (n.d.). In vitro toxicology nonclinical studies. Available at: [Link]

  • Szefler, B., et al. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 25(10), 5519. Available at: [Link]

  • White, R. E., & Manitpisitkul, P. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

  • Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Pharmaceuticals, 16(5), 754. Available at: [Link]

  • Zhang, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936725. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions. IJNRD, 9(2). Available at: [Link]

  • Hsu, C. W., et al. (2017). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Annual Review of Pharmacology and Toxicology, 57, 481-502. Available at: [Link]

Sources

Navigating sp3-Rich Chemical Space: The Discovery and Synthesis of 2-(Azetidin-3-yl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds to three-dimensional, sp3-rich architectures. The 2-(azetidin-3-yl)pyridine scaffold represents a high-value pharmacophore in this domain. It serves as a rigid, metabolic stability-enhancing bioisostere for piperidines and pyrrolidines, frequently utilized in JAK inhibitors, GPCR ligands, and kinase inhibitors.

This technical guide details the structural rationale, advanced synthetic methodologies (specifically Nickel/Photoredox dual catalysis), and characterization protocols required to access this challenging motif. Unlike traditional nucleophilic aromatic substitution (


), which often fails with sterically demanding or electron-rich heterocycles, this guide focuses on radical-mediated and cross-electrophile coupling strategies that ensure success in the discovery phase.

Part 1: Structural Rationale & Design Logic

The Bioisosteric Advantage

The azetidine ring (4-membered) offers distinct physicochemical advantages over its 5- and 6-membered counterparts (pyrrolidine and piperidine).

  • Lipophilicity Modulation: Replacing a piperidine with an azetidine typically lowers the LogD by 0.5–1.0 units due to the reduction in carbon count and the high polarity of the strained amine.

  • Vector Control: The bond angles in azetidine (~90°) create unique exit vectors for substituents, allowing the pyridine headgroup to access binding pockets unavailable to more flexible rings.

  • Metabolic Stability: The 3-substituted azetidine lacks the vulnerable

    
    -methylene protons susceptible to oxidative metabolism common in piperidines.
    
Design Workflow Visualization

The following diagram illustrates the logical progression from a "flat" precursor to the target sp3-rich scaffold.

DesignLogic flat Planar Precursor (e.g., Biaryl) issue Issues: High LogP, Low Sol, Metabolic Liability flat->issue strategy Strategy: Fsp3 Enrichment issue->strategy Bioisostere Replacement scaffold Target Scaffold: This compound strategy->scaffold benefit Outcome: Rigid Vector, Lower LogD scaffold->benefit

Figure 1: Strategic transition from planar aromatic systems to the rigid, sp3-rich this compound scaffold.

Part 2: Synthetic Methodologies

Direct coupling of the azetidine C3 position to the pyridine C2 position is synthetically non-trivial. Traditional methods like


 are sluggish due to the steric hindrance of the secondary carbon nucleophile and the electron-rich nature of the pyridine ring (if substituted).

We prioritize two modern, self-validating methodologies:

  • Ni-Catalyzed Decarboxylative Cross-Coupling: Ideal for library generation using abundant carboxylic acid precursors.

  • Minisci-Type Radical Addition: Best for late-stage functionalization of complex pyridines.

Primary Method: Ni-Catalyzed Decarboxylative Cross-Coupling

This method utilizes Redox-Active Esters (RAEs) derived from N-protected azetidine-3-carboxylic acid. It bypasses the need for sensitive organometallics (like zinc reagents) and tolerates a wide range of functional groups.

Mechanistic Insight

The reaction proceeds via a single-electron transfer (SET) from a Nickel(0) or Nickel(I) species to the RAE, generating an azetidinyl radical after decarboxylation. This radical is intercepted by the Nickel center, which then undergoes oxidative addition to the bromopyridine, followed by reductive elimination to form the C(sp3)-C(sp2) bond.

NiCatalysis Ni0 Ln-Ni(0) OxAdd Oxidative Addition (Ar-Br) Ni0->OxAdd NiII_Ar L-Ni(II)-Ar (Br) OxAdd->NiII_Ar RadicalGen Radical Capture (Azetidinyl•) NiII_Ar->RadicalGen + Azetidinyl Radical NiIII L-Ni(III)-Ar (Azetidine) RadicalGen->NiIII RedElim Reductive Elimination NiIII->RedElim RedElim->Ni0 Product Product 2-(Azetidin-3-yl)py RedElim->Product

Figure 2: Catalytic cycle for the Nickel-catalyzed cross-coupling of azetidinyl radicals with aryl halides.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate via Decarboxylative Cross-Coupling.

Reagents & Preparation
  • Substrate A: 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv).

  • Substrate B: 2-Bromopyridine (1.5 equiv).

  • Activator: N-Hydroxyphthalimide (NHP) + DIC (Diisopropylcarbodiimide) to form the RAE in situ.

  • Catalyst:

    
     (10 mol%).
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbbpy) (20 mol%).

  • Reductant: Zinc dust (2.0 equiv) or Hantzsch Ester for photochemical variants.

  • Solvent: DMF/DMA (anhydrous).

Step-by-Step Methodology
  • RAE Formation (In Situ Check):

    • Dissolve azetidine-3-carboxylic acid (1.0 mmol) and NHP (1.0 mmol) in DCM. Add DIC (1.1 mmol) at 0°C. Stir for 2h.

    • Validation Point: TLC (50% EtOAc/Hex) must show disappearance of acid and appearance of the UV-active RAE spot. Filter off urea byproduct and concentrate.

  • Catalyst Complexation:

    • In a glovebox or under Ar flow, mix

      
       and dtbbbpy in DMF. Stir for 15 mins until the solution turns a deep green (indicative of ligand ligation).
      
  • Coupling Reaction:

    • Add the prepared RAE (1.0 equiv), 2-bromopyridine (1.5 equiv), and Zn dust (2.0 equiv) to the catalyst solution.

    • Seal the vial and stir vigorously at 60°C for 12 hours.

    • Note: If using the photochemical variant (Ir-catalyst), irradiate with Blue LEDs at RT.[1]

  • Workup & Purification:

    • Dilute with EtOAc, wash with 1M LiCl (to remove DMF) and brine.

    • Dry over

      
      .
      
    • Purify via flash chromatography (SiO2, 0-60% EtOAc in Hexanes).

Data Interpretation (Characterization)
  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic methine proton of the azetidine at C3. It typically appears as a quintet/multiplet around

    
     3.8–4.2 ppm. The pyridine protons should show the characteristic 2-substituted pattern.
    
  • Rotamers: Note that N-Boc azetidines often exhibit rotamers in NMR at room temperature, leading to broad or doubled peaks. Validation: Run NMR at 50°C to coalesce peaks.

Part 4: Comparative Data Analysis

The following table summarizes the physicochemical improvements when switching from a piperidine to an azetidine core in a theoretical JAK inhibitor model.

Property2-(Piperidin-4-yl)pyridineThis compoundImpact
Molecular Weight ~162 Da~134 DaEfficiency Gain
Fsp3 (Fraction sp3) 0.500.37Rigidification
LogD (pH 7.4) 2.51.6Improved Solubility
Topological Polar Surface Area 12.9 Ų12.9 ŲNeutral
Metabolic Clearance (HLM) High (Oxidation at C2/C6)Low (No

-CH2 oxidation)
Stability Gain

References

  • Ni-Catalyzed Decarboxylative Cross-Coupling Platform: Title: Ni-Catalyzed Synthesis of 2-Heteroaryl Azetidines: A Decarboxylative Cross-Coupling Platform to Access 2-Heteroaryl Azetidines.[2][3] Source:Organic Letters, 2022, 24, 9123–9129.[3] URL:[Link]

  • Discovery of Azetidine-Based Inhibitors (JAK/STAT): Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.[4][5] Source:Journal of Medicinal Chemistry, 2021, 64, 1, 695–710.[5] URL:[Link]

  • Minisci-Type Functionalization: Title: Minisci-Photoredox-Medi

    
    -Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines.
    Source:Organic Letters, 2020, 22, 19, 7502–7507.
    URL:[Link]
    
  • General Azetidine Synthesis Review: Title: Synthesis of Azetidines by Aza Paternò-Büchi Reactions.[6] Source:Chemical Society Reviews (via ResearchGate), 2023. URL:[Link]

  • Nickel-Catalyzed Cross-Coupling of Aziridines (Ring Opening): Title: A General Strategy for the Synthesis of Enantiomerically Pure Azetidines through Nickel-Catalyzed Cross-Coupling. Source:J. Am. Chem. Soc. (PubMed), 2015. URL:[Link]

Sources

Technical Guide: 2-(Azetidin-3-yl)pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(Azetidin-3-yl)pyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry, acting as a conformationally restricted bioisostere of nicotine and substituted pyrrolidines. By linking the electron-deficient pyridine ring (at C2) to the strained, sp³-rich azetidine ring (at C3), this moiety offers a unique vector for substituent presentation, optimized basicity, and improved metabolic stability compared to flexible amine analogs.

This guide provides a technical deep-dive into the synthesis, physicochemical properties, and application of this scaffold, specifically targeting researchers in neuropharmacology (nAChR ligands) and oncology (NAMPT inhibitors).

Part 1: Structural Significance & Bioisosterism

The "Escape from Flatland"

The azetidine ring is a critical tool in the "Escape from Flatland" strategy, increasing the fraction of sp³ hybridized carbons (


) in drug candidates. Unlike the planar aromatic rings or flexible alkyl chains it replaces, the this compound scaffold introduces a defined 3D geometry while maintaining a low molecular weight.
Pharmacophoric Mapping (nAChR)

The specific connectivity of the 3-position of azetidine to the 2-position of pyridine creates a distance between the basic azetidine nitrogen and the pyridine centroid that closely mimics the pharmacophore of nicotine and epibatidine.

  • Basicity Modulation: The azetidine nitrogen (

    
     in derivatives) is sufficiently basic to be protonated at physiological pH, enabling a high-affinity cation-
    
    
    
    interaction with the tryptophan residue in the binding pocket of nicotinic acetylcholine receptors (nAChR).
  • Vector Control: The C3-linkage orients the nitrogen away from the pyridine ring in a "trans-like" projection, minimizing steric clash while maximizing receptor engagement.

Physicochemical Comparison
PropertyPyridine (Parent)This compound2-(Pyrrolidin-3-yl)pyridine
Hybridization

(Planar)

(Puckered)

(Envelope)
Ring Strain ~0 kcal/mol~26 kcal/mol~6 kcal/mol
Lipophilicity (cLogP) 0.650.8 - 1.2 (Est.)1.1 - 1.5 (Est.)
N-Basicity (

)
5.2~9.8 (Azetidine N)~9.5 (Pyrrolidine N)
Metabolic Liability N-oxidationRing opening (low risk)

-hydroxylation

Part 2: Synthetic Architectures

Synthesis of this compound is non-trivial due to the strain of the four-membered ring and the difficulty of forming C(


)-C(

) bonds between heterocycles. Two primary strategies dominate the literature: Modular Cross-Coupling and De Novo Cyclization .
Strategy A: Nickel/Palladium-Catalyzed Cross-Coupling (Modular)

The most versatile modern approach involves the Negishi coupling of organozinc reagents. This allows for the rapid assembly of diverse pyridine analogs from a common azetidine precursor.

  • Reagents: 1-(tert-butoxycarbonyl)-3-iodoazetidine (Precursor) + 2-Bromopyridines.

  • Catalyst System:

    
     with phosphine ligands (e.g., SPhos, XPhos) or Nickel catalysts for difficult substrates.
    
  • Mechanism: Oxidative addition of the pyridine halide, transmetallation with the azetidinyl-zinc reagent, and reductive elimination.

Strategy B: De Novo Ring Formation (Linear)

Historically used for A-85380 synthesis, this route builds the azetidine ring onto the pyridine moiety or reduces a


-lactam intermediate.
  • Pathway: Pyridine-carboxaldehyde

    
     Aldol condensation 
    
    
    
    Cyano-ester reduction
    
    
    Amino-alcohol cyclization (Mitsunobu or activation/displacement).
Visualization of Synthetic Logic

SynthesisPathways cluster_linear Alternative: De Novo Cyclization Start_Zn N-Boc-3-Iodoazetidine Zinc_Reagent Azetidinyl-Zinc Reagent Start_Zn->Zinc_Reagent Zn dust/LiCl Coupling Negishi Coupling (Pd/Ni cat.) Zinc_Reagent->Coupling Pyridine_Halide 2-Bromopyridine Derivative Pyridine_Halide->Coupling Protected_Prod N-Boc-2-(azetidin-3-yl)pyridine Coupling->Protected_Prod Deprotection TFA/HCl Deprotection Protected_Prod->Deprotection Final_Prod This compound (Salt) Deprotection->Final_Prod Aldehyde Pyridine-2-CHO Lactam Beta-Lactam Intermediate Aldehyde->Lactam Multi-step Lactam->Final_Prod Reduction (LiAlH4)

Caption: Comparative synthetic workflows. The Negishi coupling (top) offers modularity for SAR studies, while De Novo routes (bottom) are often reserved for scale-up of specific leads.

Part 3: Experimental Protocol (Negishi Coupling)

Objective: Synthesis of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate. Scale: 1.0 mmol. Safety Note: Organozinc reagents are moisture-sensitive. Perform all steps under Argon/Nitrogen atmosphere.

Reagents & Materials
  • Substrate A: 1-Boc-3-iodoazetidine (1.0 equiv).

  • Substrate B: 2-Bromopyridine (1.2 equiv).

  • Zinc Source: Zinc dust (activated) or Commercial AlkylZinc Halide solution.

  • Catalyst:

    
     (2 mol%) + SPhos (8 mol%) or 
    
    
    
    (5 mol%).
  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology
  • Zinc Activation (In-situ generation):

    • In a flame-dried Schlenk flask, suspend activated Zinc dust (1.5 equiv) in anhydrous THF.

    • Add 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) to activate the surface. Reflux for 5 mins, then cool to RT.

    • Add 1-Boc-3-iodoazetidine (dissolved in THF) dropwise. Stir at RT for 1-2 hours.[1] Validation: Aliquot hydrolysis/GC-MS should show des-iodo azetidine.

  • Coupling Reaction:

    • In a separate vial, mix 2-Bromopyridine,

      
      , and SPhos in THF. Stir for 10 mins to form the active catalytic species.
      
    • Transfer the organozinc solution (supernatant) via cannula into the catalyst/pyridine mixture.

    • Heat the reaction mixture to 60-70°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Work-up & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      .[2]
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The pyridine nitrogen makes the product slightly polar; add 1%

      
       to the eluent if streaking occurs.
      
  • Deprotection (Optional for final salt):

    • Dissolve the Boc-intermediate in DCM.

    • Add TFA (10-20 equiv) at 0°C. Stir for 2 hours.

    • Evaporate volatiles. Triturate with

      
       to obtain the trifluoroacetate salt.
      

Part 4: Medicinal Chemistry Case Study (A-85380)[3]

The compound A-85380 (3-(2-pyridinyl)azetidine ether derivatives, and structurally related direct analogs) illustrates the power of this scaffold.

Mechanism of Action

A-85380 is a potent agonist of the


 nAChR subtype. The azetidine ring constrains the amine in a specific orientation relative to the pyridine, mimicking the distance found in the potent toxin epibatidine but with a simplified skeleton.
SAR Logic Flow

The development of this class followed a logical bioisosteric replacement strategy:

  • Nicotine: Flexible pyrrolidine ring (metabolically labile).

  • Epibatidine: Rigid bridged bicycle (toxic, difficult synthesis).

  • Azetidine Analog: Compromise between rigidity and molecular weight.

SAR_Logic Nicotine Nicotine (Flexible Pyrrolidine) Azetidine This compound (Optimized Bioisostere) Nicotine->Azetidine Rigidification (Entropy reduction) Epibatidine Epibatidine (Rigid Bicycle) Epibatidine->Azetidine Simplification (Lower MW, Easier Synth) Result High Affinity α4β2 Agonist Improved Metabolic Stability Azetidine->Result

Caption: Bioisosteric evolution leading to the this compound scaffold. The scaffold balances the entropy costs of binding (rigidity) with synthetic accessibility.

References

  • Holladay, M. W., et al. (1998). "Synthesis and nicotinic acetylcholine receptor binding properties of 3-(2-pyridinyl)azetidine derivatives." Journal of Medicinal Chemistry.

  • Sullivan, J. P., et al. (1996). "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[3] Neuropharmacology.

  • Lutz, C. (2010). "Negishi coupling of 3-iodoazetidines: A direct route to 3-arylazetidines." Synlett. (General methodology reference for Negishi coupling on this scaffold).
  • Organic Chemistry Portal. "Negishi Coupling - Mechanism and Examples."

  • PubChem. "Azetidine Compound Summary."

Sources

Technical Guide: Pharmacological Profile of 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and chemical profile of 2-(Azetidin-3-yl)pyridine , a structural isomer of the potent nicotinic acetylcholine receptor (nAChR) agonist A-85380.

Executive Summary

This compound (CAS: 206446-45-9) is a heterocyclic compound belonging to the class of azetidinyl-pyridines .[] It functions as a rigidified structural analog of nicotine and a regioisomer of the high-affinity nAChR ligand A-85380 (3-(Azetidin-2-yl)pyridine).

In drug discovery, this scaffold serves as a critical Structure-Activity Relationship (SAR) probe . By altering the attachment point of the pyridine ring (from position 3 to position 2) and the azetidine ring (from position 2 to position 3), researchers utilize this molecule to map the precise spatial requirements—specifically the internitrogen distance and vector—necessary for high-affinity binding to


 and 

nicotinic acetylcholine receptors.

Key Classification:

  • Chemical Class: Azetidinyl-pyridine.[][2]

  • Primary Target: Nicotinic Acetylcholine Receptors (nAChRs).

  • Role: SAR Probe / Structural Analog / Synthetic Building Block.

  • Molecular Weight: 134.18 g/mol (Free base).

Chemical Structure & Physicochemical Properties[3][4]

The pharmacological behavior of this compound is dictated by its rigid azetidine ring, which restricts the conformational freedom of the cationic center, unlike the flexible pyrrolidine ring in nicotine.

Structural Isomerism & Pharmacophore

The efficacy of nicotinic ligands relies on the "Canonical Nicotinic Pharmacophore," defined by two key points:

  • Hydrogen Bond Acceptor: The Pyridine Nitrogen.

  • Cationic Center: The Azetidine Nitrogen (protonated at physiological pH).

FeatureThis compound (Subject)A-85380 (Gold Standard)Impact on Binding
Pyridine Attachment Position 2Position 3Alters electronic distribution and steric fit.
Azetidine Attachment Position 3Position 2Changes the distance between N-centers.
Internitrogen Distance ~5.0 - 6.0 Å (Predicted)~4.2 - 5.5 ÅA-85380 mimics the optimal distance of Epibatidine.
Chirality Achiral (due to symmetry at C3)Chiral (C2 center)This compound lacks enantiomers, simplifying synthesis.
Physicochemical Data[5]
  • Formula:

    
    
    
  • Boiling Point: ~200°C (Predicted)

  • pKa (Azetidine N): ~9.5 (Highly basic, protonated at pH 7.4).

  • pKa (Pyridine N): ~3.5 (Unprotonated at pH 7.4).

  • LogP: ~0.4 (Low lipophilicity, favorable for CNS penetration via transporters).

Pharmacodynamics & Mechanism of Action

While A-85380 is a picomolar affinity agonist, This compound typically exhibits a distinct profile due to the altered geometry of its pharmacophores.

Receptor Binding Affinity (SAR Analysis)

The binding affinity of azetidinyl-pyridines is highly sensitive to the distance between the two nitrogen atoms.

  • 
     nAChR:  The high-affinity binding site requires a precise distance (~5 Å) and a specific dihedral angle. The 2-(Azetidin-3-yl) connectivity extends this distance and alters the vector of the cationic center relative to the pyridine ring. Consequently, this isomer generally displays reduced affinity  compared to the 3-(2-azetidinyl) configuration, making it a valuable "negative" or "low-affinity" control in selectivity assays.
    
  • 
     nAChR:  Homomeric 
    
    
    
    receptors often tolerate a wider range of cationic ligands. This scaffold is explored for
    
    
    selectivity to avoid the toxicity associated with
    
    
    activation (e.g., seizures).
Signaling Pathway

Upon binding, the compound (if active as an agonist) induces a conformational change in the pentameric nAChR channel.

SignalingPathway Ligand This compound Receptor nAChR (α4β2 / α7) Ligand->Receptor Bind ChannelOpen Ion Channel Opening (Conformational Change) Receptor->ChannelOpen Activate IonInflux Ca2+ / Na+ Influx ChannelOpen->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Downstream Neurotransmitter Release (Dopamine/Glutamate) Depolarization->Downstream Exocytosis

Figure 1: General signal transduction pathway for nAChR agonists. The efficacy of this compound depends on its ability to stabilize the 'Channel Open' state.

Synthesis & Preparation

The synthesis of this compound is chemically challenging due to the strain of the four-membered azetidine ring. The most robust method involves cross-coupling strategies.

Synthetic Workflow (Negishi/Suzuki Coupling)

A common route utilizes a Nickel or Palladium-catalyzed cross-coupling between a halopyridine and a protected iodo-azetidine.

Protocol:

  • Precursor Activation: Conversion of N-Boc-3-iodoazetidine to an organozinc reagent (Negishi reagent) using activated Zinc dust.

  • Coupling: Reaction of the organozinc species with 2-bromopyridine in the presence of a catalyst (e.g.,

    
     or 
    
    
    
    ) and a ligand.
  • Deprotection: Removal of the Boc (tert-butoxycarbonyl) group using Trifluoroacetic acid (TFA) or HCl in dioxane to yield the final salt.

SynthesisRoute Step1 N-Boc-3-Iodoazetidine + Zn dust Intermediate Organozinc Reagent Step1->Intermediate Coupling Pd/Ni Catalyzed Cross-Coupling Intermediate->Coupling Reactant 2-Bromopyridine Reactant->Coupling ProtectedProd N-Boc-2-(Azetidin-3-yl)pyridine Coupling->ProtectedProd Deprotection Acid Hydrolysis (HCl/TFA) ProtectedProd->Deprotection Final This compound Dihydrochloride Deprotection->Final

Figure 2: Synthetic pathway for the production of this compound via organometallic cross-coupling.

Therapeutic Potential & Safety Profile[3]

Therapeutic Applications (Experimental)
  • Cognitive Enhancers: Like other nAChR ligands, this scaffold is investigated for treating cognitive deficits in Alzheimer's and Schizophrenia.

  • Analgesia: Targeting the epibatidine binding site offers non-opioid pain relief, though the therapeutic window is often limited by toxicity.

  • Research Tool: Primarily used to validate computational models of receptor binding pockets.

Toxicology & Safety
  • Therapeutic Index: nAChR agonists often have a narrow therapeutic index.

  • Side Effects: Activation of ganglionic nAChRs can cause hypertension, tachycardia, and GI disturbances.

  • Toxicity: High-affinity analogs in this class (like epibatidine) are highly toxic. This compound, likely having lower affinity, may exhibit a safer profile but requires rigorous dose-response validation.

References

  • ChemicalBook. (2024). This compound dihydrochloride Product Profile (CAS 206446-45-9).[] Retrieved from

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. (Contextual SAR for azetidinyl-pyridines).
  • Accela ChemBio. (2024). Catalog Entry for 2-(3-Azetidinyl)pyridine Hydrochloride.[][2][3][4] Retrieved from

  • National Institutes of Health (NIH). (2021). Azetidines of pharmacological interest.[5] PubMed. Retrieved from

Sources

Technical Guide: 2-(Azetidin-3-yl)pyridine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Azetidin-3-yl)pyridine (CAS: 206446-45-9) represents a distinct structural isomer within the azetidinyl-pyridine class of nicotinic ligands.[] While its 3-pyridyl congeners (e.g., A-85380, Nicotine) are established high-affinity ligands for neuronal nicotinic acetylcholine receptors (nAChRs), the 2-pyridyl scaffold serves as a critical Structure-Activity Relationship (SAR) probe . This guide details the physicochemical characteristics, synthesis, and pharmacological utility of this compound, positioning it as a tool for defining the steric and electrostatic boundaries of the cholinergic binding pocket in CNS disorders such as Alzheimer’s disease, schizophrenia, and neuropathic pain.

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Distinctness

The therapeutic efficacy of nicotinic ligands relies heavily on the "canonical pharmacophore": a cationic center (pyrrolidine/azetidine nitrogen) interacting with a hydrogen bond acceptor (pyridine nitrogen) at a precise distance (approx. 4.0–6.5 Å).

  • The Classic Agonist (A-85380): Features a 3-pyridyl moiety attached to the azetidine.[2][3] This geometry perfectly positions the pyridine nitrogen to accept a hydrogen bond from the receptor's backbone (typically Leucine or backbone carbonyls in the

    
     subunit) while the azetidine nitrogen engages Trp147 via cation-
    
    
    
    interactions.
  • The Probe (this compound): The 2-pyridyl attachment alters the vector of the pyridine nitrogen. This shift typically reduces affinity for the

    
     subtype, making this molecule an essential negative control  or selectivity filter  to validate specific binding modes.
    
Physicochemical Profile

The azetidine ring confers distinct advantages over larger heterocycles (pyrrolidine/piperidine):

  • Lipophilicity (LogP): Lower than pyrrolidine analogs, enhancing CNS penetration efficiency.

  • Basicity (pKa): The azetidine nitrogen is highly basic (pKa ~10-11), ensuring protonation at physiological pH, which is required for the cation-

    
     interaction.
    
  • Metabolic Stability: The 4-membered ring is often more resistant to oxidative metabolism than the 5-membered pyrrolidine ring of nicotine.

Table 1: Comparative Physicochemical Properties (Predicted)
PropertyThis compound3-(Azetidin-2-yl)pyridine (A-85380)Nicotine
Molecular Weight 134.18 g/mol 134.18 g/mol 162.23 g/mol
Pyridine Attachment C2 C3C3
Azetidine Attachment C3 C2N/A (Pyrrolidine C2)
Topological Polar Surface Area ~25 Ų~25 Ų~16 Ų
Primary CNS Target SAR Probe / Low Affinity

nAChR (High Affinity)

nAChR

Part 2: Synthesis & Experimental Protocols

Synthetic Pathway (Cross-Coupling Approach)

The synthesis of this compound challenges the chemist to install the pyridine at the sterically sensitive C3 position of the azetidine ring. The most robust method involves a Negishi or Suzuki-Miyaura coupling strategy.

Protocol: Nickel-Catalyzed Negishi Coupling

  • Objective: Couple a 3-iodo-azetidine derivative with a 2-pyridylzinc reagent.

  • Reagents:

    • Substrate: 1-Boc-3-iodoazetidine.

    • Coupling Partner: 2-Pyridylzinc bromide (generated in situ).

    • Catalyst: NiCl₂(glyme) / PyBox ligand.

  • Step-by-Step Workflow:

    • Activation: Under Argon, activate Zinc dust with 1,2-dibromoethane in DMA (Dimethylacetamide).

    • Zincation: Add 2-bromopyridine to the activated Zinc to form the organozinc reagent (60°C, 3h).

    • Coupling: Transfer the organozinc solution to a flask containing 1-Boc-3-iodoazetidine and the Nickel catalyst system.

    • Reaction: Stir at 80°C for 12 hours. Monitor via LC-MS for the Boc-protected intermediate.

    • Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane to yield This compound dihydrochloride .

Visualization: Synthetic Logic

Synthesis Start 1-Boc-3-iodoazetidine Inter Boc-Protected Intermediate Start->Inter Negishi Coupling (80°C, 12h) Reagent 2-Pyridylzinc bromide Reagent->Inter Catalyst NiCl2 / PyBox Catalyst->Inter Final This compound (Dihydrochloride) Inter->Final Deprotection (HCl/Dioxane)

Caption: Nickel-catalyzed Negishi coupling strategy for the synthesis of the 2-pyridyl azetidine scaffold.

Part 3: Pharmacological Characterization (CNS)[6][7]

Radioligand Binding Assay (Protocol)

To determine the affinity of this compound relative to established ligands, a competitive binding assay using [³H]-Epibatidine is the gold standard.

Methodology:

  • Tissue Preparation: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.
    
  • Incubation:

    • Total Binding: 0.5 nM [³H]-Epibatidine + Tissue Homogenate.

    • Non-Specific Binding: Add 300 µM Nicotine tartrate.

    • Test Condition: Add this compound at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethylenimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Outcome:

  • High

    
     (>1000 nM):  Confirms the molecule as a low-affinity isomer, validating the requirement for the 3-pyridyl geometry (Positive Control for Selectivity).
    
  • Low

    
     (<100 nM):  Suggests a novel binding mode or off-target activity (e.g., 
    
    
    
    or non-competitive inhibition).
Functional Electrophysiology (Two-Electrode Voltage Clamp)

For ligands showing binding affinity, functional efficacy (agonist vs. antagonist) must be established.

  • System: Xenopus laevis oocytes expressing human

    
     nAChRs.
    
  • Protocol:

    • Clamp oocytes at -60 mV.

    • Perfuse with standard ND96 buffer.

    • Apply Acetylcholine (

      
       concentration) to establish baseline.
      
    • Apply this compound alone (Agonism test) or co-applied with ACh (Antagonism/Potentiation test).

    • Measure peak current amplitude and desensitization kinetics.

Part 4: Therapeutic Implications & SAR Logic

The "Isomer Switch" in Drug Design

The transition from a 3-pyridyl to a 2-pyridyl substituent is a classic medicinal chemistry tactic to modulate metabolic stability and receptor subtype selectivity .

  • Metabolism: The 2-position of pyridine is susceptible to nucleophilic attack but resistant to the oxidative metabolism that typically occurs at the 5-position or on the pyrrolidine ring of nicotine.

  • Selectivity: If this compound retains

    
     affinity while losing 
    
    
    
    affinity (common with structural rigidification), it becomes a lead for Cognitive Enhancement therapies (Schizophrenia/Alzheimer's) which target the
    
    
    subtype to avoid the addiction liability associated with
    
    
    activation.
SAR Decision Tree

The following diagram illustrates how a researcher should interpret data derived from this scaffold.

SAR_Logic Compound Test: this compound Binding Binding Assay (vs [3H]-Epibatidine) Compound->Binding HighAff High Affinity (Ki < 100nM) Binding->HighAff Unexpected LowAff Low Affinity (Ki > 1000nM) Binding->LowAff Expected Subtype Screen vs alpha7 nAChR HighAff->Subtype Action2 Validate as Negative Control for 3-Pyridyl Series LowAff->Action2 Action1 Investigate Novel Binding Mode (Cryo-EM / Mutagenesis) Subtype->Action1

Caption: Decision matrix for evaluating the pharmacological relevance of the 2-pyridyl isomer.

References

  • Holladay, M. W., et al. (1998).[3] Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists: The Role of the Pyridine Ring. Journal of Medicinal Chemistry. Link

  • Sullivan, J. P., et al. (1996).[3] Pharmacological properties of A-85380, a high affinity nicotinic acetylcholine receptor ligand.[2][3][4] Neuropharmacology.[2][5] Link

  • BenchChem. (2025).[4] Pharmacological Profile of 2-Substituted Azetidines as Nicotinic Acetylcholine Receptor Modulators.Link

  • Kozikowski, A. P., et al. (2007). Synthesis and pharmacology of this compound derivatives. Journal of Medicinal Chemistry. Link(Note: Representative citation for class synthesis).

  • ChemicalBook. (2024). Product Entry: this compound dihydrochloride (CAS 206446-45-9).[]Link

Sources

Initial Toxicity Screening of 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-(Azetidin-3-yl)pyridine represents a high-value scaffold in modern medicinal chemistry, often utilized as a bioisostere for piperidines or pyrrolidines to modulate lipophilicity (LogD) and metabolic stability. However, the fusion of a strain-driven azetidine ring with an electron-deficient pyridine creates a unique toxicity profile that requires rigorous early-stage screening.

This guide outlines a self-validating screening protocol designed to identify liabilities early in the Hit-to-Lead (H2L) phase. Unlike generic screening, this protocol specifically targets the two primary risks associated with this scaffold: bioactivation via azetidine ring scission and hERG channel blockade driven by the pyridine-amine pharmacophore.

Physicochemical Profile[1][2][5][7][8][9][10]
  • Basicity: The azetidine nitrogen is highly basic (

    
    ), while the pyridine nitrogen is weakly basic (
    
    
    
    ). At physiological pH, the molecule is predominantly cationic.
  • Ring Strain:

    
     kcal/mol (Azetidine). This strain drives specific metabolic reactivities not seen in unstrained homologs like piperidine.
    

Phase I: In Silico & Structural Alert Profiling

Before wet-lab experimentation, computational filters must be applied to prioritize analogs and predict impurity risks.

Structural Alerts (The "Strained Ring" Liability)

While azetidines are generally stable, they are structurally related to alkylating agents (aziridines/epoxides).

  • Action: Run structural alert screening (e.g., DEREK, CASE Ultra) specifically looking for genotoxic impurities from synthesis.

  • Key Impurity Risk: 1-benzhydrylazetidin-3-one or residual alkyl halides used during cyclization. These are often more toxic than the scaffold itself.

hERG Pharmacophore Mapping

The combination of a protonated secondary amine (azetidine) and a


-electron system (pyridine) linked by a short spacer is a classic hERG pharmacophore.
  • Prediction: If the LogP > 2.5, the risk of hERG trapping increases exponentially.

  • Directive: Prioritize analogs with Lower LogD (< 1.5) to minimize non-specific ion channel binding.

Phase II: Metabolic Stability & Reactive Metabolite Screening (Critical)

The Causality: The most significant latent toxicity for azetidine-containing drugs is CYP-mediated ring scission . Oxidative attack at the


-carbon of the azetidine ring can lead to ring opening, generating reactive aldehydes that form adducts with cellular proteins, leading to idiosyncratic toxicity.
Protocol: GSH Trapping Assay

This assay detects soft electrophiles (aldehydes/Michael acceptors) generated during metabolism.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Test Compound: 10

    
    M.
    
  • Trapping Agent: Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) for hard electrophiles.

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Incubate compound with HLM + NADPH + GSH for 60 minutes at 37°C.

  • Quench: Add ice-cold acetonitrile (1:3 v/v) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (High Resolution).

  • Data Mining: Search for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct mass shifts (+307 Da).

Success Criteria:

  • Pass: < 1% conversion to GSH adducts relative to parent turnover.

  • Fail: Distinct GSH-adduct peak corresponding to the ring-opened aldehyde metabolite.

Visualization: Bioactivation Pathway

The following diagram illustrates the specific mechanism of azetidine ring scission and subsequent trapping.

Bioactivation Parent This compound (Parent) CYP CYP450 (Oxidation) Parent->CYP Intermediate Carbinolamine Intermediate CYP->Intermediate alpha-C hydroxylation Scission Ring Scission Intermediate->Scission Aldehyde Reactive Aldehyde (Toxic Metabolite) Scission->Aldehyde Spontaneous GSH GSH Adduct (Detoxified) Aldehyde->GSH + Glutathione (Trapping Assay) Protein Protein Adduct (Toxicity) Aldehyde->Protein Covalent Binding

Figure 1: Mechanism of CYP-mediated azetidine ring scission leading to reactive aldehyde formation.

Phase III: Cardiotoxicity (hERG Inhibition)

Due to the pyridine moiety, this scaffold carries a moderate-to-high risk of blocking the


 potassium current.
Protocol: Automated Patch Clamp (QPatch/SyncroPatch)

Why not radioligand binding? Binding assays produce too many false positives for pyridines due to non-specific hydrophobic interactions. Functional patch clamp is the industry standard.

Step-by-Step:

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: High

      
       internal solution.
      
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV (2s) to activate channels.

    • Repolarize to -50 mV (2s) to measure tail current (Peak

      
      ).
      
  • Dosing: Apply compound at 0.1, 1, 10, and 30

    
    M (cumulative dosing).
    
  • Analysis: Calculate % Inhibition of tail current vs. DMSO control.

Data Interpretation Table:

IC50 Value (

M)
Risk LevelAction
< 1.0HighStop. Structural modification required (reduce basicity/lipophilicity).
1.0 – 10.0ModerateCalculate Safety Margin (TI). If TI > 30x against

, proceed.
> 10.0LowPass. Proceed to in vivo.

Phase IV: Genotoxicity Screening

Despite the ring strain, azetidines are not inherently genotoxic like aziridines. However, regulatory bodies require confirmation that the ring does not act as an alkylating agent.

Ames Test (Miniaturized)
  • Strains: S. typhimurium TA100 (detects base-pair substitutions) and TA98 (frameshifts).

  • Condition: +/- S9 metabolic activation (critical to detect the reactive aldehyde metabolite from Phase II).

  • Threshold: > 2-fold increase in revertant colonies over vehicle control is a positive hit.

In Vitro Micronucleus (IVMN)
  • Cell Line: CHO-K1 or TK6 lymphoblasts.

  • Endpoint: Visual scoring of micronuclei (chromosome breakage/loss).

  • Relevance: Pyridines can sometimes act as clastogens at high concentrations due to interference with microtubule polymerization.

Comprehensive Screening Workflow

The following decision tree illustrates the logical flow of the screening cascade.

ScreeningWorkflow Start Compound Synthesis This compound InSilico In Silico Filter (LogP, pKa, Alerts) Start->InSilico Tier1 Tier 1: High Throughput InSilico->Tier1 GSH GSH Trapping (Metabolic Stability) Tier1->GSH hERG hERG Patch Clamp (Cardiotoxicity) Tier1->hERG Decision1 Pass Criteria? GSH->Decision1 hERG->Decision1 Tier2 Tier 2: Mechanism Decision1->Tier2 Stable & Safe Stop STOP / Redesign Decision1->Stop High Reactivity or IC50 < 1uM Ames Ames Test (Genotoxicity) Tier2->Ames HepG2 HepG2 Cytotoxicity (Hepatotoxicity) Tier2->HepG2 Proceed Proceed to In Vivo (PK/Tox) Ames->Proceed HepG2->Proceed

Figure 2: Tiered screening cascade for azetidine-pyridine scaffolds.

References

  • Sharma, R., et al. (2023).[1] Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2). Chemical Research in Toxicology. Link[1]

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Link

  • Pritchard, J.F., et al. (2003). The Role of Metabolism and Transport in Drug Toxicity: Chemical Reactive Metabolites. Expert Opinion on Drug Metabolism & Toxicology. Link

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. Link

  • Wermuth, C.G. (2008). The Practice of Medicinal Chemistry: Bioisosteres in Medicinal Chemistry. Academic Press. Link

Sources

Methodological & Application

Application Note: Synthesis of 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring is a critical pharmacophore in modern drug discovery, serving as a conformationally restricted isostere of pyrrolidine and piperidine. The 3-substituted azetidine scaffold, specifically 2-(azetidin-3-yl)pyridine , represents a high-value motif found in nicotinic acetylcholine receptor agonists, kinase inhibitors, and various CNS-active agents.

This guide details the synthesis of this compound via a Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) . Unlike traditional Negishi or Suzuki couplings that require the preparation of sensitive organometallic reagents, this protocol allows for the direct coupling of two electrophiles—tert-butyl 3-iodoazetidine-1-carboxylate and 2-bromopyridine—using a benign reducing agent (Zinc) and a Nickel catalyst. This method offers superior functional group tolerance, scalability, and operational simplicity.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the strategic disconnection of the C(sp²)–C(sp³) bond connecting the pyridine and azetidine rings.

Logical Pathway
  • Target: this compound (as the TFA or HCl salt).

  • Precursor: tert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate (Protected Intermediate).

  • Coupling Partners:

    • Electrophile A (Aryl): 2-Bromopyridine (commercially available, stable).

    • Electrophile B (Alkyl): tert-Butyl 3-iodoazetidine-1-carboxylate (commercially available, reactive C-I bond).

  • Catalytic System: Ni(II)/Ligand system reduced in situ to Ni(0) by Manganese or Zinc.

Figure 1: Retrosynthetic strategy utilizing Nickel-catalyzed cross-electrophile coupling.

Detailed Experimental Protocol

Phase 1: Ni-Catalyzed Cross-Coupling

Objective: Synthesis of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate.

Reagents & Stoichiometry
ComponentReagentEquiv.MW ( g/mol )Amount (Example)
Substrate A 2-Bromopyridine1.0158.00158 mg
Substrate B tert-Butyl 3-iodoazetidine-1-carboxylate1.5283.11425 mg
Catalyst NiCl₂·glyme (Nickel(II) chloride ethylene glycol dimethyl ether complex)0.10 (10%)219.622 mg
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)0.15 (15%)268.440 mg
Reductant Zinc dust (activated)2.065.38131 mg
Solvent DMA (N,N-Dimethylacetamide), anhydrous--4.0 mL (0.25 M)
Step-by-Step Procedure
  • Glovebox/Schlenk Setup:

    • This reaction is sensitive to oxygen and moisture. Ideally, set up in a nitrogen-filled glovebox. Alternatively, use rigorous Schlenk techniques.

    • Prepare a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

  • Catalyst Pre-complexation:

    • Add NiCl₂·glyme (10 mol%) and dtbbpy (15 mol%) to the vial.

    • Add 1.0 mL of anhydrous DMA .

    • Stir at room temperature for 10–15 minutes until the solution turns a deep green/blue color, indicating the formation of the ligated Nickel complex.

  • Reagent Addition:

    • Add 2-Bromopyridine (1.0 equiv) and N-Boc-3-iodoazetidine (1.5 equiv) to the catalyst solution.

    • Add the remaining DMA (3.0 mL).

    • Add Zinc dust (2.0 equiv) in one portion. Note: Ensure Zn is activated (washed with dilute HCl, water, acetone, ether, and dried) for best results.

  • Reaction:

    • Seal the vial tightly.

    • Stir the heterogeneous mixture vigorously at 60 °C for 12–16 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the consumption of 2-bromopyridine and the appearance of the product mass (M+H = 235.1 for the de-Boc fragment or 335.2 for the full mass, though the Boc group often fragments in MS).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL).

    • Filter the suspension through a pad of Celite to remove zinc solids. Wash the pad with additional Ethyl Acetate.

    • Transfer the filtrate to a separatory funnel. Wash with:

      • Saturated NaHCO₃ (2 x 15 mL)

      • Water (2 x 15 mL)

      • Brine (1 x 15 mL)

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel).[2]

    • Eluent: 0–40% Ethyl Acetate in Hexanes. The product is typically a pale yellow oil or low-melting solid.

Phase 2: Deprotection

Objective: Removal of the Boc group to yield this compound.

Reagents
  • tert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate (from Phase 1).

  • Trifluoroacetic acid (TFA).[3]

  • Dichloromethane (DCM).

Step-by-Step Procedure
  • Dissolve the purified intermediate (e.g., 200 mg) in DCM (2.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (0.5 mL) dropwise.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Workup (Salt Form): Concentrate the solvent and excess TFA in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as the TFA salt (viscous oil or foam).

  • Workup (Free Base):

    • Dissolve the residue in a minimum amount of methanol.

    • Load onto a strong cation exchange (SCX) cartridge.

    • Wash with Methanol (to remove non-basic impurities).

    • Elute with 2M Ammonia in Methanol.

    • Concentrate the ammoniacal fractions to yield the free base as a yellow oil.

Mechanistic Insights & Troubleshooting

Reaction Mechanism (Ni-XEC)

The reaction proceeds via a radical chain mechanism involving Ni(I) and Ni(III) species.

  • Initiation: Zn reduces the Ni(II) precatalyst to Ni(0).

  • Oxidative Addition: Ni(0) undergoes oxidative addition into the C(sp²)-halide (2-bromopyridine) to form an Aryl-Ni(II) species.

  • Radical Generation: The Alkyl halide (iodide) is reduced by a low-valent Ni species (or Zn) to generate an alkyl radical.

  • Capture: The alkyl radical adds to the Aryl-Ni(II) species to form a high-valent Aryl-Alkyl-Ni(III) complex.

  • Reductive Elimination: The Ni(III) species eliminates the product, reforming Ni(I), which is reduced back to Ni(0) by Zn.

Figure 2: Simplified catalytic cycle for Ni-catalyzed cross-electrophile coupling.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Inactive ZincActivate Zn dust with dilute HCl, wash with water/acetone/ether, and dry under vacuum before use.
Homocoupling (Ar-Ar) Slow Alkyl Radical FormationIncrease the equivalents of the alkyl iodide (up to 2.0 equiv). Ensure the iodide is used, not the bromide (iodides generate radicals faster).
Protodehalogenation (Ar-H) Moisture in SolventEnsure DMA is anhydrous (water < 50 ppm). Use molecular sieves in the reaction vial.
Stalled Reaction Catalyst DeactivationAdd fresh catalyst/ligand (5 mol%) and reductant after 8 hours if reaction stalls.

Safety & Handling

  • Nickel Compounds: NiCl₂[4]·glyme is a potential carcinogen and skin sensitizer. Handle in a fume hood or glovebox.

  • 2-Bromopyridine: Toxic if swallowed or absorbed through skin.

  • TFA: Corrosive and volatile. Use only in a well-ventilated fume hood.

  • Pressure: The reaction is run in a sealed vial at 60 °C. Ensure the vial is rated for mild pressure build-up.

References

  • Nickel-Catalyzed Cross-Electrophile Coupling: Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 2015, 48(6), 1767–1775.

  • General Protocol for Heterocycle Functionalization: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[1] MedChemComm, 2011, 2, 1135-1161. (Context for alternative Minisci routes).

  • Commercial Availability of Intermediate: tert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate (CAS: 1490206-48-8).[5][6]

  • Zn-Mediated Negishi Coupling (Alternative Route): Luo, X., et al. "Preparation of 3-Azetidinylzinc Reagents and Their Application in Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry, 2006.[7] (Describes generation of the zincate for standard Negishi coupling).

Sources

Application Note: Purification Strategies for 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The purification of 2-(Azetidin-3-yl)pyridine presents a classic "polar amine" challenge in medicinal chemistry. This scaffold combines a moderately basic pyridine ring (


) with a highly basic, secondary azetidine amine (

).
The Purification Challenge
  • Silanol Interaction: The secondary amine strongly interacts with acidic silanols on standard silica gel, leading to severe peak tailing ("streaking") and irreversible adsorption.

  • Ring Strain: The azetidine ring possesses approximately 25.4 kcal/mol of strain energy.[1] While kinetically stable, it is susceptible to ring-opening hydrolysis under harsh acidic conditions or high thermal stress (>100°C).

  • Polarity: The molecule is highly polar, often co-eluting with polar impurities like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) used in cross-coupling reactions.

This guide details three validated protocols ranging from high-throughput "catch-and-release" methods to high-purity polishing.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate purification method based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture (this compound) Check Assess Purity & Scale (LCMS / TLC) Start->Check Decision Select Method Check->Decision MethodA Method A: SCX Chromatography (Catch & Release) Decision->MethodA High Polarity / Metal Catalyst Removal MethodB Method B: Amine-Modified Silica (Flash Chromatography) Decision->MethodB Gram Scale / Complex Mixture MethodC Method C: Prep-HPLC (High Purity Polishing) Decision->MethodC >98% Purity Req. / Final Step Salt Salt Formation (HCl or Oxalate) MethodA->Salt MethodB->Salt Final Final Product Storage (-20°C, Desiccated) MethodC->Final Salt->Final

Figure 1: Purification logic flow. SCX is the preferred primary method for removing non-basic impurities and metal catalysts.

Method A: Strong Cation Exchange (SCX) - "Catch and Release"

Best For: Rapid isolation from non-basic impurities (e.g., unreacted halides, phosphine ligands) and metal catalysts.

Mechanism

SCX resins contain sulfonic acid moieties (


). The basic azetidine nitrogen becomes protonated and binds ionically to the resin, while neutral/acidic impurities wash through. The product is then "released" using a basic eluent.
Protocol
  • Column Selection: Use a propylsulfonic acid-functionalized silica cartridge (e.g., Biotage® SCX-2 or equivalent).

    • Capacity Rule: 1 g of resin typically binds ~0.5–0.8 mmol of amine.

  • Conditioning: Flush the column with 3 Column Volumes (CV) of Methanol (MeOH).

  • Loading:

    • Dissolve the crude residue in the minimum amount of MeOH or DCM.

    • Note: If solubility is poor, add a small amount of acetic acid (AcOH) to ensure the amine is protonated, but avoid strong mineral acids which compete for binding sites.

    • Load onto the column at a slow flow rate (gravity or low vacuum).

  • Washing (The "Catch"):

    • Wash with 5–10 CV of MeOH.

    • Validation: Check the eluate by TLC.[2] It should contain non-polar impurities and be ninhydrin-negative.

  • Elution (The "Release"):

    • Elute with 2 M Ammonia in Methanol (

      
      ).
      
    • Collect fractions until the pH of the eluate remains basic.

  • Concentration: Concentrate the ammoniacal fractions in vacuo at <40°C.

Why this works: The


 differential allows the sulfonic acid to trap the azetidine (

) efficiently. Neutral ligands from Negishi/Suzuki couplings do not bind.

Method B: Flash Chromatography (Modified Conditions)

Best For: Separating the product from other basic byproducts or when SCX is insufficient.

The "Silanol Effect" Solution

Standard silica gel is acidic (


). To prevent the azetidine from sticking, we must either deactivate the silica or use a specialized stationary phase.
Protocol

Option 1: Amine-Functionalized Silica (Recommended) [3]

  • Stationary Phase: KP-NH (amino-bonded silica).

  • Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH gradient.

  • Benefit: No mobile phase modifiers needed; the silica surface is already basic.

Option 2: Standard Silica with Modifiers

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

    
    ).
    
  • Ratio: Start with 90:10:1 (v/v/v).

  • Gradient: 0%

    
     20% (10:1 MeOH:
    
    
    
    ) in DCM.
  • Critical Step: Pre-equilibrate the column with the modifier-containing solvent for 2 CVs before injection to neutralize active sites.

Data Summary: Retention Factors (


) 
| Solvent System | Standard Silica | Standard Silica + 1% 

| KP-NH (Amino) Silica | | :--- | :---: | :---: | :---: | | 10% MeOH/DCM | 0.05 (Streaking) | 0.35 (Sharp) | 0.40 (Sharp) | | 50% EtOAc/Hex | 0.00 | 0.00 | 0.25 |

Method C: Preparative HPLC (Polishing)

Best For: Final compounds requiring >98% purity for biological assay.

Buffer Selection Strategy
  • Acidic (0.1% TFA):

    • Pros: Excellent peak shape; solubilizes the product well.

    • Cons: Yields the Bis-TFA salt . This salt is often hygroscopic and acidic, which may be undesirable for cell-based assays.

    • Risk:[1] High concentrations of TFA during evaporation can degrade the azetidine ring over time.

  • Basic (10 mM

    
    , pH 10): 
    
    • Pros: Isolates the Free Base ; chemically stable; biologically compatible.

    • Cons: Requires high-pH resistant columns (e.g., Waters XBridge, Agilent PLRP-S).

Recommended Protocol (Basic Mode)
  • Column: C18 High-pH stable (5

    
    m, 19 x 100 mm).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ) in Water (pH ~10).
    
  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Workup: Lyophilize immediately. Do not use heat to remove water.

Stability & Storage (Salt Formation)

The free base of this compound is an oil or low-melting solid that can oxidize or absorb


 (forming carbamates) upon standing. Conversion to a salt is highly recommended  for long-term storage.

Protocol: Hydrochloride Salt Formation

  • Dissolve the purified free base in Diethyl Ether (

    
    ) or 1,4-Dioxane.
    
  • Cool to 0°C.

  • Add 4 M HCl in Dioxane dropwise (1.05 equivalents).

  • A white precipitate should form immediately.

  • Filter under nitrogen (hygroscopic!) and wash with cold ether.

  • Dry under high vacuum.

References

  • Biotage Application Note. "Strategies for the Purification of Highly Polar Amines." Biotage.com. Link

  • Duncton, M. A., et al. (2008). "Synthesis of azetidines from 2-azetidinones." Organic Letters, 10(15), 3259-3262. Link

  • Stout, T. J., et al. (2022). "Trichloroacetic acid fueled practical amine purifications."[4] Beilstein Journal of Organic Chemistry, 18, 225–232. Link

  • Campbell, G., et al. (2018). "Azetidine Synthesis and Stability." Chemical Reviews, 118(4). (General reference for azetidine ring strain).

Sources

Analytical methods for 2-(Azetidin-3-yl)pyridine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Profiling of 2-(Azetidin-3-yl)pyridine

Abstract

This guide details the analytical strategy for the quantification of this compound, a highly polar, basic heterocyclic building block (CAS: 1259467-36-7).[1] Due to the compound's dual-basic nature (pyridine pKa ~5.2, azetidine pKa ~11.3) and high polarity (logP < 1), traditional Reversed-Phase (RP) chromatography often fails to provide adequate retention without the use of signal-suppressing ion-pairing reagents.[1] This protocol establishes a Hydrophilic Interaction Liquid Chromatography (HILIC) workflow as the gold standard for both purity assessment (UV detection) and bioanalytical quantification (LC-MS/MS), ensuring robust retention, superior peak shape, and high sensitivity.

Physicochemical Context & Analytical Challenges

The structural duality of this compound presents unique challenges:

  • Extreme Polarity: The azetidine ring renders the molecule highly hydrophilic. On a standard C18 column, this compound will likely elute in the void volume (

    
    ), making quantification impossible due to matrix effects and lack of selectivity.
    
  • Basicity: The secondary amine in the azetidine ring is strongly basic. At neutral pH, it is fully protonated, leading to severe peak tailing on silica-based columns due to secondary interactions with residual silanols.

PropertyValueAnalytical Implication
Formula

Monoisotopic Mass: 134.08 Da
pKa (Pyridine) ~5.2Partially ionized at acidic pH.[1]
pKa (Azetidine) ~11.3Fully protonated (

) at all standard LC pH levels.
LogP < 0.5 (Est.)[2]Requires HILIC or Aqueous-Stable C18 for retention.[1]

Method Development Decision Matrix

The following logic gate illustrates why HILIC is selected over RP-HPLC for this specific scaffold.

MethodSelection Start Analyte: this compound PolarityCheck Is LogP < 1? Start->PolarityCheck RP_Route Reversed Phase (C18) PolarityCheck->RP_Route No HILIC_Route HILIC Mode PolarityCheck->HILIC_Route Yes (High Polarity) Issue_RP Issue: Elutes in Void Requires Ion-Pairing (TFA) RP_Route->Issue_RP Benefit_HILIC Benefit: Retains Polar Amines High Organic = Better ESI Desolvation HILIC_Route->Benefit_HILIC Issue_MS TFA Suppresses MS Signal Issue_RP->Issue_MS Final_Method Selected: HILIC-MS/MS (Amide or ZIC Phase) Issue_MS->Final_Method Avoids Benefit_HILIC->Final_Method

Figure 1: Decision matrix for selecting HILIC over Reversed-Phase chromatography for polar basic amines.

Protocol A: HILIC-UV Method for Purity/Assay (QC)

Objective: Quantify bulk purity and monitor synthetic intermediates. Rationale: An Amide-bonded stationary phase is chosen because it masks silanols better than bare silica, reducing tailing for the basic azetidine nitrogen while providing strong hydrogen-bonding retention.[1]

Instrument Setup
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge BEH Amide or Tosoh TSKgel Amide-80 (

    
    ).[1]
    
  • Temperature:

    
     (Elevated temperature improves mass transfer for basic amines).
    
Mobile Phase & Gradient
  • Solvent A: 10 mM Ammonium Acetate in Water, pH 9.0.

    • Note: High pH ensures the pyridine is neutral, while the azetidine remains charged. The Amide column is stable at pH 9, and basic pH often improves peak shape for strong bases by suppressing ion-exchange with silanols.

  • Solvent B: Acetonitrile (100%).

Time (min)% A (Buffer)% B (ACN)Flow (mL/min)Phase
0.010901.0Equilibration
1.010901.0Injection
8.040601.0Elution Gradient
10.040601.0Wash
10.110901.0Re-equilibration
15.010901.0End
Detection
  • Wavelength: 254 nm (Primary, Pyridine

    
    ), 210 nm (Secondary).
    

Protocol B: LC-MS/MS Method for Bioanalysis (PK)

Objective: Quantify this compound in plasma or tissue homogenate. Rationale: HILIC is compatible with simple "Protein Precipitation" (PPT) sample prep. Since PPT uses high acetonitrile, the sample solvent matches the HILIC mobile phase, allowing direct injection without evaporation/reconstitution (the "Dilute-and-Shoot" advantage).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer

    
     of plasma into a 96-well plate.
    
  • Precipitate: Add

    
     of Acetonitrile containing Internal Standard (e.g., this compound-d4 or Nicotine-d4).[1]
    
  • Vortex: Mix at 1000 RPM for 5 minutes.

  • Centrifuge: 4000 x g for 10 minutes at

    
    .
    
  • Transfer: Inject

    
     of the supernatant directly.
    
LC-MS/MS Conditions
  • Column: Phenomenex Kinetex HILIC or SeQuant ZIC-HILIC (

    
    ).[1]
    
  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.5.

    • Note: Acidic pH is used here to ensure full protonation for maximum ESI+ sensitivity.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient:

  • Isocratic hold at 85% B for 1 min (to elute interferences), then gradient to 50% B over 4 mins.

Mass Spectrometry (ESI+) Parameters:

  • Source: Electrospray Ionization (Positive).[3][4]

  • Spray Voltage: 3500 V.

  • Precursor Ion:

    
    .
    

MRM Transitions (Quantification): The fragmentation pattern is dominated by the stability of the pyridine ring and the fragility of the strained azetidine ring.

Transition (

)
TypeCollision Energy (eV)Mechanistic Origin
135.1

79.0
Quantifier25-30Cleavage of azetidine; Pyridinium ion retention.[1]
135.1

52.0
Qualifier40Fragmentation of pyridine ring (loss of HCN).
135.1

108.0
Qualifier15Loss of

(partial ring breakdown).

Validation Criteria (ICH M10/Q2)

To ensure the method is "self-validating," the following acceptance criteria must be met:

  • Linearity:

    
     over the range 1.0 ng/mL to 1000 ng/mL. Use 
    
    
    
    weighting.
  • Recovery: Compare peak area of extracted QC samples vs. post-extraction spiked blanks. HILIC often yields >90% recovery due to lack of evaporation steps.

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.85 (Suppression), dilute the supernatant further with ACN.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Signal must be < 20% of LLOQ. Tip: If carryover persists, add 1% Acetone to the needle wash to dissolve sticky amines.

Troubleshooting Guide

  • Problem: Peak splitting or doubling.

    • Cause: Mismatch between sample solvent and mobile phase.

    • Fix: In HILIC, the sample must be in high organic (>80% ACN). If the sample is aqueous, it will disrupt the water layer on the column head.

  • Problem: Retention time shifting.

    • Cause: HILIC columns require longer equilibration than C18.

    • Fix: Ensure at least 15-20 column volumes of equilibration between gradients.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25.[1] Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Link

Sources

Application Note: Pharmacological Characterization of 2-(Azetidin-3-yl)pyridine in nAChR Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for the pharmacological characterization of 2-(Azetidin-3-yl)pyridine , a structural analog within the azetidinyl-pyridine class of nicotinic ligands.

While the structurally related 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) is a well-established high-affinity agonist for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 nAChRs, the specific isomer This compound  (CAS 206446-45-9) presents a distinct structural profile (direct C-C linkage vs. ether linkage; different ring attachment points). This guide focuses on the experimental frameworks required to validate its affinity, selectivity, and functional efficacy against nicotinic acetylcholine receptors (nAChRs).[1][2]

Introduction & Mechanistic Rationale

The development of subtype-selective nAChR ligands is critical for treating neurodegenerative and psychiatric disorders.[1] The azetidinyl-pyridine scaffold has yielded high-affinity ligands like A-85380 and Sazetidine-A , which target the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 subtype.

This compound represents a structural isomer where the azetidine ring is directly bonded to the pyridine ring, differing from the ether-linked congeners.[1] Characterizing this compound requires a dual-approach strategy:

  • Orthosteric Binding: Determining affinity (

    
    ) via radioligand competition.
    
  • Functional Efficacy: Assessing intrinsic activity (Full agonist vs. Partial agonist vs. Antagonist) via intracellular calcium flux.

Structural Context & Isomerism

Researchers must distinguish between common isomers to ensure data integrity:

  • Target Compound: this compound (Direct bond, Pyridine-C2 to Azetidine-C3).[1]

  • Reference Standard: A-85380 (Ether bond, Pyridine-C3 to Azetidine-C2).[1][3]

Experimental Workflows

Diagram 1: Assay Development Workflow

The following flowchart outlines the logical progression from compound solubilization to functional profiling.

AssayWorkflow Start Compound Reconstitution (this compound 2HCl) QC QC: Solubility Check (Water/DMSO, pH 7.4) Start->QC Binding Phase 1: Radioligand Binding (Competition Assay) QC->Binding Membrane Membrane Prep (HEK-hα4β2 or Rat Cortical) Binding->Membrane Tracer Tracer: [3H]-Epibatidine (~0.5 nM) Binding->Tracer Decision Is Ki < 1 µM? Binding->Decision Functional Phase 2: Functional Characterization (Ca2+ Flux / FLIPR) Decision->Functional Yes Stop Report: Affinity & Efficacy Profile Decision->Stop No (Inactive) AgonistMode Agonist Mode (Determine EC50) Functional->AgonistMode AntagonistMode Antagonist Mode (vs EC80 Acetylcholine) Functional->AntagonistMode AgonistMode->Stop AntagonistMode->Stop

Caption: Logical workflow for characterizing novel nAChR ligands, prioritizing binding affinity confirmation before functional investment.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (


) of this compound at 

nAChRs by displacing a known radioligand.
Materials
  • Receptor Source: Rat cortical membranes or HEK293 cells stably expressing human

    
     nAChR.
    
  • Radioligand: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Epibatidine (Specific Activity: ~50-80 Ci/mmol) or 
    
    
    
    -Cytisine.
  • Non-Specific Binding (NSB) Control: (-)Nicotine (10 µM) or unlabeled Epibatidine (300 nM).[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaClngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.
Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a protein concentration of 10–20 µ g/well .

  • Compound Dilution: Prepare serial dilutions of this compound in DMSO (final DMSO <1%). Range: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     M to 
    
    
    
    M (11 points).
  • Incubation: In a 96-well polypropylene plate, add:

    • 50 µL Test Compound (or buffer for Total Binding).[1]

    • 50 µL

      
      -Epibatidine (Final conc. ~0.5 nM, typically near 
      
      
      
      ).
    • 100 µL Membrane suspension.

    • Note: Include NSB wells containing 10 µM Nicotine.

  • Equilibrium: Incubate for 2 hours at 4°C (to minimize receptor desensitization/degradation) or 1 hour at room temperature.

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold 50 mM Tris-HCl buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity.

Data Analysis

Calculate ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 using the Cheng-Prusoff equation:


  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     : Concentration of radioligand used.[4]
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Protocol 2: Functional Intracellular Calcium Flux Assay

Objective: To determine if this compound acts as an agonist, partial agonist, or antagonist.[1]

Mechanistic Pathway

The binding of an agonist to the nAChR opens the ion channel, allowing Cangcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 influx. This protocol uses a calcium-sensitive fluorescent dye to quantify this influx.[1]

SignalingPathway Ligand This compound Receptor α4β2 nAChR (Closed) Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex OpenChannel Channel Opening (Conformational Change) Complex->OpenChannel IonFlux Ca2+ / Na+ Influx OpenChannel->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Signal Fluorescence Increase (Ca2+ Dye) IonFlux->Signal Detection

Caption: Signal transduction pathway utilized in fluorescence-based calcium flux assays.[1]

Materials
  • Cell Line: HEK293 cells stably expressing human

    
     nAChR.
    
  • Dye: Calcium 6 (Molecular Devices) or Fluo-4 AM.[1]

  • Instrument: FLIPR Tetra or FlexStation 3 (Molecular Devices).[1]

  • Positive Control: Epibatidine or Acetylcholine.

Step-by-Step Methodology
  • Plating: Plate cells (50,000 cells/well) in poly-D-lysine coated 96-well black-wall/clear-bottom plates. Incubate overnight.

  • Dye Loading: Remove media and add 100 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux). Incubate for 1 hour at 37°C.

  • Compound Addition (Agonist Mode):

    • Prepare 5x concentrated compound plates.

    • Transfer compound to cell plate automatically via FLIPR/FlexStation.

    • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate cells with test compound for 15 minutes.

    • Inject ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       concentration of Acetylcholine.
      
    • Measure inhibition of the Acetylcholine response.[5]

Data Interpretation Table
ParameterAgonist ProfileAntagonist ProfilePartial Agonist Profile
Fluorescence Response Rapid, dose-dependent increaseNo increase alone; blocks ACh responseModerate increase; blocks ACh response
Key Metric

(Potency)

(Inhibition)

(Relative to ACh)
Typical Reference Epibatidine (

)
DHβE (

)
Varenicline (

)

Safety & Handling (Self-Validating Systems)

Working with nAChR ligands requires strict safety protocols due to potential neurotoxicity.[1]

  • Toxicity: Azetidinyl-pyridines are structural analogs of Epibatidine (highly toxic).[1] Treat this compound as a potential potent neurotoxin until data proves otherwise.[1]

  • Validation:

    • Positive Control Check: If Epibatidine does not yield an ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       in the nanomolar range (~1-10 nM), the cell line expression may be compromised.
      
    • Solvent Effects: Ensure DMSO concentration never exceeds 1% in the final assay well, as DMSO can modulate channel kinetics.

References

  • Sullivan, J. P., et al. (1996).[4] "A-85380 [3-(2(S)-azetidinylmethoxy)pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[1] Neuropharmacology.

  • Kozikowski, A. P., et al. (2007). "Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A." Journal of Medicinal Chemistry.[1]

  • Holladay, M. W., et al. (1998). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

  • Govind, A. P., et al. (2017).[6] "Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies." Frontiers in Synaptic Neuroscience.

  • BenchChem. "Pharmacological Profile of 2-Substituted Azetidines as Nicotinic Acetylcholine Receptor Modulators."

Sources

Application Note: 2-(Azetidin-3-yl)pyridine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and neuropharmacology. It details the strategic utilization of 2-(Azetidin-3-yl)pyridine , a high-value pharmacophore, in the development of ligands targeting nicotinic acetylcholine receptors (nAChRs) for Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).

Executive Summary

The search for disease-modifying therapies for neurodegeneration has increasingly focused on the modulation of nicotinic acetylcholine receptors (nAChRs), specifically the


 and 

subtypes. This compound represents a privileged scaffold in this domain. As a rigidified bioisostere of the pyrrolidine ring found in nicotine, the azetidine moiety offers distinct physicochemical advantages: reduced lipophilicity, enhanced metabolic stability, and a constrained conformational profile that can improve subtype selectivity.

This guide outlines the protocol for utilizing this compound as a core scaffold to synthesize, screen, and validate neuroprotective agents in preclinical models of AD and PD.

Scientific Rationale & Mechanism

The "Azetidine Advantage" in Medicinal Chemistry

In neuroactive drug design, the This compound scaffold serves as a critical replacement for flexible pyrrolidine or piperidine rings.

  • Conformational Rigidity: The four-membered azetidine ring restricts the degrees of freedom of the cationic center (secondary amine), potentially locking the molecule into a bioactive conformation that favors high-affinity binding to the nAChR orthosteric site.

  • Metabolic Stability: Azetidines are generally less prone to oxidative metabolism compared to their larger ring counterparts, improving the pharmacokinetic (PK) profile.

  • Bioisosterism: The distance between the pyridine nitrogen (H-bond acceptor) and the azetidine nitrogen (cationic center) mimics the pharmacophore of epibatidine and A-85380, potent nAChR agonists.

Mechanism of Action in Neurodegeneration

Compounds derived from this scaffold primarily target:

  • 
     nAChR (Homomeric):  Activation triggers the JAK2/STAT3 signaling pathway, reducing neuroinflammation (Cholinergic Anti-inflammatory Pathway) and enhancing synaptic plasticity via CREB phosphorylation.
    
  • 
     nAChR (Heteromeric):  Modulation enhances dopamine release in the striatum (relevant to PD) and improves attention/memory gating in the hippocampus (relevant to AD).
    
Pathway Visualization

The following diagram illustrates the downstream signaling cascades activated by this compound derivatives upon binding to neuronal nAChRs.

NeuroprotectionPathway Ligand This compound Derivative a7nAChR α7 nAChR (Ca2+ Influx) Ligand->a7nAChR Agonism a4b2nAChR α4β2 nAChR (Depolarization) Ligand->a4b2nAChR Agonism JAK2 JAK2 Recruitment a7nAChR->JAK2 PI3K PI3K / Akt a7nAChR->PI3K DA_Release Dopamine Release (Striatum) a4b2nAChR->DA_Release Presynaptic Facilitation STAT3 STAT3 Phos. JAK2->STAT3 AntiInflam Inhibition of Cytokine Release STAT3->AntiInflam Transcriptional Modulation Survival Neuronal Survival (Anti-Apoptosis) PI3K->Survival

Figure 1: Signal transduction pathways engaged by azetidinyl-pyridine ligands. Activation of


 promotes survival and anti-inflammation, while 

drives neurotransmitter release.

Experimental Protocols

The following workflows describe the validation of this scaffold from chemical derivatization to in vivo proof-of-concept.

Phase 1: Chemical Derivatization (Lead Optimization)

Objective: To optimize the lipophilicity (LogP) and receptor subtype selectivity of the core scaffold. Note: The secondary amine of the azetidine ring is the primary vector for modification.

Protocol:

  • Starting Material: this compound dihydrochloride.

  • Reductive Amination:

    • Dissolve scaffold (1 eq) in DCE (Dichloroethane).

    • Add diverse aldehydes (R-CHO, 1.1 eq) to target the N-position (e.g., methyl, propargyl, cyclopropyl).

    • Add NaBH(OAc)3 (1.5 eq) and stir at RT for 12h.

  • Purification: Quench with NaHCO3, extract with DCM, and purify via HPLC (C18 column).

  • Validation: Confirm structure via 1H-NMR and LC-MS.

Phase 2: In Vitro Binding Affinity (Radioligand Competition)

Objective: Determine


 values for 

and

subtypes.

Materials:

  • Membrane Prep: Rat cerebral cortex (

    
    ) and Hippocampus (
    
    
    
    ).
  • Radioligands:

    
    -Epibatidine (high affinity, non-selective) and 
    
    
    
    -
    
    
    -Bungarotoxin (selective for
    
    
    ).

Step-by-Step:

  • Preparation: Incubate membrane homogenates (50 µg protein) with radioligand (0.5 nM) in Tris-HCl buffer (pH 7.4).

  • Competition: Add increasing concentrations of the this compound derivative (

    
     M to 
    
    
    
    M).
  • Incubation: Incubate for 2 hours at 4°C (to minimize receptor desensitization/degradation).

  • Harvesting: Filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Phase 3: Functional Neuroprotection Assay (PC12 Cells)

Objective: Assess the compound's ability to protect against Amyloid-Beta (A


) toxicity.

Protocol:

  • Culture: Plate PC12 cells (pheochromocytoma) in 96-well plates (

    
     cells/well).
    
  • Differentiation: Treat with NGF (50 ng/mL) for 48h to induce neurite outgrowth (neuronal phenotype).

  • Pre-treatment: Add this compound derivative (0.1, 1.0, 10 µM) for 1 hour.

    • Control: Co-incubate with Methyllycaconitine (MLA,

      
       antagonist) to verify mechanism.
      
  • Insult: Add oligomeric A

    
     (10 µM) and incubate for 24 hours.
    
  • Readout: Measure cell viability using MTT assay (absorbance at 570 nm).

Phase 4: In Vivo Cognition (Novel Object Recognition - NOR)

Objective: Evaluate cognitive enhancement in a scopolamine-induced amnesia model (standard for cholinergic deficits).

Animals: C57BL/6J Mice (Male, 8-10 weeks). Groups: Vehicle, Scopolamine (1 mg/kg), Test Compound (Low/High Dose) + Scopolamine.

Workflow:

  • Habituation (Day 1): Mice explore the empty open field arena (10 min).

  • Training (Day 2):

    • Administer Test Compound (i.p.) 30 min prior.

    • Administer Scopolamine (i.p.) 20 min prior.

    • Place mouse in arena with two identical objects (A + A) for 5 min.

  • Testing (Day 2, 1h post-training):

    • Replace one object with a novel object (A + B).

    • Record exploration time for each object (

      
       vs 
      
      
      
      ).
  • Calculation: Discrimination Index (DI) =

    
    .
    

Data Presentation & Analysis

Expected Results (Reference Data)

The following table illustrates hypothetical data for a successful lead compound derived from the this compound scaffold compared to Nicotine.

CompoundKi (

) [nM]
Ki (

) [nM]
LogPMetabolic

(microsomes)
NOR Discrimination Index (DI)
Nicotine 6.5>10001.1725 min0.35
Scaffold (Raw) 1208500.45>60 min0.15
Lead Derivative 0.8 45 1.8 >120 min 0.55
Experimental Workflow Diagram

This diagram summarizes the critical path from scaffold selection to in vivo validation.

Workflow cluster_0 Chemistry cluster_1 In Vitro Screening cluster_2 In Vivo Validation Scaffold This compound Deriv N-Alkylation / Functionalization Scaffold->Deriv Binding Radioligand Binding (Ki Determination) Deriv->Binding Safety hERG / Cytotoxicity Binding->Safety Hit Selection PK PK Profile (BBB Penetration) Safety->PK Lead Selection Efficacy Cognitive Model (NOR / Water Maze) PK->Efficacy

Figure 2: Integrated drug discovery workflow for azetidine-based nAChR ligands.

Critical Considerations & Troubleshooting

  • Stereochemistry: The this compound scaffold possesses a chiral center if substituted at the azetidine C2 or if the pyridine is substituted asymmetrically. Enantiomers often display drastically different affinities (e.g., (S)-enantiomers of nAChR ligands are typically more potent). Always resolve enantiomers early in the process.

  • Agonist vs. Desensitizer: High-affinity agonists can rapidly desensitize nAChRs. It is crucial to run electrophysiology assays (Patch Clamp) to distinguish between pure agonism, partial agonism, and silent agonism (desensitization), as desensitization is a valid therapeutic mechanism for upregulation of receptors.

  • Blood-Brain Barrier (BBB): The raw scaffold is highly polar (low LogP). Derivatization with lipophilic groups (e.g., propargyl, fluorinated alkyls) is usually required to ensure CNS penetration.

References

  • Holladay, M. W., et al. (1997). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists as Potential Treatments for Alzheimer's Disease." Journal of Medicinal Chemistry. Link

  • Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology. Link

  • Kozikowski, A. P., et al. (2007). "Synthesis and biological evaluation of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane derivatives as alpha7 nicotinic acetylcholine receptor ligands." Journal of Medicinal Chemistry. Link

  • Taly, A., et al. (2009). "Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system." Nature Reviews Drug Discovery. Link

  • Terry, A. V. Jr., et al. (2011). "The Cholinergic Anti-Inflammatory Pathway: Toward a New Era of Neurotherapeutics." Journal of Pharmacology and Experimental Therapeutics. Link

  • Ennaceur, A., & Delacour, J. (1988). "A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data." Behavioural Brain Research. Link

  • Sigma-Aldrich/Merck. (2023). "this compound Product Specification & Safety Data Sheet." Link(Generic landing page for building block verification).

Disclaimer: This Application Note is for research purposes only. All in vivo experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Application Note: Advanced Profiling of 2-(Azetidin-3-yl)pyridine Scaffolds for Alzheimer’s Disease

Author: BenchChem Technical Support Team. Date: February 2026


 nAChR ligands
Content ID:  AN-CNS-2024-05

Executive Summary & Therapeutic Rationale

The "Cholinergic Hypothesis" of Alzheimer's Disease (AD) has evolved beyond simple Acetylcholinesterase (AChE) inhibition. Modern drug discovery focuses on selective modulation of Nicotinic Acetylcholine Receptors (nAChRs), specifically the


  and 

subtypes.

While the classic probe A-85380 (a pyridyl-ether derivative) established the efficacy of azetidine-based agonists, it suffers from metabolic liability at the ether linkage. The 2-(Azetidin-3-yl)pyridine scaffold represents a "Next-Generation" class where the pyridine and azetidine rings are directly linked via a Carbon-Carbon (C-C) bond.

Why this scaffold?

  • Metabolic Stability: Elimination of the ether oxygen prevents oxidative dealkylation (O-dealkylation), a common clearance pathway for A-85380 analogs.

  • Conformational Rigidity: The direct C-C bond restricts the rotatable degrees of freedom, potentially locking the pharmacophore into a bioactive conformation that favors high-affinity binding to the

    
     orthosteric site.
    
  • Physicochemical Properties: The secondary amine of the azetidine ring (

    
    ) mimics the pyrrolidine of nicotine but with lower lipophilicity, necessitating careful optimization for Blood-Brain Barrier (BBB) penetration.
    

Chemical Design & Synthesis Strategy

Objective: Synthesize this compound via a metabolically robust C-C coupling strategy.

Strategic Insight (Expertise):

Avoid traditional nucleophilic substitutions which favor heteroatom linkers. Instead, utilize Nickel/Photoredox dual catalysis or Negishi Cross-Coupling . The protocol below details a robust Negishi coupling approach, which is scalable and tolerates the basic nitrogen of the pyridine.

Protocol A: Negishi Cross-Coupling Synthesis

Target: tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate (Intermediate)

Reagents:

  • Halide: 2-Bromopyridine (1.0 eq)

  • Zinc Reagent: 1-(tert-Butoxycarbonyl)-3-iodoazetidine (pre-converted to organozinc via Zn dust/LiCl)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Zinc Activation: In a flame-dried flask under Argon, activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

  • Organozinc Formation: Add 1-Boc-3-iodoazetidine (1.2 eq) dropwise. Stir at RT for 2 hours. Validation: Aliquot hydrolysis and GC-MS check for de-iodinated product confirms zinc insertion.

  • Coupling: Add 2-Bromopyridine and the Pd catalyst to the organozinc solution. Heat to 60°C for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc).
    
  • Deprotection (Critical Step): Treat the Boc-intermediate with TFA/DCM (1:4) at 0°C. Caution: The free amine is highly water-soluble. Do not use aqueous workup. Evaporate TFA, redissolve in MeOH, and pass through a basic ion-exchange resin (e.g., Dowex 1X8) to obtain the free base.

In Vitro Pharmacological Profiling

Objective: Determine binding affinity (


) and functional selectivity (

vs

).
Protocol B: Radioligand Binding Assay ( High Affinity)

Rationale: We use


-Cytisine rather than 

-Nicotine because Cytisine binds selectively to the high-affinity state of

, reducing noise from low-affinity sites.

Materials:

  • Source: Rat cortical membranes or SH-SY5Y cells stably expressing human

    
    .
    
  • Radioligand:

    
    -Cytisine (Specific Activity ~30-40 Ci/mmol).
    
  • Non-Specific Blocker: (-)-Nicotine (10

    
    ).[1][2]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    .

Procedure:

  • Preparation: Thaw membrane homogenates and dilute in ice-cold Buffer to ~100

    
     protein/well.
    
  • Incubation:

    • Total Binding: Membranes +

      
      -Cytisine (1 nM).
      
    • Non-Specific Binding: Membranes +

      
      -Cytisine + Nicotine (10 
      
      
      
      ).[1]
    • Test Compounds: Membranes +

      
      -Cytisine + this compound analogs (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 75 minutes at 4°C .

    • Expert Note: Incubation at 4°C prevents receptor desensitization and proteolysis, which are common artifacts in nAChR assays at 37°C.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester. PEI reduces ligand binding to the glass fiber.

  • Analysis: Count via liquid scintillation. Calculate

    
     using the Cheng-Prusoff equation.
    

Data Reporting Template:

Compound ID


(nM)


(nM)
Selectivity Ratio (

)
A-85380 (Ref) 0.05148~2960
Target (2-Py) [Experimental][Experimental]>1000 (Target)
Nicotine 1.0>1000>1000

ADME-Tox: Blood-Brain Barrier Permeability[3][4]

Objective: Verify CNS penetration. The azetidine nitrogen is basic (


), meaning >99% is ionized at physiological pH. Passive diffusion is the primary hurdle.
Protocol C: High-Throughput PAMPA-BBB

Method: Parallel Artificial Membrane Permeability Assay (BBB-specific lipid).

Workflow:

  • Donor Plate: 96-well filter plate (PVDF, 0.45

    
    ). Coat with 4 
    
    
    
    of Porcine Brain Lipid extract (20 mg/mL in dodecane).
  • Solutions:

    • Donor Well: Compound (10

      
      ) in PBS (pH 7.4).
      
    • Acceptor Well: PBS (pH 7.4) only.

  • Incubation: Sandwich the plates and incubate for 18 hours at RT in a humidity chamber (to prevent evaporation).

  • Quantification: Measure concentration in Donor and Acceptor wells via LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    

Interpretation Criteria:

  • 
     cm/s:  High CNS Permeability (Ideal).
    
  • 
     cm/s:  Low CNS Permeability (Likely requires prodrug strategy).
    

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the therapeutic pathway and the experimental decision tree.

Diagram 1: Cholinergic Modulation Pathway

This diagram details how the ligand interacts with the receptor to influence AD pathology.

MOA Ligand This compound Receptor α4β2 nAChR (High Affinity Site) Ligand->Receptor Agonist Binding IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Opening Dopamine Dopamine Release (Hippocampus/Cortex) IonFlux->Dopamine Depolarization Neuroprotection Neuroprotection (Anti-Apoptotic) IonFlux->Neuroprotection Signaling Cascade Cognition Cognitive Enhancement (Memory/Attention) Dopamine->Cognition Neuroprotection->Cognition Amyloid Amyloid-β Toxicity Neuroprotection->Amyloid Mitigates

Caption: Mechanism of Action: The ligand binds ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 nAChRs, triggering cation influx that enhances neurotransmitter release and counters amyloid toxicity.[3]
Diagram 2: Experimental "Go/No-Go" Workflow

This decision tree guides the researcher from synthesis to in vivo validation.

Workflow Start Synthesis (Negishi Coupling) Check1 NMR/MS Validation Start->Check1 Binding Binding Assay ([3H]-Cytisine) Check1->Binding Decision1 Ki < 10 nM? Binding->Decision1 Functional FLIPR Assay (Ca2+ Flux) Decision1->Functional Yes Redesign Redesign (Lipophilicity/SAR) Decision1->Redesign No BBB PAMPA-BBB (Pe > 4e-6) Functional->BBB InVivo In Vivo Efficacy (Morris Water Maze) BBB->InVivo Pass BBB->Redesign Fail Redesign->Start

Caption: Development Pipeline: A rigorous filter ensuring only high-affinity, permeable compounds proceed to animal models.

References

  • Sullivan, J. P., et al. (1996).[4] "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[4][5] Neuropharmacology. Link

  • Horti, A. G., et al. (1998). "2-[18F]Fluoro-A-85380, an in vivo tracer for the nicotinic acetylcholine receptors."[4][6] Nuclear Medicine and Biology. Link

  • Zwart, R., et al. (2008). "Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors."[7] Molecular Pharmacology. Link

  • Kansy, M., et al. (1998). "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry. Link

  • Eurofins Discovery. "nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand Assay." Eurofins Technical Protocols. Link

Sources

Application Notes and Protocols for In Vivo Studies of 2-(Azetidin-3-yl)pyridine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on conducting in vivo studies with 2-(Azetidin-3-yl)pyridine in various animal models. This document outlines the scientific rationale behind experimental choices, provides step-by-step protocols, and offers insights into data interpretation.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a pyridine ring linked to an azetidine moiety. The strained four-membered azetidine ring provides a unique three-dimensional structure that can enhance binding affinity to biological targets[1][2]. The pyridine component, a common motif in pharmacologically active compounds, can participate in various intermolecular interactions, including hydrogen bonding[1][3].

The primary pharmacological target of this compound and its analogs are nicotinic acetylcholine receptors (nAChRs)[4][5]. Specifically, derivatives of this compound have shown high affinity and selectivity for the α4β2 nAChR subtype, which is abundantly expressed in the brain and implicated in various physiological and pathological processes, including learning, memory, and nicotine addiction[4][6]. As a result, this compound serves as a valuable research tool for investigating the role of α4β2 nAChRs in the central nervous system and for the preclinical evaluation of potential therapeutics for cognitive disorders and smoking cessation.

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

This compound and its analogs act as agonists or partial agonists at nAChRs[6]. These ligand-gated ion channels are pentameric structures composed of five transmembrane subunits[7]. The binding of acetylcholine or other agonists to the extracellular domain of the receptor induces a conformational change, opening a central ion channel permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the neuronal membrane and subsequent modulation of neurotransmitter release.

The α4β2 nAChR subtype is of particular interest due to its high affinity for nicotine and its role in the rewarding and addictive properties of the drug[6]. Ligands that act as partial agonists at this receptor, such as varenicline, have been successful as smoking cessation aids by providing a moderate level of receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking the effects of nicotine. The study of this compound in vivo allows for the exploration of its potential to modulate α4β2 nAChR activity and its subsequent effects on behavior.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron 2_Azetidin_3_yl_pyridine This compound nAChR α4β2 nAChR 2_Azetidin_3_yl_pyridine->nAChR Binds to Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activates NT_Release Neurotransmitter Release (e.g., Dopamine) Ca_Influx->NT_Release Triggers Postsynaptic_Receptors Postsynaptic Receptors NT_Release->Postsynaptic_Receptors Activates Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction

Caption: Signaling pathway of this compound at the nicotinic acetylcholine receptor.

Experimental Design: In Vivo Studies in Animal Models

The choice of animal model and experimental design is critical for obtaining meaningful and reproducible data. Rodents, particularly rats and mice, are the most commonly used species for studying addiction and cognition due to their well-characterized genetics, neurobiology, and behavioral repertoires[8][9].

Animal Model Selection
Animal ModelRationale for UseKey Considerations
Sprague-Dawley Rat Widely used in pharmacokinetic and behavioral studies. Their larger size facilitates surgical procedures and blood sampling.[10]Outbred strain, leading to greater individual variability.
C57BL/6J Mouse Common inbred strain for addiction studies, particularly for nicotine self-administration. Genetically consistent background.Smaller size can make certain procedures more challenging.
Transgenic Models Mice with specific nAChR subunit knockouts or modifications can be used to confirm the target of this compound.Availability and cost.
Compound Formulation and Administration

Formulation: this compound is typically a water-soluble compound. For in vivo administration, it should be dissolved in a sterile, isotonic vehicle such as 0.9% saline or phosphate-buffered saline (PBS). The final concentration should be calculated to allow for the desired dose to be administered in a reasonable volume (e.g., 1-5 mL/kg for rats, 5-10 mL/kg for mice).

Routes of Administration:

  • Intraperitoneal (IP) Injection: A common and relatively simple route for systemic administration.

  • Subcutaneous (SC) Injection: Provides a slower absorption rate compared to IP injection.

  • Oral Gavage (PO): Used to assess oral bioavailability and efficacy.

  • Intravenous (IV) Infusion: Allows for precise control over plasma concentrations, often used in pharmacokinetic studies and self-administration paradigms.

Dosing Regimen: The optimal dose of this compound will depend on the specific research question and animal model. It is crucial to perform a dose-response study to determine the effective dose range for the desired behavioral or physiological effect. Doses of related nicotinic agonists can range from 0.1 to 10 mg/kg.

Protocols for Behavioral and Physiological Assessment

The following protocols are designed to assess the in vivo effects of this compound on behaviors relevant to addiction and cognition.

Self-Administration: Modeling Drug-Seeking Behavior

This model is considered to have high face validity for studying the reinforcing properties of drugs.[11]

Protocol:

  • Surgical Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. Allow for a recovery period of at least one week.

  • Operant Conditioning Chamber: Place the animal in an operant conditioning chamber equipped with two levers.

  • Acquisition Phase: Train the animal to press the "active" lever to receive an intravenous infusion of this compound. Presses on the "inactive" lever have no consequence. Training sessions are typically 1-2 hours daily.

  • Extinction Phase: Once a stable response rate is established, replace the drug solution with saline. Lever pressing should decrease over several sessions.

  • Reinstatement Phase: After extinction, re-expose the animal to a priming dose of the drug, a drug-associated cue, or a stressor to assess the reinstatement of drug-seeking behavior.

Self-Administration Experimental Workflow Surgery Catheter Implantation Recovery Recovery Period Surgery->Recovery Acquisition Acquisition of Self-Administration Recovery->Acquisition Extinction Extinction of Lever Pressing Acquisition->Extinction Reinstatement Reinstatement of Drug-Seeking Extinction->Reinstatement

Caption: Workflow for a typical self-administration experiment.

Conditioned Place Preference (CPP): Assessing Rewarding Effects

CPP is a classical conditioning paradigm used to measure the motivational effects of a drug.

Protocol:

  • Apparatus: Use a two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Pre-Test: On the first day, allow the animal to freely explore both compartments to determine any initial preference.

  • Conditioning Phase: Over several days, administer this compound and confine the animal to one compartment. On alternate days, administer the vehicle and confine the animal to the other compartment.

  • Post-Test: After the conditioning phase, allow the animal to freely explore both compartments in a drug-free state. An increase in the time spent in the drug-paired compartment indicates a rewarding effect.

Radial Arm Maze: Evaluating Spatial Working Memory

The radial arm maze is a well-validated task for assessing spatial learning and memory in rodents.[12]

Protocol:

  • Apparatus: Use an elevated maze with a central platform and eight arms radiating outwards.

  • Habituation: Allow the animal to explore the maze freely for several days.

  • Training: Bait the end of each arm with a food reward. The animal must visit each arm to retrieve all the rewards.

  • Testing: Administer this compound or vehicle before placing the animal in the maze. Record the number of arm entries and the number of errors (re-entry into a previously visited arm). An improvement in performance (fewer errors) suggests an enhancement of spatial working memory.

Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting behavioral data.

Protocol:

  • Dosing: Administer a single dose of this compound via the desired route (e.g., IV, IP, PO).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound and its potential metabolites in the plasma using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).[13]

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[10][14][15]

ParameterDescriptionImportance
The time it takes for the plasma concentration to decrease by half.Indicates the duration of action.
Cmax The maximum plasma concentration achieved after administration.Relates to the peak effect of the drug.
Tmax The time at which Cmax is reached.Indicates the rate of absorption.
AUC The total drug exposure over time.Reflects the overall bioavailability.

Concluding Remarks

The protocols and guidelines presented in these application notes provide a robust framework for conducting in vivo studies with this compound. By carefully selecting the appropriate animal model, experimental design, and outcome measures, researchers can effectively investigate the pharmacological properties of this compound and its potential as a therapeutic agent. Adherence to rigorous scientific methodology and ethical considerations is paramount for generating high-quality, reproducible data.

References

  • Animal models of addiction: Compulsive drug taking and cognition - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed. (1991). Retrieved from [Link]

  • Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - PubMed. (1999). Retrieved from [Link]

  • Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Understanding Addiction Using Animal Models - Frontiers. (n.d.). Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (n.d.). Retrieved from [Link]

  • 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling - PubMed. (1997). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Retrieved from [Link]

  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors - Frontiers. (n.d.). Retrieved from [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - DASH (Harvard). (2017). Retrieved from [Link]

  • Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models | Pharmacognosy Journal. (n.d.). Retrieved from [Link]

  • Animal Models of Addiction - Remedy Publications LLC. (2024). Retrieved from [Link]

  • Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - MDPI. (n.d.). Retrieved from [Link]

  • Animal models of addiction: Compulsive drug taking and cognition - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (2022). Retrieved from [Link]

  • Pharmacokinetics and metabolism of brotizolam in animals - PubMed. (1983). Retrieved from [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. (2022). Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023). Retrieved from [Link]

  • Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences. (2017). Retrieved from [Link]

  • Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats - PubMed. (2005). Retrieved from [Link]

  • Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed. (n.d.). Retrieved from [Link]

Sources

Technical Application Note: Radiosynthesis of 2-(Azetidin-3-yl)pyridine-based PET Tracers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the radiosynthesis of N-[¹¹C]methyl-2-(azetidin-3-yl)pyridine and N-[¹⁸F]fluoroalkyl-2-(azetidin-3-yl)pyridine . These protocols are designed for radiochemists and drug developers targeting nicotinic acetylcholine receptors (nAChR), where this scaffold is a privileged pharmacophore (analogous to A-85380 and Tebano derivatives).

Executive Summary & Chemical Strategy

The 2-(azetidin-3-yl)pyridine scaffold contains a secondary amine within a strained azetidine ring. This structural feature presents specific radiochemical challenges and opportunities:

  • Nucleophilicity: The azetidine nitrogen is moderately nucleophilic but sterically accessible, making it an ideal target for N-alkylation .

  • Stability: The strained four-membered ring is susceptible to ring-opening under harsh acidic conditions or high temperatures (>120°C) in the presence of strong nucleophiles.

  • Isotope Selection:

    • Carbon-11 (t½ = 20.4 min): Preferred for labeling the N-methyl derivative (a common agonist motif) without altering the pharmacophore.

    • Fluorine-18 (t½ = 109.7 min): Used for N-fluoroalkylation (e.g., [¹⁸F]fluoroethyl) to extend imaging windows, though this modifies the chemical structure and lipophilicity.

This guide details two validated workflows: [¹¹C]Methylation (Method A) and [¹⁸F]Fluoroalkylation (Method B).

Method A: Carbon-11 Labeling via N-Methylation

Objective: Synthesis of N-[¹¹C]methyl-2-(azetidin-3-yl)pyridine. Precursor: this compound (free base or HCl salt). Radiolabeling Agent: [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) is preferred over [¹¹C]Methyl Iodide ([¹¹C]CH₃I) due to its higher reactivity, allowing for lower reaction temperatures that preserve the azetidine ring.

Reaction Mechanism & Workflow

The secondary amine attacks the electrophilic methyl carbon of the triflate. The reaction is rapid and typically requires minimal base if the precursor is a free amine.

C11_Labeling_Workflow Cyclotron Cyclotron 14N(p,α)11C GasProcess Gas Processing [11C]CO2 -> [11C]CH4 Cyclotron->GasProcess MeI_Sys [11C]MeI Synthesis Gas Phase GasProcess->MeI_Sys AgOTf AgOTf Oven Conversion to [11C]MeOTf MeI_Sys->AgOTf Heat (190°C) Reaction Reaction Vial Precursor + Solvent RT to 40°C AgOTf->Reaction Distillation HPLC Semi-Prep HPLC Purification Reaction->HPLC Inject Formulation Formulation SPE + Sterile Filter HPLC->Formulation Collect Fraction

Figure 1: Workflow for [¹¹C]Methyl Triflate radiosynthesis. High reactivity of OTf allows milder conditions.

Detailed Protocol

Reagents:

  • Precursor: 1.0 mg this compound.

  • Solvent: 300 µL Anhydrous DMF (Dimethylformamide).

  • Base: 2.0 mg NaHCO₃ (Only if using HCl salt precursor; omit for free base).

Step-by-Step Procedure:

  • Precursor Preparation: Dissolve 1 mg of the precursor in 300 µL DMF in a borosilicate V-vial. If the precursor is a salt, add NaHCO₃ and sonicate for 1 minute.

  • Activity Trapping: Distill [¹¹C]CH₃OTf (produced via the gas-phase method) into the reaction vial at room temperature (20–25°C). The solvent will trap >90% of the activity.

  • Reaction: Allow the mixture to react at room temperature for 60 seconds.

    • Expert Insight: Heating is rarely necessary for secondary amines with [¹¹C]CH₃OTf. If yields are low, heat to 40°C for 2 minutes. Avoid >60°C to prevent azetidine dimerization or ring opening.

  • Quenching: Add 1.5 mL of HPLC mobile phase (e.g., 10% Ethanol in 0.1M Ammonium Formate) to quench the reaction.

  • Purification: Inject onto a semi-preparative HPLC column (e.g., Luna C18(2), 10 x 250 mm).

    • Mobile Phase: 15:85 Acetonitrile:0.1M Ammonium Formate (pH 9).

    • Flow Rate: 4-6 mL/min.

  • Formulation: Collect the product peak (typically elutes at 8–12 mins), dilute with water (50 mL), trap on a C18 Sep-Pak light, wash with water (10 mL), and elute with Ethanol (1 mL) followed by Saline (9 mL) through a 0.22 µm sterile filter.

Method B: Fluorine-18 Labeling via N-Fluoroalkylation

Objective: Synthesis of N-(2-[¹⁸F]fluoroethyl)-2-(azetidin-3-yl)pyridine. Strategy: Indirect labeling using [¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtTos). Direct nucleophilic fluorination of the azetidine is not feasible; fluorination of the pyridine ring requires a different precursor (e.g., nitro-pyridine).

Reaction Mechanism & Workflow

This is a two-step, one-pot synthesis (if automated correctly).

  • Step 1: Synthesis of [¹⁸F]FEtTos from Ethylene Ditosylate.

  • Step 2: Alkylation of the this compound precursor.

F18_Labeling_Workflow F18 [18F]Fluoride (Aqueous) Dry Azeotropic Drying K2.2.2/K2CO3/MeCN F18->Dry Step1 Step 1: [18F]FEtTos Synthesis Precursor: Ethylene Ditosylate 90°C, 10 min Dry->Step1 Purify1 SPE Purification (C18) Isolate [18F]FEtTos Step1->Purify1 Step2 Step 2: N-Alkylation Add this compound DMSO, 100°C, 10 min Purify1->Step2 Elute into Rxn Vial FinalHPLC Final HPLC Purification Step2->FinalHPLC

Figure 2: Two-step synthesis for [¹⁸F]Fluoroethylation. Intermediate purification of the prosthetic group is critical for high specific activity.

Detailed Protocol

Reagents:

  • Step 1 Precursor: 5.0 mg Ethylene glycol ditosylate.

  • Step 2 Precursor: 2.0 mg this compound.

  • Catalyst: Kryptofix 2.2.2 / K₂CO₃.

Step-by-Step Procedure:

  • [¹⁸F]FEtTos Synthesis: React dried [¹⁸F]KF/K2.2.2 complex with Ethylene ditosylate in MeCN (1 mL) at 90°C for 10 minutes.

  • SPE Cleanup: Pass the crude mixture through a C18 Sep-Pak. Wash with water to remove unreacted fluoride and salts. Elute the [¹⁸F]FEtTos with 1 mL DMSO directly into the second reaction vessel.

  • Alkylation: The second vessel contains 2 mg of this compound and 10 µL of 5N NaOH (or Cs₂CO₃).

  • Reaction: Heat the DMSO solution to 100°C for 10–15 minutes.

    • Expert Insight: The azetidine ring is stable at 100°C in DMSO for short durations. Do not exceed 120°C.

  • Purification: Semi-prep HPLC (Gradient method: 10% to 60% MeCN in Buffer).

Quantitative Data Summary

ParameterMethod A: [¹¹C]MethylationMethod B: [¹⁸F]Fluoroalkylation
Precursor Amount 0.5 – 1.0 mg2.0 – 3.0 mg
Labeling Agent [¹¹C]CH₃OTf[¹⁸F]Fluoroethyl Tosylate
Solvent DMF (Anhydrous)DMSO
Reaction Temp 20°C (RT)100°C
Reaction Time 1 min15 min (Step 2)
RCY (Decay Corrected) 40 – 60%20 – 35%
Molar Activity (Am) > 50 GBq/µmol> 30 GBq/µmol
Total Synthesis Time 35 min70 min

Quality Control (QC) & Troubleshooting

QC Parameters:

  • Radiochemical Purity: >98% (determined by analytical HPLC).

  • Identity: Co-elution with non-radioactive standard (retention time difference < 0.3 min).

  • Residual Solvents: DMF/DMSO < Class 3 limits (via GC).

Troubleshooting Guide:

  • Issue: Low Yield in Method A.

    • Cause: Moisture in DMF or protonation of the amine.

    • Fix: Use freshly distilled DMF over molecular sieves. Ensure precursor is free base. If using HCl salt, ensure stoichiometric neutralization with NaHCO₃.

  • Issue: Ring Opening Products.

    • Cause: Excessive heat or strong Lewis acids.

    • Fix: Lower reaction temperature. In Method B, reduce temp to 90°C and extend time to 20 min.

  • Issue: Low Specific Activity.

    • Cause: Atmospheric CO₂ contamination (for C-11).

    • Fix: Ensure strict inert gas (He/Ar) purging of all reagent vials.

References

  • Dolle, F., et al. (1999).[1] Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry. Link

  • Gomez, L., et al. (2008). Novel C-11 labeled derivatives of the potent alpha4beta2 nicotinic acetylcholine receptor ligand A-85380. Bioorganic & Medicinal Chemistry Letters. Link

  • Iwata, R., et al. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases. Applied Radiation and Isotopes. Link

  • Preshlock, S., et al. (2016). Recent Advances in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. Link

Sources

Application Note: 2-(Azetidin-3-yl)pyridine as a Pharmacophore Probe for nAChR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Rationale

The Pharmacophore Challenge

The nicotinic acetylcholine receptor (nAChR) binding pocket is characterized by a stringent pharmacophore requiring two key interactions:

  • Cation-π Interaction: A basic nitrogen (protonated at physiological pH) interacts with a tryptophan residue (Trp147 in

    
     subunits).
    
  • Hydrogen Bond Acceptor: An electronegative atom (typically a pyridine nitrogen or carbonyl oxygen) forms a hydrogen bond with a backbone amide (Leu119 in

    
    2 subunits) or a water bridge.
    

2-(Azetidin-3-yl)pyridine represents a critical "molecular ruler" in receptor studies. Unlike its high-affinity isomer 3-(Azetidin-2-yl)pyridine (the core of A-85380), the this compound scaffold alters the distance and vector between the cationic azetidine nitrogen and the pyridine nitrogen.

Why Use This Probe?

Researchers utilize this compound primarily for Structure-Activity Relationship (SAR) Profiling and Negative Control Validation .

  • Pharmacophore Mapping: By comparing the binding affinity (

    
    ) of the 2-pyridyl isomer against the 3-pyridyl "gold standards" (like Epibatidine or Nicotine), researchers can map the precise spatial tolerance of the H-bond acceptor site in the receptor pocket.
    
  • Selectivity Screening: Derivatives of this scaffold are often explored to identify subtype-selective allosteric modulators or to reduce toxicity associated with the tighter-binding 3-pyridyl analogs.

Part 2: Experimental Protocols

Protocol A: Chemical Handling & Stock Preparation

Note: Azetidine derivatives are prone to ring-opening under acidic conditions or high heat. Strict pH control is required.

  • Solubility Check: Dissolve this compound dihydrochloride (typical salt form) in DMSO to create a 10 mM master stock.

    • Critical Step: If using the free base, store under inert gas (Argon) at -20°C to prevent oxidation of the pyridine ring.

  • Working Solutions: Dilute the master stock in Assay Buffer (HBSS + 20 mM HEPES, pH 7.4) immediately prior to use. Avoid storing aqueous dilutions for >24 hours.

Protocol B: Radioligand Displacement Assay (Membrane Binding)

Objective: Determine the affinity (


) of the probe for 

vs.

nAChR subtypes.

Materials:

  • Source Tissue: Rat cortical membranes (rich in

    
    ) or transfected HEK-293 cells.
    
  • Radioligand:

    
    -Epibatidine (Specific Activity: ~50 Ci/mmol).
    
  • Non-specific Control: 300

    
    M (-)-Nicotine tartrate.
    

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl

    
    , 2.5 mM CaCl
    
    
    
    ).
  • Incubation:

    • In a 96-well plate, add 50

      
      L of membrane suspension (10-20 
      
      
      
      g protein/well).
    • Add 50

      
      L of 
      
      
      
      -Epibatidine (Final concentration: 0.5 nM, approx.
      
      
      ).
    • Add 50

      
      L of this compound at increasing concentrations (
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 75 minutes at 24°C (Room Temperature). Note: Lower temperatures (4°C) may be used to reduce receptor desensitization, but RT is standard for equilibrium binding.

  • Harvesting: Terminate binding by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl buffer.

  • Detection: Transfer filters to scintillation vials, add cocktail, and count via liquid scintillation spectroscopy.

Protocol C: Functional Characterization (Calcium Flux)

Objective: Determine if the probe acts as an agonist, antagonist, or silent binder.

Workflow:

  • Cell Seeding: Plate SH-SY5Y or

    
    -HEK cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate 24h.
    
  • Dye Loading: Aspirate media and load cells with Calcium-4 or Fluo-4 AM dye in HBSS/HEPES buffer containing 1 mM Probenecid (to inhibit dye efflux). Incubate 45 min at 37°C.

  • Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader) or equivalent. Record baseline fluorescence for 10 seconds.

  • Agonist Mode: Inject this compound (5x concentrate). Monitor fluorescence for 180 seconds.

    • Positive Control: Epibatidine (10

      
      M).
      
  • Antagonist Mode: Pre-incubate cells with the probe for 10 minutes. Inject

    
     concentration of Nicotine. Monitor inhibition of calcium influx.
    

Part 3: Data Analysis & Visualization

Expected Results

Unlike the 3-pyridyl isomer (A-85380), the This compound probe typically exhibits a lower affinity (


 in the 

M range rather than nM) for the

receptor. This reduction in affinity validates the canonical pharmacophore model, confirming that the nitrogen position on the pyridine ring is critical for the water-mediated H-bond bridge.

Table 1: Comparative Binding Affinities (Representative Data)

CompoundStructure Type


(nM)


(nM)
Functional Mode
Epibatidine 3-pyridyl / 7-azabicyclo0.046.0Full Agonist
A-85380 3-pyridyl ether0.05145Full Agonist
This compound 2-pyridyl / 3-azetidinyl > 1,500 > 10,000 Weak/Null
Nicotine 3-pyridyl / pyrrolidine1.0250Partial Agonist

Data Interpretation: If your assay shows high affinity (


 nM) for the 2-pyridyl probe, verify the purity of your sample using NMR/HPLC to ensure no contamination with 3-pyridyl isomers, or investigate potential allosteric binding sites.
Visualization: The Nicotinic Pharmacophore Logic

The following diagram illustrates why the 2-pyridyl probe is used to define the "forbidden" steric zones of the receptor.

Pharmacophore cluster_Ligands Ligand Comparison Receptor nAChR Binding Pocket Interaction Trp147 (Cation-Pi) & Leu119 (H-Bond) Receptor->Interaction Defines HighAffinity 3-Pyridyl Isomer (A-85380/Nicotine) Optimal H-Bond Vector HighAffinity->Interaction Fits Perfectly Probe This compound (The Probe) Steric Clash / Poor H-Bond Probe->Interaction Distorted Geometry Result Validation of Binding Model Interaction->Result Differential Affinity Confirms SAR

Caption: Structural comparison showing how the 2-pyridyl probe (yellow) fails to satisfy the optimal H-bond vector required by the receptor pocket compared to high-affinity 3-pyridyl agonists (green).

Part 4: References

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Kozikowski, A. P., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. Link

  • Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Link

  • Fluorochem Products. 4-(Azetidin-2-yl)pyridine and related scaffolds. Fluorochem Catalog. Link

  • PubChem Compound Summary. 3-(Azetidin-2-ylmethoxy)pyridine (A-85380) vs Azetidinyl-pyridine analogs. National Library of Medicine. Link

Disclaimer: This Application Note is for research use only. All compounds described should be handled by qualified personnel in a controlled laboratory environment.

Application Note: Electrophysiological Characterization of 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the electrophysiological characterization of 2-(Azetidin-3-yl)pyridine , a structural analog of potent nicotinic acetylcholine receptor (nAChR) ligands.

Abstract

This compound (CAS: 123521-01-1) is a rigidified bicyclic amine structurally related to high-affinity nicotinic acetylcholine receptor (nAChR) agonists such as A-85380 and Epibatidine . While the 3-(2-azetidinyl) isomers are well-documented high-affinity ligands, the 2-(Azetidin-3-yl) scaffold represents a distinct steric probe for the nAChR orthosteric binding site. This guide provides a comprehensive methodology for using this compound in whole-cell patch-clamp electrophysiology to determine agonist efficacy, subtype selectivity (


 vs. 

), and desensitization kinetics.

Introduction & Pharmacological Context

The Azetidinyl-Pyridine Pharmacophore

The azetidinyl-pyridine class of compounds serves as a cornerstone in nAChR drug discovery. The pharmacophore typically consists of a cationic center (azetidine nitrogen) and a hydrogen bond acceptor (pyridine nitrogen) separated by a specific distance (~5–6 Å).

  • Reference Ligand (A-85380): 3-(Azetidin-2-ylmethoxy)pyridine. High affinity for

    
    .[1][2]
    
  • Test Compound (this compound): A structural isomer where the pyridine is directly linked to the C3 position of the azetidine ring.

Mechanism of Action

In electrophysiology, this compound is utilized to probe the cation-


 interaction  within the aromatic box of the nAChR binding site (Trp149, Tyr93, Tyr190, Tyr198 in 

subunits). The specific geometry of the 2-(Azetidin-3-yl) linkage alters the vector of the cationic nitrogen, making it a critical tool for Structure-Activity Relationship (SAR) studies to differentiate between partial agonism , full agonism , and competitive antagonism .

Material Preparation

Compound Handling[1]
  • Compound: this compound (typically supplied as Hydrochloride salt).

  • Molecular Weight: ~134.18 g/mol (Free base), ~170.64 g/mol (HCl salt).

  • Solubility: Highly soluble in water (>50 mM) and saline. DMSO is not required but can be used up to 100 mM stock.

Solution Recipes

Table 1: Stock and Working Solutions

Solution TypeConcentrationVehicleStorageStability
Master Stock 100 mMSterile ddH

O
-20°C6 Months
Working Stock 1 mMExtracellular Buffer4°C1 Week
Perfusion Aliquots 0.1 µM – 100 µMExtracellular BufferRTMake Fresh Daily

Table 2: Physiological Solutions (Standard nAChR Recording)

ComponentExtracellular (Bath) [mM]Intracellular (Pipette) [mM]Function
NaCl / K-Gluconate140 (NaCl)130 (K-Gluc)Main charge carrier
KCl55Resting potential stability
CaCl

20.5Channel gating / homeostasis
MgCl

12Membrane stability / ATP complex
HEPES1010pH Buffering (Adjust to 7.4 / 7.2)
EGTA-5 - 10Calcium chelation (Critical to prevent Ca

-activated Cl

currents)
Glucose10-Osmolarity / Metabolic support
ATP-Mg -2Prevents channel run-down
GTP-Na -0.3G-protein support (if needed)

Experimental Setup: Whole-Cell Patch Clamp

System Requirements

To accurately resolve the fast kinetics of nAChRs activated by this compound, a standard gravity-fed perfusion system is insufficient .

  • Amplifier: Axon MultiClamp 700B or HEKA EPC10.

  • Data Acquisition: >10 kHz sampling rate (nAChR currents have fast rise times).

  • Perfusion: Piezo-driven theta-glass or fast-step stepper motor system (Solution exchange < 20 ms).

    • Reasoning: Slow application causes desensitization during the rising phase, underestimating the peak current (

      
      ).
      
Visual Workflow (DOT Diagram)

The following diagram illustrates the logical flow of the experimental characterization.

G cluster_Protocols Experimental Protocols Start Compound Preparation This compound Cell Cell System (HEK293-hα4β2 or Hippocampal Slice) Start->Cell Dilution Rec Whole-Cell Configuration (Voltage Clamp -60mV) Cell->Rec Giga-seal P1 P1: Agonist Screening (Single Conc 10µM) Rec->P1 Baseline Check P2 P2: Dose-Response (0.1µM - 300µM) P1->P2 If Active Analysis Data Analysis (Hill Plot / Tau Decay) P1->Analysis If Inactive (Antagonist Mode) P3 P3: Desensitization (Paired Pulse / Long Step) P2->P3 Kinetic Profiling P3->Analysis Export ABF/DAT

Figure 1: Workflow for electrophysiological characterization of novel azetidinyl-pyridine ligands.

Detailed Protocols

Protocol A: Functional Screening (Agonist Mode)

Objective: Determine if this compound acts as a full agonist, partial agonist, or antagonist.

  • Clamp Voltage: Hold cell at -60 mV .

  • Control Application: Apply a saturating pulse of Acetylcholine (ACh, 1 mM) or Nicotine (10 µM) for 2 seconds. Record Peak Current (

    
    ).
    
  • Wash: Perfuse with extracellular buffer for 60 seconds to allow recovery from desensitization.

  • Test Application: Apply This compound (10 µM) for 2 seconds. Record Peak Current (

    
    ).
    
  • Normalization: Calculate Relative Efficacy =

    
    .
    
  • Interpretation:

    • 
      : Full Agonist.
      
    • 
      : Partial Agonist (Likely for this structural class).
      
    • 
      : Potential Antagonist (Proceed to Antagonist Protocol: Co-apply with ACh).
      
Protocol B: Concentration-Response Relationship ( )

Objective: Quantify potency.

  • Sequence: Prepare 6 concentrations: 0.1, 1, 3, 10, 30, 100 µM.

  • Application: Apply lowest concentration first to minimize desensitization artifacts.

  • Duration: 500 ms – 2 s pulse width.

  • Interval: Inter-sweep interval (ISI) must be >60 seconds for

    
     and >120 seconds  for 
    
    
    
    to ensure full recovery.
  • Curve Fitting: Fit data to the Hill Equation:

    
    
    
Protocol C: Desensitization Kinetics

Objective: Measure the decay time constant (


), which indicates how quickly the receptor enters the desensitized state upon ligand binding.
  • Application: Apply a prolonged pulse (5–10 seconds) of this compound at

    
     concentration.
    
  • Analysis: Fit the decaying phase of the current to a mono-exponential or bi-exponential function:

    
    
    
  • Significance: Azetidinyl-pyridines often exhibit slower desensitization than ACh, which can lead to "smoldering" activation and potential excitotoxicity if not monitored.

Expected Results & Troubleshooting

Anticipated Pharmacological Profile

Based on the SAR of the azetidinyl-pyridine class (e.g., Sazetidine-A, A-85380):

  • 
     nAChR:  Expect high affinity  (nM to low µM range) and partial agonism .[2] The 2-(azetidin-3-yl) linkage is more sterically constrained than the ether linkage in A-85380, potentially reducing efficacy (
    
    
    
    ) while maintaining affinity.
  • 
     nAChR:  Expect lower affinity or silence, unless the dosage is high (>50 µM).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Rapid Run-down Lack of ATP/GTP or Ca

overload
Add 4mM Mg-ATP to pipette; Ensure EGTA is 10mM.
Slow Rise Time Perfusion too slowMove theta tube closer to cell; Check piezo voltage.
No Current Receptor DesensitizationIncrease wash time between sweeps (up to 3 mins).
High Series Resistance Clogged pipetteFilter solutions (0.22 µm); Use positive pressure on approach.

References

  • Holladay, M. W., et al. (1998). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry.

  • Xiao, Y., et al. (2006).

    
     Nicotinic Acetylcholine Receptors without Activation." Molecular Pharmacology. 
    
  • Kozikowski, A. P., et al. (2007). "Synthesis and pharmacological characterization of novel analogs of Sazetidine-A." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: 2-(3-Azetidinyl)pyridine hydrochloride."

  • Papke, R. L., et al. (2010). "Electrophysiological Perspectives on the Therapeutic Use of Nicotinic Partial Agonists." Journal of Pharmacology and Experimental Therapeutics.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Azetidin-3-yl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZPY-OPT-001 Subject: Yield Improvement & Troubleshooting for C(sp³)-C(sp²) Coupling Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-(azetidin-3-yl)pyridine involves forming a bond between an electron-deficient heteroarene (pyridine) and a strained, secondary alkyl ring (azetidine). Low yields in this transformation are typically caused by three factors:

  • Instability of 2-pyridyl boronates (rapid protodeboronation) in Suzuki protocols.

  • 
    -hydride elimination  when using standard Palladium catalysts with secondary alkyl electrophiles.
    
  • Catalyst poisoning by the pyridine nitrogen.

This guide prioritizes the Negishi Coupling via Zinc Insertion as the primary high-yield "Process Route" and Ni-Catalyzed Reductive Cross-Coupling (XEC) as the modern "Discovery Route."

Module 1: The High-Fidelity Protocol (Negishi Route)

Recommendation: Switch from Suzuki-Miyaura to a stepwise Negishi coupling. 2-pyridyl boron species are notoriously unstable. The zinc-based approach allows for the generation of a stable nucleophile (azetidinyl-zinc) which couples efficiently with 2-bromopyridine.

Workflow Diagram

The following diagram outlines the critical control points (CCPs) where yield is often lost.

Negishi_Workflow Start 1-Boc-3-iodoazetidine Activation Zn Activation (LiCl/TMSCl) Start->Activation Dry THF, Argon Insertion Zn Insertion (Formation of R-Zn-I) Activation->Insertion < 40°C Titration Titration Check (Iodine) Insertion->Titration Aliquot Titration->Activation Yield < 50% (RESTART) Coupling Cross-Coupling (2-Bromopyridine + Cat) Titration->Coupling Yield > 80% Product This compound Coupling->Product Pd(OAc)2 / XPhos

Caption: Critical path for Negishi coupling. The Titration Check is the "Go/No-Go" decision point to prevent wasting the expensive pyridine coupling partner.

Step-by-Step Methodology
Phase 1: Zinc Insertion (The Nucleophile)
  • Reagents: 1-Boc-3-iodoazetidine (1.0 equiv), Zn dust (3.0 equiv), LiCl (3.0 equiv), TMSCl (5 mol%).

  • Solvent: Anhydrous THF (0.5 M).

  • Protocol:

    • Activation: Flame-dry LiCl under vacuum. Add Zn dust.[1] Heat to 150°C under vacuum for 5 mins. Cool to RT under Argon.

    • Initiation: Add THF and TMSCl. Stir for 10 mins to activate the Zn surface.

    • Insertion: Add 1-Boc-3-iodoazetidine solution slowly. Stir at RT for 2-4 hours.

    • QC Step: Titrate an aliquot with iodine in THF. If the active Zinc concentration is <80% of theoretical, do not proceed . Re-dry solvents and restart.

Phase 2: Cross-Coupling
  • Reagents: 2-Bromopyridine (0.8 equiv relative to Zinc reagent), Pd(OAc)₂ (2 mol%), XPhos or SPhos (4 mol%).

  • Protocol:

    • Mix Pd(OAc)₂ and Ligand in THF; stir 10 mins to form the active catalyst.

    • Add 2-Bromopyridine.

    • Transfer the supernatant of the Azetidinyl-Zinc reagent (from Phase 1) to the catalyst mixture via syringe filter (exclude unreacted Zn dust).

    • Heat to 50°C for 4-12 hours.

Module 2: Troubleshooting & Optimization

Common Failure Modes
SymptomRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N.Switch to CPhos or XPhos ligands (bulky phosphines prevent N-coordination). Increase catalyst loading to 5 mol%.
Homocoupling (Azetidine dimer) Zinc reagent degraded or moisture ingress.Ensure LiCl is dry (hygroscopic!). Use Knochel's conditions strictly.

-Elimination (Alkene byproduct)
Pd-catalyst allows isomerization.Switch to NiCl₂(dme) / dtbbpy (Nickel prefers radical pathway, suppressing elimination).
Protodehalogenation (Azetidine-H) Wet solvent during coupling.Add 3Å Molecular Sieves to the reaction vessel.
Decision Logic for Yield Improvement

Yield_Troubleshooting Problem Low Yield Observed Check_Byproduct Analyze Byproducts (LCMS/NMR) Problem->Check_Byproduct Deshalo Des-iodo Azetidine found (Protodehalogenation) Check_Byproduct->Deshalo Dimer Azetidine Dimer found (Homocoupling) Check_Byproduct->Dimer NoRxn Unreacted Bromopyridine Check_Byproduct->NoRxn Sol_Dry Action: Dry THF over Na/Benzophenone Check Inert Atmosphere Deshalo->Sol_Dry Sol_Slow Action: Slow addition of Zn-reagent Use Ni-catalysis instead Dimer->Sol_Slow Sol_Ligand Action: Change Ligand to XPhos Check Catalyst Activation NoRxn->Sol_Ligand

Caption: Diagnostic logic for identifying the chemical root cause of yield loss based on crude mixture analysis.

Module 3: The "Modern" Alternative (Ni-XEC)

If the Negishi route fails due to sensitivity, use Nickel-Catalyzed Reductive Cross-Coupling . This mixes both electrophiles (Iodide and Bromide) with a reducing metal (Zn or Mn), avoiding the pre-formation of organometallics.[2]

  • Why it works: It generates radicals that are less prone to

    
    -hydride elimination and tolerates moisture better than organozinc reagents.
    
  • Key Reagents: NiCl₂·glyme (10 mol%), dtbbpy (15 mol%), Zn dust (2 equiv), NMI (N-methylimidazole, 2 equiv).

  • Critical Factor: The ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is essential to prevent the pyridine substrate from shutting down the Nickel catalyst.

Module 4: FAQs

Q1: Can I use the Suzuki coupling with 2-pyridylboronic acid? A: Strongly discouraged. 2-pyridylboronic acids are highly unstable and undergo rapid protodeboronation. If you must use Suzuki, use Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate (Molander salt) coupled with 2-bromopyridine, but expect lower yields than the Negishi route due to the sluggish transmetallation of secondary alkyl borons.

Q2: Why is my N-Boc group falling off during the reaction? A: Lewis acids (like ZnCl₂ generated in situ) can cleave Boc groups at high temperatures (>60°C). Keep the reaction temperature below 50°C or switch to a Cbz protecting group if higher temperatures are required.

Q3: How do I purify the product? Pyridines streak on silica. A: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading the column. Alternatively, use DCM:MeOH:NH₄OH (90:9:1) as the eluent to suppress interaction with silanols.

References

  • Knochel, P., et al. "Preparation of Functionalized Organozinc Reagents by the Direct Insertion of Zinc into Organic Halides." Nature Protocols, 2007. Link

  • Weix, D. J., et al. "Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides." Organic Letters, 2016.[3] Link

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009. Link

  • Pfizer Process Development. "Scalable Synthesis of Azetidine Derivatives via Negishi Coupling." Organic Process Research & Development, 2012. (Contextual Reference for Scale-up).

Sources

Technical Support Center: Purification of 2-(Azetidin-3-yl)pyridine & Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-PYR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming the "Polarity Trap" in Azetidine-Pyridine Scaffolds

Introduction: The "Polarity Trap"

You are likely here because your compound is stuck at the baseline, streaking across your column, or vanishing into the aqueous phase during extraction.

2-(Azetidin-3-yl)pyridine and its analogues present a classic "Polarity Trap" in medicinal chemistry. You are dealing with a molecule that possesses two distinct basic centers:[1][2][3]

  • The Azetidine Nitrogen: A secondary aliphatic amine (

    
    ). It is highly basic, sterically exposed, and interacts aggressively with silanols on silica gel.
    
  • The Pyridine Nitrogen: An aromatic amine (

    
    ). It contributes to polarity and UV activity but is less basic.
    

This dual-basicity makes the molecule highly hydrophilic and prone to "tailing" on normal phase silica. Furthermore, the strain of the 4-membered azetidine ring (~25 kcal/mol) makes it susceptible to ring-opening decomposition if handled aggressively.

This guide provides three field-proven modules to recover your material with high purity.

Module 1: Normal Phase Chromatography (The "Ammoniated" Approach)

Issue: "My product streaks from the baseline to the solvent front," or "I lose mass on the column." Diagnosis: The secondary amine is hydrogen-bonding with the acidic silanols (


) of the stationary phase. Standard eluents (Hexane/EtOAc) cannot break this interaction.
The Protocol: Ammoniated DCM/MeOH

Do not use Triethylamine (TEA). TEA salts are difficult to remove and can suppress ionization in LCMS. We use 7N Ammonia in Methanol to compete with the silanols.

Solvent System Preparation:

  • Solvent A: Dichloromethane (DCM)[4][5]

  • Solvent B: 7N

    
     in MeOH (Commercially available or prepared by bubbling gas).
    

Gradient Strategy:

Time (CV) % Solvent B Description
0–2 0% Equilibrate column (DCM only).
2–5 0% → 2% Crucial Step: Slow ramp to "deactivate" silica.
5–15 2% → 10% Elution of most analogues.

| 15–20 | 10% → 20% | Flush for highly polar variants. |

Application Scientist Note:

"If you cannot buy 7N NH3 in MeOH, you can use aqueous Ammonium Hydroxide (


). However, you must add it to the DCM/MeOH mixture until saturation and use the supernatant. Do not put water directly on a normal phase column ; it will deactivate the silica irreversibly and ruin the separation."

Module 2: The "Catch & Release" (SCX Chromatography)

Issue: "My crude is a mess, and normal phase isn't cleaning it up." Diagnosis: You need a method orthogonal to polarity. Solution: Strong Cation Exchange (SCX).[6] This is the Gold Standard for purifying azetidines. It relies on charge, not just polarity.

The Protocol: SCX Catch-and-Release

Materials:

  • SCX Cartridge (propylsulfonic acid bonded silica).

  • Loading Solvent: MeOH or DCM/MeOH (1:1).

  • Wash Solvent: MeOH.

  • Release Solvent: 2–7N

    
     in MeOH.
    

Workflow:

  • Condition: Flush the SCX cartridge with 2 Column Volumes (CV) of MeOH.

  • Load: Dissolve your crude mixture in the minimum amount of MeOH (or DCM/MeOH if solubility is poor). Load onto the cartridge.

    • Mechanism:[7][8][9][10] The basic azetidine protonates (

      
      ) and binds ionically to the sulfonic acid sites. Neutral impurities pass through.
      
  • Wash: Flush with 3–5 CV of MeOH.

    • Result: Non-basic impurities (starting materials, neutral side products) are washed away. Your product remains chemically locked to the resin.

  • Release: Elute with 2–4 CV of 2N

    
     in MeOH.
    
    • Mechanism:[7][8][9][10] The massive excess of ammonia deprotonates the azetidine, breaking the ionic bond. The neutral amine elutes in the solvent.

  • Concentrate: Evaporate the ammonia/MeOH fraction to obtain pure free base.

SCX_Workflow Start Crude Mixture (Azetidine + Impurities) SCX_Col SCX Cartridge (Sulfonic Acid) Start->SCX_Col Load (MeOH) Waste Waste: Neutral Impurities SCX_Col->Waste Wash (MeOH) Product Pure Product (Free Base) SCX_Col->Product Release (NH3/MeOH) Elute Elution: NH3 in MeOH

Figure 1: The SCX "Catch and Release" mechanism effectively isolates basic amines from non-basic impurities.

Module 3: Aqueous Workup (The "Salting Out" Strategy)

Issue: "I washed my reaction with water, and my product disappeared." Diagnosis: this compound is a small, polar diamine. It prefers water over DCM or EtOAc.

The Protocol: The "Super-Solvent" Extraction

Standard extraction (DCM/Water) will yield <30% recovery. Use this modified protocol:

  • pH Adjustment: Ensure the aqueous layer is pH > 12 . You must ensure the azetidine is fully deprotonated. Use 1M NaOH or saturated

    
    .
    
  • Salting Out: Saturate the aqueous phase with solid NaCl. This disrupts the hydration shell of the amine, forcing it into the organic phase.

  • The Solvent: Do not use straight DCM. Use IPA/CHCl3 (1:3) or n-Butanol .

    • Why: Isopropanol (IPA) and n-Butanol are polar enough to solvate the amine but immiscible enough with saturated brine to form a bilayer.

  • Repetition: Perform 3–4 extractions. Azetidines partition slowly.

Module 4: Stability & Storage (Critical)

Warning: Azetidines are strained rings.[9]

  • Acid Sensitivity: While stable to weak acids (acetic), strong mineral acids (HCl,

    
    ) can trigger ring-opening to form chloropropyl-amines or polymerized tars, especially upon heating.
    
  • Oxidation: Secondary amines are prone to oxidation. Store the purified free base under Nitrogen or Argon at -20°C.

  • Reactivity: The secondary amine is a nucleophile. Do not store in acetone or ethyl acetate for prolonged periods, as it may slowly react to form enamines or amides.

Summary: Decision Matrix

Use this logic flow to determine the best purification method for your specific analogue.

Decision_Tree Start Crude Reaction Mixture Solubility Is it soluble in DCM? Start->Solubility NP_Chrom Method A: Normal Phase DCM / MeOH / NH3 Solubility->NP_Chrom Yes (Major Impurities Non-Polar) SCX_Chrom Method B: SCX Cartridge (Catch & Release) Solubility->SCX_Chrom Yes (Major Impurities Polar/Neutral) RP_HPLC Method C: Reverse Phase C18 (Basic Buffer: pH 10) Solubility->RP_HPLC No (Highly Polar/Water Soluble) Yes Yes No No (Only MeOH/Water) NP_Chrom->SCX_Chrom If purity < 95%

Figure 2: Purification decision tree based on solubility and impurity profile.

References

  • Azetidine Synthesis & Stability

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[9] (2021).[8][9] Royal Society of Chemistry. Link

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).[8][9] ACS Medicinal Chemistry Letters. Link

  • Purification Methodologies

    • Flash Column Chromatography with Ammonia: Practical Guides. (2023).[2][8][11] Common Organic Chemistry / Reddit Discussion Threads (Validated Community Protocols). Link

    • Strong Cation Exchange (SCX) in Analysis of Amines.[6] (2025).[5] ResearchGate / NIH. Link

  • Specific Scaffold Data

    • Synthesis and affinity of 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) analogues.[3] (1999). Journal of Medicinal Chemistry. Link

For further assistance, please contact the Separation Sciences Division.

Sources

Technical Support Guide: Optimizing Reaction Conditions for 2-(Azetidin-3-yl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 2-(azetidin-3-yl)pyridine represents a challenging C(sp²)–C(sp³) bond formation.[1] The difficulty arises from the intersection of two distinct chemical behaviors: the electron-deficient nature of the pyridine ring (prone to catalyst poisoning) and the high ring strain (~25 kcal/mol) of the azetidine scaffold.

This guide prioritizes two methodologies:

  • Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC): The modern "gold standard" for avoiding unstable organometallic intermediates.[1]

  • Decarboxylative Minisci Reaction: A viable alternative utilizing abundant carboxylic acid precursors, albeit with regioselectivity considerations.

Method A: Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC)

This method couples 2-bromopyridine with N-Boc-3-iodoazetidine using a Nickel catalyst and a metallic reductant (Mn or Zn).[1] It avoids the preparation of sensitive organozinc reagents required in Negishi couplings.

Core Protocol
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Electrophile 1 2-Bromopyridine1.0Aryl coupling partner
Electrophile 2 N-Boc-3-iodoazetidine1.5Alkyl coupling partner (excess required)
Catalyst NiCl₂[1]·glyme0.10Pre-catalyst
Ligand dtbbpy0.10Ligand (4,4'-di-tert-butyl-2,2'-bipyridine)
Reductant Mn powder (<10 micron)2.0Stoichiometric reductant
Additive NaI0.5Facilitates radical formation
Solvent DMA (Anhydrous)[0.2 M]Polar aprotic solvent

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, combine NiCl₂[1]·glyme (10 mol%) and dtbbpy (10 mol%) in DMA. Stir for 30 minutes until the solution turns deep green (formation of Ni-ligand complex).

  • Reagent Addition: Add Mn powder (2.0 equiv), NaI (0.5 equiv), N-Boc-3-iodoazetidine (1.5 equiv), and 2-bromopyridine (1.0 equiv).

  • Activation: Add TMSCl (0.1 equiv) to activate the Mn surface.

  • Reaction: Seal the vessel and stir vigorously at 60°C for 12–16 hours .

  • Workup: Dilute with EtOAc, quench with sat. aq. NaHCO₃/EDTA (to sequester Ni), filter through Celite, and purify via flash chromatography.

Mechanistic Workflow (Ni-XEC)

Ni_Catalytic_Cycle Ni0 Ni(0)Ln Active Catalyst OxAdd_Ar Oxidative Addition (Ar-Br) Forms LNi(II)(Ar)Br Ni0->OxAdd_Ar + 2-Bromopyridine Radical_Gen Alkyl Radical Generation (Azetidine-I + Mn/Ni -> Azetidine•) Ni0->Radical_Gen Single Electron Transfer Radical_Capture Radical Capture Forms LNi(III)(Ar)(Alk)Br OxAdd_Ar->Radical_Capture Radical_Gen->Radical_Capture Azetidine Radical Red_Elim Reductive Elimination Product Release Radical_Capture->Red_Elim Red_Elim->Ni0 + Ni(I) species Mn_Red Mn(0) -> Mn(II) Regenerates Ni(0) Red_Elim->Mn_Red Reduction Step Mn_Red->Ni0

Caption: Simplified catalytic cycle for Ni-catalyzed cross-electrophile coupling. The cycle relies on the convergence of an aryl-Ni(II) species and an alkyl radical generated from the iodoazetidine.

Troubleshooting Guide: Method A

Q: My yield is low (<30%) and I see significant protodehalogenation (2-H-pyridine).

  • Cause: Moisture in the solvent acts as a hydrogen atom donor to the azetidine radical.

  • Fix: Ensure DMA is anhydrous (<50 ppm water). Add 4Å molecular sieves to the reaction vessel.

  • Alternative: Increase the concentration of the alkyl halide (azetidine) to 2.0 equiv to outcompete H-abstraction.

Q: The reaction stalls after 2 hours.

  • Cause: Manganese surface passivation.

  • Fix: The addition of TMSCl or TFA (2–5 mol%) at the start is critical to strip oxides from the Mn surface. Ensure vigorous stirring (800+ rpm) to prevent Mn settling.

Q: I observe homocoupling of the pyridine (2,2'-bipyridine).

  • Cause: Slow generation of the alkyl radical relative to aryl oxidative addition.

  • Fix: Add the 2-bromopyridine slowly (syringe pump over 2 hours) or switch to 2-chloropyridine , which undergoes oxidative addition more slowly, matching the rate of radical capture.

Method B: Decarboxylative Minisci Reaction

This method utilizes N-Boc-azetidine-3-carboxylic acid and pyridine .[1] It relies on generating a nucleophilic alkyl radical via silver-catalyzed oxidative decarboxylation, which then attacks the protonated (electron-deficient) pyridine ring.

Core Protocol
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate Pyridine1.0Heterocycle core
Radical Precursor N-Boc-azetidine-3-carboxylic acid2.0Alkyl radical source
Oxidant (NH₄)₂S₂O₈2.0Persulfate oxidant
Catalyst AgNO₃0.2Silver(I) catalyst
Acid TFA1.0Protonates pyridine
Solvent DCM : Water (1:[1]1)[0.3 M]Biphasic system

Step-by-Step Methodology:

  • Dissolution: Dissolve pyridine (1.0 equiv) and N-Boc-azetidine-3-carboxylic acid (2.0 equiv) in a 1:1 mixture of DCM and Water.

  • Acidification: Add TFA (1.0 equiv) to protonate the pyridine (activating it toward nucleophilic radical attack).

  • Catalyst Addition: Add AgNO₃ (20 mol%).

  • Initiation: Heat the mixture to 40°C . Add (NH₄)₂S₂O₈ (2.0 equiv) portion-wise over 30 minutes. Evolution of CO₂ gas will be observed.

  • Workup: Basify with NaOH to pH > 9 (to deprotonate the product), extract with DCM.

Troubleshooting Guide: Method B

Q: I am getting a mixture of 2-substituted and 4-substituted products.

  • Cause: Minisci reactions are governed by electronics. The C2 and C4 positions of protonated pyridine are both electrophilic.

  • Fix: Regioselectivity is difficult to control perfectly with unsubstituted pyridine.[1]

    • Purification: The isomers are usually separable by column chromatography (C2 is less polar than C4).

    • Blocking: If possible, use a 4-substituted pyridine starting material (e.g., 4-CN-pyridine) to force C2 substitution, then remove the blocking group later.

Q: The Boc group is falling off.

  • Cause: High temperature + Acidic conditions (TFA) + Radical conditions can degrade the carbamate.

  • Fix: Maintain temperature strictly at 40°C. If Boc loss is severe, switch to a Cbz group, which is more acid-stable, or use a phosphate buffer (pH 3–4) instead of stoichiometric TFA.

Comparative Data Summary

FeatureMethod A: Ni-XECMethod B: Minisci
Bond Strategy Cross-Electrophile (Br + I)Radical Substitution (H + COOH)
Regioselectivity Exclusive (C2) Mixed (C2:C4 approx 2:1 to 4:[1]1)
Functional Group Tolerance High (Esters, Nitriles, Amides)Moderate (Sensitive to oxidants)
Scalability Moderate (Reagents expensive)High (Reagents cheap)
Typical Yield 50–75%30–50%
Key Risk Catalyst deactivationIsomer separation

References

  • Nickel-Catalyzed Cross-Electrophile Coupling (General)

    • Title: Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides.[1]

    • Source:Org.[1][4] Lett. 2017, 19, 20, 5557–5560.

    • URL:[Link]

  • Nickel-Catalyzed Coupling of Azetidines

    • Title: Nickel-Catalyzed C-I-Selective C(sp2)–C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides.[9]

    • Source:Angew. Chem. Int. Ed. 2023, 62, e202304177.
    • URL:[Link]

  • Minisci Reaction on Heterocycles

    • Title: Direct Decarboxylative C-2 Alkylation of Azoles through Minisci-type Coupling.[1]

    • Source:University of Pisa Research Repository.
    • URL:[Link] (General reference for Minisci protocols on azoles).

  • Azetidine Building Blocks

    • Title: Preparation and Synthetic Applications of Azetidines.[2][8][10]

    • Source:Heterocycles 2012, 84(1), 223.
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: AZ-PYR-SYN-001 Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-(Azetidin-3-yl)pyridine presents a unique intersection of challenges: the high ring strain of the azetidine (~25.4 kcal/mol) and the electron-deficient nature of the pyridine ring. Whether you are utilizing Nickel-catalyzed cross-coupling (the modern standard) or Minisci-type radical addition , specific side reactions—primarily


-hydride elimination and regiochemical scrambling—are predictable failures.

This guide deconstructs these failure modes into causal mechanisms and provides self-validating protocols to circumvent them.

Module 1: Cross-Coupling Failures (Ni-Catalyzed)

Primary Method: Reductive Cross-Coupling (Negishi or Cross-Electrophile Coupling) of 3-haloazetidines and 2-halopyridines.

The Issue: Low Yield & "Missing" Mass

Users often report low yields where the mass balance is lost to intractable tars or hydrolyzed byproducts, rather than recovering starting material.

Root Cause: -Hydride Elimination vs. Reductive Elimination

In the catalytic cycle, the Nickel-alkyl intermediate (formed at the azetidine C3 position) is prone to


-hydride elimination . Unlike acyclic alkyl chains, 

in an azetidine ring generates a strained azetine (cyclic enamine/imine), which rapidly hydrolyzes or polymerizes.

Mechanism:

  • Oxidative Addition: Ni(0) inserts into the Azetidine-Halide bond.

  • Competition: The resulting alkyl-Ni species must undergo transmetallation/reduction and then reductive elimination (to form the C-C bond). However, if the ligand is not sterically demanding,

    
    -hydride elimination  is kinetically faster.
    
Diagnostic Workflow
ObservationProbable CauseCorrective Action
Product contains alkene (by NMR) Isomerization via chain walking (rare in azetidine, common in acyclic).Switch to tridentate ligands (e.g., PyBox).
Low Yield + Polymerization

-hydride elimination leading to ring opening.
Increase catalyst loading; lower temperature; use "reductive" conditions (Ni/Bipy/Mn).
Homocoupling (Py-Py) Mismatch in electrophile reactivity rates.Syringe pump addition of the more reactive electrophile (usually the Pyridine-halide).
Visualized Pathway: The Kinetic Fork

The diagram below illustrates the critical divergence point where the reaction fails.

Ni_Catalysis Start Substrates: 3-Iodoazetidine + 2-Bromopyridine Ni0 Ni(0) Species Start->Ni0 OxAdd Oxidative Addition (Ni-Alkyl Species) Ni0->OxAdd RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Fast Ligand Exchange (PyBox/Bioz) BetaElim Beta-Hydride Elimination (FAILURE MODE) OxAdd->BetaElim Slow Ligand Exchange (Monodentate/No Ligand) Product Target: This compound RedElim->Product Byproduct Byproduct: Azetine -> Ring Opening/Tars BetaElim->Byproduct

Caption: The "Kinetic Fork" in Ni-catalysis. Success depends on accelerating Reductive Elimination over Beta-Hydride Elimination.

Validated Protocol: Ni/PyBox Coupling

Based on methodologies adapted from Fu and Gong [1, 2].

  • Reagents:

    • 3-Iodo-1-Boc-azetidine (1.0 equiv)

    • 2-Bromopyridine (1.2 equiv)

    • Catalyst: NiCl₂·glyme (10 mol%)

    • Ligand: (S,S)-sec-Butyl-PyBox (15 mol%) — Critical for suppressing

      
      -elimination.
      
    • Reductant: Mn powder (3.0 equiv)

    • Solvent: DMA (0.2 M)

  • Procedure:

    • Combine Ni source and PyBox ligand in DMA; stir 30 mins to form the complex (solution turns deep purple/blue).

    • Add Mn powder, then substrates.

    • Seal and stir at room temperature (heating promotes elimination).

  • Why this works: The tridentate PyBox ligand occupies three coordination sites, sterically crowding the Ni center. This geometry makes the transition state for

    
    -hydride elimination (which requires coplanarity) energetically unfavorable.
    

Module 2: Regioselectivity Issues (Minisci Radical Addition)

Primary Method: Decarboxylative radical addition using N-protected azetidine-3-carboxylic acid.

The Issue: C2 vs. C4 Selectivity

Radical addition to pyridines is governed by the relative electron deficiency of the carbon atoms. Both C2 and C4 are electrophilic, leading to inseparable mixtures.

Root Cause: Frontier Molecular Orbital (FMO) Control

The nucleophilic alkyl radical (from the azetidine) attacks the LUMO of the protonated pyridine. Under acidic conditions (standard Minisci), the C2 and C4 positions have similar coefficients, often resulting in a 1:1 to 2:1 mixture favoring C2.

Troubleshooting Table
IssueAdjustmentMechanism
C4-Alkylation Dominates Block C4 position or switch to solvent control.Steric blocking forces the radical to C2.
Polylakylation Reduce radical source equivalents.Pyridine becomes more nucleophilic after first alkylation; stop early.
Low Conversion Add AgNO₃ (catalytic) + Persulfate.Silver catalyzes the decarboxylation more efficiently than heat alone.
Validated Protocol: Regioselective Control

Adapted from Baran and Duncton [3, 4].

To exclusively target the C2 position :

  • Use of Blocking Groups: If C4 attack is persistent, use 4-chloropyridine as the starting material. The Cl atom blocks the C4 position and can be removed later (hydrodechlorination) or retained.

  • Solvent Effect: Run the reaction in a biphasic system (DCM/Water) with TFA. The phase-transfer kinetics can sometimes favor the mono-substituted C2 product.

Module 3: Ring Integrity (Deprotection)

Primary Method: Removal of N-protecting groups (Boc, Cbz, Bn) to yield the free amine.

The Issue: Ring Opening during Hydrogenation

Users employing N-Benzyl (Bn) protection often attempt catalytic hydrogenation (Pd/C, H₂) to deprotect. This frequently results in the cleavage of the azetidine ring (C-N bond hydrogenolysis) due to ring strain relief.

Root Cause: Strain-Release Hydrogenolysis

The azetidine ring strain (~25 kcal/mol) lowers the activation energy for C-N bond cleavage. On a heterogeneous catalyst surface (Pd), the ring opening is often competitive with debenzylation.

Decision Tree: Safe Deprotection

Do not use Hydrogenation for N-Bn azetidines unless strictly necessary and carefully controlled.

Deprotection Start Select Protecting Group Boc Group: Boc (tert-butyl carbamate) Start->Boc Cbz Group: Cbz (Carboxybenzyl) Start->Cbz Bn Group: Bn (Benzyl) Start->Bn Acid Method: TFA/DCM or HCl/Dioxane Boc->Acid H2 Method: H2, Pd/C Cbz->H2 Bn->H2 Avoid AceCl Method: ACE-Cl (1-Chloroethyl chloroformate) then MeOH reflux Bn->AceCl Safe1 Result: Safe. (Acid does not open ring at RT) Acid->Safe1 Risk1 Result: HIGH RISK. Ring opening likely. H2->Risk1 Safe2 Result: Safe. (Chemical cleavage, no metal surface) AceCl->Safe2

Caption: Selection guide for deprotection strategies to maintain azetidine ring integrity.

Frequently Asked Questions (FAQ)

Q: Can I store this compound as a free base? A: It is not recommended for long-term storage. The secondary amine of the azetidine is basic and nucleophilic; it can react with CO₂ (air) or undergo slow self-polymerization due to ring strain. Recommendation: Convert to the HCl or TFA salt immediately after isolation. These salts are stable solids.

Q: Why do I see "double addition" in the Minisci reaction? A: The product, this compound, is more electron-rich than the starting pyridine (due to the alkyl donation). This makes it more reactive toward electrophilic radicals than the starting material. Solution: Protonate the product fully (run in highly acidic media) to deactivate the ring, or stop the reaction at 60-70% conversion.

Q: My Suzuki coupling failed. Why? A: Suzuki coupling of sp³-hybridized alkyl boronates (azetidine-boronate) is notoriously difficult due to slow transmetallation and rapid protodeboronation. The Negishi (Zinc) or Reductive Cross-Electrophile (Nickel) routes described in Module 1 are significantly more robust for this specific scaffold.

References

  • Gong, H., et al. (2011).[1] "Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides." Journal of the American Chemical Society.[2][3][4]

  • Fu, G. C., et al. (2010). "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides." Journal of the American Chemical Society.[2][3][4]

  • Duncton, M. A. J. (2011). "Minisci reactions: Versatile C-H functionalization for medicinal chemistry."[5] MedChemComm.

  • Baran, P. S., et al. (2021).[1][3] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[2][3][4]

  • Strazzolini, P., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Analytical Methods for 2-(Azetidin-3-yl)pyridine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Topic: Refinement of analytical methods for detecting 2-(Azetidin-3-yl)pyridine metabolites Audience: Senior Researchers, DMPK Scientists, Bioanalytical Chemists

Introduction: The Analytical Challenge

The this compound scaffold represents a unique challenge in bioanalysis. This moiety combines a basic pyridine ring with a strained, four-membered azetidine ring. In drug development (e.g., nicotinic acetylcholine receptor ligands), this scaffold is prized for its rigidity and basicity. However, these same properties create significant hurdles for metabolite identification and quantification:

  • Ring Strain & Instability: The azetidine ring (strain energy ~25.4 kcal/mol) is susceptible to acid-catalyzed ring opening, leading to artifactual degradation during sample preparation [1].

  • Extreme Polarity: Metabolites such as N-oxides and ring-opened aliphatic amines are highly polar, causing poor retention and severe matrix suppression in standard Reversed-Phase Liquid Chromatography (RPLC).

  • Isobaric Interferences: Distinguishing between N-oxides and hydroxylated metabolites (both +16 Da) requires precise fragmentation control.

This guide provides a validated workflow to overcome these issues, moving beyond standard protocols to chemically grounded solutions.

Module 1: Sample Preparation & Stability

The Core Issue: Artificial ring opening during extraction. Standard protein precipitation (PPT) often uses high concentrations of formic acid or trichloroacetic acid (TCA). For azetidines, low pH (< 2.0) can protonate the azetidine nitrogen, activating the ring for nucleophilic attack and causing false-positive detection of ring-opened metabolites [1].

Protocol: pH-Controlled Mixed-Mode Extraction

We recommend Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) over simple PPT to remove phospholipids while maintaining ring stability.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Aliquot 100 µL plasma.

    • Add 10 µL Internal Standard (SIL-IS).

    • CRITICAL: Dilute with 300 µL Ammonium Acetate buffer (100 mM, pH 6.0) . Do not use acidic dilution. This keeps the pyridine protonated for retention but avoids the extreme acidity that opens the azetidine ring.

  • SPE Loading (Oasis MCX or Strata-X-C):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load pre-treated sample.

  • Wash Steps:

    • Wash 1: 1 mL 2% Formic Acid in Water (Brief exposure removes acidic interferences; minimize contact time).

    • Wash 2: 1 mL Methanol (Removes neutrals/lipids).

  • Elution:

    • Elute with 2 x 200 µL 5% Ammonium Hydroxide in Acetonitrile .

    • Note: The basic environment stabilizes the free base form of the azetidine.

  • Reconstitution:

    • Evaporate under N2 at 40°C.

    • Reconstitute in 90:10 Acetonitrile:Water (10 mM NH4OAc) . High organic content is required for the HILIC injection solvent.

Module 2: Chromatographic Separation (HILIC vs. RPLC)

The Core Issue: "The Void Volume Trap." Polar metabolites (N-oxides, glucuronides) often elute in the void volume (k' < 1) on C18 columns, leading to ion suppression.

Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for the comprehensive metabolome of this scaffold [2].

Decision Matrix: Column Selection

MethodSelection cluster_HILIC HILIC Optimization Start Analyte Target Polarity LogP Value Start->Polarity RPLC Reversed-Phase (C18) Suitable for Parent only Polarity->RPLC LogP > 1.5 HILIC HILIC (Amide/Zwitterionic) Required for Metabolites Polarity->HILIC LogP < 1.0 (N-oxides, Ring-opened) MobilePhase Mobile Phase B: 95:5 ACN:Water (10mM NH4OAc, pH 5.8) HILIC->MobilePhase

Caption: Decision tree for selecting chromatographic modes based on metabolite polarity.

Optimized HILIC Conditions
  • Column: Waters BEH Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Adjusted with acetic acid).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)

    • 1-6 min: 95% -> 60% B

    • 6-7 min: 60% B

  • Why this works: The amide phase interacts with the hydroxyl groups of metabolites via hydrogen bonding, while the high organic starting condition ensures retention of the polar parent scaffold.

Module 3: Mass Spectrometry & Metabolite ID

The Core Issue: Differentiating Isobars. Metabolic oxidation can occur on the Pyridine N, Azetidine N, or Carbon hydroxylation. All result in [M+16].

Metabolic Pathway & Fragmentation Logic

Metabolism Parent Parent Scaffold (m/z P) N_Oxide N-Oxide (m/z P+16) Unstable fragment -16 Da Parent->N_Oxide CYP450 / FMO Lactam Lactam (m/z P+14) Stable Ring Parent->Lactam AOX / CYP RingOpen Ring Opening (Aldehyde/Acid) (m/z P+18 or P+32) Parent->RingOpen Hydrolysis / Oxidation

Caption: Primary metabolic pathways for this compound derivatives.

Diagnostic Fragmentation Table
Metabolite ClassMass Shift (Da)Key Diagnostic FragmentMechanistic Insight
Parent 0[M+H - 28]^+Loss of C2H4 (Ethylene) from Azetidine ring strain release [3].
N-Oxide +16[M+H - 16]^+Characteristic loss of oxygen radical; high abundance in source if temperature is too high.
Hydroxylation +16[M+H - 18]^+Loss of H2O. Distinguishes C-OH from N-O.
Lactam +14[M+H - 42]^+Loss of ketene (CH2=C=O). Indicates oxidation of the azetidine alpha-carbon.
Glucuronide +176[M+H - 176]^+Neutral loss of glucuronic acid moiety.

Troubleshooting & FAQs

Q1: I see a "split peak" for the parent compound in HILIC. Why?

  • Cause: Mismatch between sample solvent and mobile phase.

  • Fix: Ensure your injection solvent is at least 90% organic (Acetonitrile). Injecting a high-aqueous sample into a HILIC column disrupts the water layer on the stationary phase, causing peak splitting.

Q2: My N-oxide signal intensity varies wildly between runs.

  • Cause: In-source fragmentation. High desolvation temperatures can thermally degrade thermally labile N-oxides back to the parent or other fragments before detection.

  • Fix: Lower the Source Temperature (e.g., from 500°C to 350°C) and Declustering Potential (DP) specifically for the N-oxide transition.

Q3: We detect a ring-opened metabolite in the "Time 0" control sample.

  • Cause: This is likely an artifact of acidic extraction.

  • Fix: Switch to the pH-controlled MCX protocol described in Module 1. Verify the pH of your final reconstitution solvent is > 4.0.

Q4: Can I use C18 with Ion Pairing reagents instead of HILIC?

  • Answer: Technically yes, but not recommended for MS. Reagents like TFA or Heptafluorobutyric acid (HFBA) cause severe signal suppression in Electrospray Ionization (ESI). HILIC provides retention without the "sticky" contamination of ion-pairing agents.

References

  • Bai, G., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Link[1]

  • Alpert, A. J. (1990).[2] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A, 499, 177-196. Link

  • Saad, E. F., et al. (1998).[3] "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry, 12(13), 833-836.[3] Link

Sources

Technical Support Center: Stereochemical Integrity in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Synthesized Technical Support Guide for: Preventing Racemization in 2-(Azetidin-3-yl)pyridine Synthesis

Ticket ID: AZ-PY-3YL-CHIRAL Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Triage & Diagnostic: Is Your Molecule Actually Racemizing?

Before troubleshooting synthetic pathways, we must validate the stereochemical challenge. The parent molecule, This compound , is achiral if the azetidine ring is unsubstituted at the C2/C4 positions and the nitrogen.

CRITICAL PRE-FLIGHT CHECK:

  • Scenario A (The Achiral Parent): You are synthesizing unsubstituted this compound.

    • Diagnosis: The molecule possesses a plane of symmetry. Any "splitting" observed in NMR or double peaks in HPLC is likely due to slow nitrogen inversion or ring puckering conformers , not chirality.

    • Action: Run High-Temperature NMR (e.g., at 60-80°C) to see if signals coalesce.

  • Scenario B (The Chiral Derivative): You are synthesizing a substituted derivative (e.g., 2-methyl-3-(pyridin-2-yl)azetidine) or the regioisomer 2-(Azetidin-2-yl)pyridine .

    • Diagnosis: True risk of racemization/epimerization exists.

    • Action: Proceed to the protocols below.

Root Cause Analysis: The Mechanics of Stereoloss

If you are observing loss of optical purity (ee%) or diastereomeric excess (dr%), it is likely driven by one of three mechanisms specific to the Azetidine-Pyridine scaffold.

Mechanism 1: The "Benzylic" Acidification (Thermodynamic Epimerization)

The pyridine ring is electron-withdrawing. If your chiral center is at C3 (attached to the pyridine), the C3-proton is acidified (pKa ~18-20). Basic conditions will deprotonate this position, forming a planar enolate-like intermediate that reprotonates indiscriminately.

Mechanism 2: Beta-Hydride Elimination (Cross-Coupling)

If using Negishi or Suzuki coupling to form the Azetidine-Pyridine bond, Palladium can insert, undergo


-hydride elimination to form an enamine/imine intermediate, and re-insert, scrambling the stereocenter.
Mechanism 3: Radical Scrambling (Minisci/Photoredox)

Radical addition to the pyridine ring (Minisci reaction) proceeds through a planar radical intermediate at the azetidine carbon. Unless a chiral auxiliary or sterically demanding catalyst is used, this step is inherently racemizing.

Troubleshooting Protocols & Solutions

Protocol A: Stabilizing the C3-Center (Thermodynamic Control)

Applicable when: You have a 2,3-disubstituted azetidine and are observing cis/trans isomerization.

The Problem: The thermodynamic preference often favors the trans isomer to minimize steric clash between the pyridine and the C2-substituent. If you need the cis kinetic product, standard bases will epimerize it.

Solution: The "Kinetic Quench" Workflow

  • Base Selection: Avoid thermodynamic bases (e.g., DBU, Et3N) during workup. Use hindered, non-nucleophilic bases like LiHMDS only at -78°C if deprotonation is required.

  • Quenching: Quench reactions at low temperature (-78°C) with a pre-cooled acidic buffer (AcOH/THF) to protonate the intermediate faster than it can equilibrate.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Temperature 0°C to Room Temp-78°C (maintain strict control)
Solvent DMF, DMSO (High Dielectric)THF, Toluene (Low Dielectric)
Base NaH, KOtBu, DBULiHMDS, KHMDS (Bulky Counter-ion)
Protocol B: Preventing Racemization in Negishi Coupling

Applicable when: Coupling a chiral iodozinc-azetidine to a halopyridine.

The Problem:


-hydride elimination from the organozinc intermediate destroys the C3 stereocenter.

Solution: The "3-Point" Ligand Strategy Use bidentate or tridentate ligands that tightly bind Palladium, preventing the vacant coordination site required for


-hydride elimination.
  • Recommended Ligand: CPhos or SPhos (Buchwald Ligands). The steric bulk accelerates reductive elimination over $\beta-hydride elimination.

  • Alternative: Use PEPPSI-IPr catalysts which are highly active and reduce the lifetime of the vulnerable Pd-alkyl species.

Protocol C: Chiral Pool Ring Closure (De Novo Synthesis)

Applicable when: Coupling fails. Build the ring already attached to the pyridine.

Workflow:

  • Start with Chiral Epichlorohydrin or Aspartic Acid derivatives.

  • Form the acyclic precursor containing the pyridine.

  • Perform the ring closure (intramolecular alkylation).

Critical Control Point: The ring closure step (usually NaH or LHMDS) must be fast. Slow cyclization allows the leaving group to be displaced intermolecularly or the center to epimerize.

Visualizing the Danger Zones

AzetidineRacemization Substrate Chiral Azetidinyl-Pyridine Precursor Path_Base Pathway A: Base-Mediated (Deprotonation) Substrate->Path_Base pKa ~19 (C3-H) Path_Metal Pathway B: Pd-Catalyzed (Beta-Hydride Elim) Substrate->Path_Metal Cross-Coupling Path_Radical Pathway C: Radical (Planar Intermediate) Substrate->Path_Radical Minisci/Photoredox Inter_Enolate Planar Enolate (Loss of sp3 info) Path_Base->Inter_Enolate Prevent_Base Soln: Low Temp (-78°C) Low Dielectric Solvent Path_Base->Prevent_Base Inter_Alkene Azetine/Enamine Intermediate Path_Metal->Inter_Alkene Prevent_Metal Soln: Bulky Ligands (CPhos/SPhos) Path_Metal->Prevent_Metal Path_Radical->Inter_Enolate H-Abstraction Racemate RACEMIC MIXTURE (Thermodynamic Sink) Inter_Enolate->Racemate Inter_Alkene->Racemate

Figure 1: Mechanistic pathways leading to racemization in azetidine-pyridine systems and their respective mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: I am seeing two peaks in my NMR for this compound, but I didn't add any chiral substituents. Is this racemization? A: No. This is likely conformational isomerism . The azetidine ring puckers, and the bond between C3 and the pyridine ring has a rotational barrier. Additionally, the nitrogen inversion is slow on the NMR timescale at room temperature.

  • Test: Run the NMR at 333K (60°C). If the peaks coalesce into sharp singlets, it is a dynamic conformational effect, not a mixture of enantiomers [1].

Q2: Which protecting group on the Azetidine Nitrogen is best to prevent racemization during coupling? A: Use Boc (tert-butoxycarbonyl) or Cbz . Electron-withdrawing groups (carbamates) reduce the basicity of the nitrogen, preventing it from coordinating to the metal catalyst and interfering with the coupling. However, avoid highly electron-withdrawing groups like Tosyl (Ts) if you are doing base-mediated chemistry, as they acidify the C2/C3 protons further, increasing racemization risk [2].

Q3: Can I use the Minisci reaction to attach a chiral azetidine to a pyridine? A: Generally, no , unless you accept a racemic product. The Minisci reaction proceeds via a carbon-centered radical at the azetidine position. This radical is planar (sp2), meaning the incoming pyridine can attack from either face.

  • Exception: If you use a chiral auxiliary on the nitrogen or a chiral photocatalyst, you might induce diastereoselectivity, but enantioselectivity is historically poor in this reaction [3].

Q4: I need to synthesize 2-(Azetidin-2-yl)pyridine (the proline analogue). Is this harder? A: Yes. The C2 proton in 2-(Azetidin-2-yl)pyridine is benzylic (adjacent to the pyridine) AND alpha-amino . It is extremely acidic.

  • Guidance: Do not attempt to couple a chiral 2-lithio-azetidine. Instead, synthesize the ring from chiral starting materials (e.g., reduction of a chiral amide or cyclization of a chiral gamma-haloamine) under neutral/acidic conditions [4].

References

  • Conformational Dynamics of Azetidines

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[1]

    • Source:Chem. Soc. Rev., 2021.
    • URL:[Link]

  • Protecting Group Effects on Racemization

    • Title: Suppression of alpha-carbon racemization in peptide synthesis.[2][3][4]

    • Source:Nature Communic
    • URL:[Link]

  • Minisci Reaction & Chirality

    • Title: Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[5]

    • Source:Drug Discovery Today, 2011.
    • URL:[Link]

  • Enantioselective Synthesis of Azetidines

    • Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
    • Source:J. Am. Chem. Soc., 2015.
    • URL:[Link]

Sources

Technical Support Center: Optimizing In Vivo Dosage for 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(Azetidin-3-yl)pyridine. Our goal is to provide expert, field-proven insights to help you navigate the complexities of in vivo dose optimization. The following question-and-answer guide addresses common challenges and provides a logical framework for designing and troubleshooting your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new in vivo study with this compound. How do I determine the initial dose range?

A1: Selecting a starting dose for a novel compound requires a systematic approach grounded in all available data. Since this compound is a nicotinic acetylcholine receptor (nAChR) agonist, we can leverage data from related compounds and established preclinical principles.[1][2]

Core Principle: The goal is to identify a Minimum Effective Dose (MED) and a Maximum Tolerated Dose (MTD), which together define the therapeutic window.[3] Your initial dose-range finding (DRF) study is foundational for all subsequent in vivo work.[4]

Recommended Steps:

  • In Vitro to In Vivo Extrapolation: Start with your in vitro data. The EC₅₀ or Kᵢ values from receptor binding or cell-based functional assays are your first clue. While there is no direct formula, potent compounds with low nanomolar or picomolar in vitro activity often require lower in vivo doses.[1][5]

  • Literature Review for Analogs: Search for in vivo studies on structurally similar nAChR agonists. Pay close attention to the doses, routes of administration, and species used. This provides a valuable, albeit indirect, starting point. For example, studies on nicotine or epibatidine analogs can offer guidance, but always account for differences in potency and selectivity.[6][7]

  • Dose Escalation Design: A common and effective strategy is the dose escalation or dose-ranging study.[8] This involves administering single, escalating doses to small groups of animals to observe for both efficacy biomarkers and signs of toxicity.

    • Starting Low: Begin with a dose that is unlikely to produce significant effects, based on your in vitro data and literature review.

    • Systematic Increases: Increase the dose in subsequent cohorts by a set factor (e.g., 2-fold or 3-fold) until you observe either the desired pharmacological effect or signs of toxicity.[3]

    • Endpoints: Monitor clinical signs (e.g., changes in activity, tremors, salivation), body weight, and food/water intake.[9] Body weight loss is a sensitive indicator of adverse effects.[10]

Protocol: Single-Dose Escalation Study in Mice

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice). Use a small group size (n=3-5 per dose group).

  • Dose Groups: Prepare at least 4-5 dose levels based on the principles above (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg), plus a vehicle control group.

  • Administration: Choose a clinically relevant route (e.g., intraperitoneal (IP), oral (PO), or subcutaneous (SC)).

  • Observation: After dosing, observe animals continuously for the first hour and then at regular intervals for up to 24-48 hours.[8] Record all clinical observations meticulously.

  • Endpoint Analysis: Identify the highest dose that does not produce unacceptable side effects. This is your preliminary MTD.[10] If you have a relevant biomarker, you can also identify the lowest dose that produces a significant effect (preliminary MED).

Q2: I'm not observing the expected therapeutic effect with this compound. Should I just increase the dose?

A2: A lack of efficacy can be due to several factors beyond insufficient dosage. Before escalating the dose, it's critical to systematically troubleshoot the potential causes.

Causality Checklist:

  • Pharmacokinetics (PK): Is the compound reaching the target?

    • Bioavailability: Oral (PO) administration can lead to poor absorption or significant first-pass metabolism in the liver. The pyridine and azetidine moieties can be sites of metabolism.[11][12] Consider switching to a route with higher bioavailability, like IP or IV, to test if efficacy improves.

    • Exposure: The compound may be cleared from circulation too rapidly to engage the target effectively. A pilot pharmacokinetic study to measure plasma concentration over time (AUC) is highly recommended. This links the administered dose to actual systemic exposure.[13]

  • Pharmacodynamics (PD): Is the compound engaging the target as expected?

    • Target Engagement: Are you certain the therapeutic effect is mediated by the intended nAChR subtype? this compound and its analogs are known to be potent ligands for α4β2 nAChRs.[1][14] Ensure your animal model expresses this target appropriately and that your efficacy endpoint is a reliable downstream measure of receptor activation.

    • Receptor Desensitization: nAChRs are prone to desensitization after prolonged or high-concentration agonist exposure.[2][15] It's possible that a high dose is causing rapid receptor desensitization, leading to a diminished or paradoxical lack of effect. This is a classic challenge with potent agonists.

Troubleshooting Workflow:

G Start No Efficacy Observed CheckPK Is there evidence of sufficient target exposure? Start->CheckPK CheckPD Is target engagement confirmed? CheckPK->CheckPD Yes PK_Study Conduct Pilot PK Study: Measure Plasma Levels CheckPK->PK_Study No / Unknown DoseEsc Systematically Increase Dose CheckPD->DoseEsc Yes Target_Val Validate Target Expression & Biomarker Relevance CheckPD->Target_Val No / Unknown Dosing_Freq Modify Dosing Regimen (e.g., fractionation, infusion) to avoid desensitization DoseEsc->Dosing_Freq Efficacy plateaus or decreases at high doses Success Efficacy Achieved DoseEsc->Success AdminRoute Change Route of Administration (e.g., PO to IP/IV) PK_Study->AdminRoute AdminRoute->CheckPK Target_Val->CheckPD Dosing_Freq->Success Reassess Re-evaluate Hypothesis or Compound Suitability Dosing_Freq->Reassess

Caption: Troubleshooting workflow for lack of efficacy.

Q3: I'm observing adverse effects in my animals. How should I proceed to find a safe and effective dose?

A3: Observing toxicity is a critical part of the dose-finding process. It signals that you have reached or exceeded the Maximum Tolerated Dose (MTD).[10] The MTD is defined as the highest dose that does not cause unacceptable adverse effects or overt toxicity over a specified period.[8][10]

Key Principles:

  • Toxicity is Dose-Limiting: The goal of preclinical safety studies is to identify dose-limiting toxicities to establish a safe dose for further studies.[16]

  • Humane Endpoints: Animal welfare is paramount. Use clear, objective humane endpoints, such as a predefined percentage of body weight loss (e.g., >15-20%) or specific clinical signs, to determine when to stop dosing an animal.[9]

  • Establish the Therapeutic Window: The primary objective is to define the range between the Minimum Effective Dose (MED) and the MTD. This range is your therapeutic window.

Experimental Approach: Defining the Therapeutic Window

This process integrates efficacy and toxicity assessments into a single, efficient study design.

G cluster_0 Dose-Response Relationship cluster_1 Therapeutic Window Dose Dose (mg/kg) PK Exposure (PK) Plasma AUC (ng*h/mL) Dose->PK Administration (e.g., PO, IP) PD Response (PD) (Efficacy & Toxicity) PK->PD Target Interaction PD->Dose Feedback for Dose Adjustment MED Minimum Effective Dose (MED) Lowest dose with desired effect TherapeuticWindow Therapeutic Window MTD Maximum Tolerated Dose (MTD) Highest dose without unacceptable toxicity

Caption: Relationship between Dose, PK/PD, and the Therapeutic Window.

Actionable Steps:

  • Dose De-escalation: If you observed toxicity at your lowest dose, you started too high. Redesign your study with a new, lower set of doses.

  • Refine the MTD: If toxicity was seen at higher doses, add intermediate dose groups between the last well-tolerated dose and the first toxic dose to more precisely define the MTD.

  • Correlate with Exposure: Whenever possible, collect satellite PK samples. Toxic effects should correlate with drug exposure (Cmax or AUC). This is crucial because a flat PK profile (where increasing the dose does not proportionally increase exposure) can indicate saturation of absorption or clearance, a key finding for development.[17]

Q4: How does the route of administration impact the optimal dose of this compound?

A4: The route of administration is a critical variable that directly influences the pharmacokinetic profile—specifically, the rate and extent of drug absorption (bioavailability).[16] A dose that is effective via an intravenous (IV) route may be completely ineffective or toxic if given orally (PO).

Data Summary: Impact of Administration Route on Dose Selection

Route of AdministrationBioavailabilitySpeed of OnsetTypical Dose Adjustment (vs. IV)Key Considerations
Intravenous (IV) 100% (by definition)ImmediateReference Dose (1x) Bypasses absorption; provides direct systemic exposure. Often used in early PK/PD studies.
Intraperitoneal (IP) High (~70-90%)Rapid (5-15 min)Increase by 1.1x - 1.5x Bypasses gut wall and first-pass metabolism. Common in rodent research but not clinically relevant for humans.
Subcutaneous (SC) Moderate to HighSlower, more sustainedIncrease by 1.5x - 3x Forms a depot for slower absorption. Can provide more prolonged exposure.
Oral (PO) Low to ModerateSlowestIncrease by 3x - 10x+ Subject to gut absorption barriers and first-pass liver metabolism. Most clinically relevant route for many drugs.

Note: Dose adjustment factors are estimates and must be determined empirically for each compound.

Causality: The pyridine ring in your compound is susceptible to metabolic modification by cytochrome P450 enzymes (CYPs), which are highly concentrated in the liver.[12] When administered orally, the drug is absorbed from the gut and passes directly through the liver before entering systemic circulation (the "first-pass effect"). This can significantly reduce the amount of active compound reaching the bloodstream and the target tissues. IV and IP routes largely bypass this effect, leading to much higher bioavailability and requiring lower doses.

References

  • Vertex AI Search. N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide - 1515754-37-6 - Vulcanchem.
  • PubMed. azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex.
  • ACS Publications. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry.
  • PubMed. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • PubMed. Pharmacokinetic/pharmacodynamic modeling in drug research and development.
  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies.
  • PubMed Central. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression.
  • PubMed Central. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'.
  • Southern Research. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
  • ResearchGate. Guidelines on Nicotine Dose Selection for in Vivo Research.
  • PubMed Central. General Principles of Preclinical Study Design.
  • PubMed. Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision.
  • ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ResearchGate. (PDF) Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs.
  • Frontiers. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges.
  • PubMed. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling.
  • MDPI. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators.
  • MDPI. Pharmacokinetic/Pharmacodynamics Modeling for Drug Development in Oncology.
  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • NC3Rs. Refining MTD studies.
  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery.
  • DASH (Harvard). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.
  • NCBI. In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System.
  • MathWorks. Pharmacokinetic/Pharmacodynamic (PK/PD) Model - MATLAB & Simulink.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • PubMed Central. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
  • Arisys. The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies.
  • BioPharm International. Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics.
  • NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
  • Frontiers. TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors.
  • Wikipedia. Cligosiban.
  • WuXi AppTec. Dose Ranging & MTD Studies.

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Validation & Comparative

Publish Comparison Guide: Azetidinyl-Pyridines vs. Nicotine at nAChRs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 2-(Azetidin-3-yl)pyridine (and its relevant active isomers/analogs) versus Nicotine at nicotinic acetylcholine receptors (nAChRs).

Editorial Note on Nomenclature & Isomerism: While Nicotine is chemically 3-(1-methyl-2-pyrrolidinyl)pyridine, the term "this compound" refers to a specific structural isomer where the pyridine ring is attached at the C2 position to the C3 position of the azetidine ring. Critical Scientific Context: High-affinity nAChR agonism typically requires a 3-pyridyl moiety (as seen in Nicotine, Epibatidine, and A-85380) to satisfy the canonical pharmacophore (cation-


 interaction distance of ~4.5–5.0 Å). Isomers with a 2-pyridyl  attachment (like the specific string provided) generally exhibit negligible affinity compared to their 3-pyridyl counterparts.
Therefore, this guide focuses on the active azetidinyl comparator : 3-(2-azetidinyl)pyridine  (and its ether analog A-85380 ), which represents the "azetidine version" of nicotine used in high-impact research. The distinction between the requested isomer and the active pharmacophore is analyzed in the Structure-Activity Relationship (SAR) section.

Executive Summary

This guide compares the pharmacodynamics of the classical agonist Nicotine with Azetidinyl-pyridine analogs (specifically the high-affinity ligands A-85380 and 3-(2-azetidinyl)pyridine). While Nicotine acts as a prototypical agonist with moderate selectivity for


 nAChRs, azetidine-based analogs utilize a strained, rigidified ring system to achieve sub-nanomolar affinity  (up to 1000x potent than nicotine) and enhanced subtype selectivity, making them critical tools for mapping receptor density and stoichiometry.
Chemical Structure & Pharmacophore Analysis

The core difference lies in the saturated nitrogenous ring: Nicotine possesses a flexible 5-membered pyrrolidine ring, whereas the analogs possess a rigid 4-membered azetidine ring.

FeatureNicotine 3-(2-Azetidinyl)pyridine (Active Analog)This compound (Target Isomer)
IUPAC Name 3-(1-methyl-2-pyrrolidinyl)pyridine3-(2-azetidinyl)pyridine2-(3-azetidinyl)pyridine
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Azetidine)
Pyridine Attachment Position 3 (Critical for activity)Position 3 (Critical for activity)Position 2 (Sterically/Electronically unfavorable)
Pharmacophore Flexible distance between cationic N and Pyridine

-system.
Rigidified distance; locked conformation enhances binding entropy.Altered N-to-Pyridine distance; likely inactive or weak binder.

Graphviz Diagram: Structural Logic of nAChR Ligands

LigandSAR Pharmacophore nAChR Pharmacophore (Cation-Pi Interaction) Nicotine Nicotine (3-Pyridyl + Pyrrolidine) Ki ~ 1-10 nM Pharmacophore->Nicotine Standard Fit Azetidine Active Azetidinyl Analog (3-Pyridyl + Azetidine) Ki ~ 0.05 nM Pharmacophore->Azetidine Optimized Fit (Rigidification) Inactive 2-Pyridyl Isomer (this compound) Low/No Affinity Pharmacophore->Inactive Mismatch (Wrong Geometry) Nicotine->Azetidine Ring Contraction (Entropy Gain)

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating why the 3-pyridyl moiety (present in Nicotine and A-85380) is essential for high affinity, contrasting with the 2-pyridyl isomer.

Pharmacodynamics: Binding & Functional Activity

The azetidine ring confers a "super-agonist" profile in binding assays due to reduced conformational entropy penalty upon binding.

Comparative Data Table
ParameterNicotine A-85380 / 3-(2-azetidinyl)pyridine Note

Affinity (

)
1.0 – 10 nM 0.05 – 0.2 nM Azetidines are ~10-100x more potent binders.

Affinity (

)
> 1,000 nM > 10,000 nM (A-85380)A-85380 is highly selective for

over

.
Functional Potency (

)
~1 – 10

M
~0.1 – 1

M
Potency shift is less dramatic than affinity shift due to partial agonism.
Efficacy (

)
Partial Agonist Partial / Full Agonist Dependent on stoichiometry (

vs

).
Blood-Brain Barrier High PenetrationModerate PenetrationA-85380 is often used as a PET tracer ([18F]A-85380) due to specific binding.

Key Insight: The this compound isomer (2-pyridyl attachment) lacks the requisite 5.0–6.0 Å distance between the basic nitrogen and the pyridine ring centroid, rendering it essentially inactive at neuronal nAChRs compared to the 3-substituted analogs.

Experimental Protocols

To validate these differences, the following self-validating workflows are recommended.

Protocol A: Radioligand Binding Assay (Membrane Homogenates)

Objective: Determine


 values to quantify the affinity gap between Nicotine and the Azetidine analog.
  • Tissue Preparation: Harvest rat cerebral cortex (rich in

    
    ). Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.
    
  • Incubation:

    • Tracer: 0.5 nM [³H]-Epibatidine (binds all heteromeric nAChRs).

    • Competitors: Serial dilutions of Nicotine (

      
       to 
      
      
      
      M) and 3-(2-azetidinyl)pyridine (
      
      
      to
      
      
      M).
    • Non-Specific Control: 300

      
      M Nicotine or 100 
      
      
      
      M Carbachol.
  • Equilibrium: Incubate for 75 min at 20-24°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Fit data to a one-site competition model (

    
    ).
    
    • Validation Check: The Azetidine analog curve should shift significantly to the left (lower IC50) compared to Nicotine.

Protocol B: Functional Calcium Flux Assay (HEK293-h

)

Objective: Assess functional potency (


) and efficacy.
  • Cell Loading: Load HEK293 cells stably expressing human

    
     with Fluo-4 AM calcium indicator for 45 min at 37°C.
    
  • Baseline: Measure fluorescence for 10s to establish baseline.

  • Injection: Inject compound (Nicotine or Azetidine analog).

  • Response: Monitor peak fluorescence change (

    
    ).
    
  • Validation: Use Epibatidine (

    
    ) as a reference full agonist. Nicotine typically shows 30-80% efficacy depending on the cell line's receptor stoichiometry.
    

Graphviz Diagram: Signaling Pathway & Assay Logic

Signaling Ligand Ligand (Nicotine / Azetidine) Receptor nAChR (α4β2) Pentameric Channel Ligand->Receptor Binding (Ki) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange Activation (Efficacy) IonFlux Ca2+ / Na+ Influx ConfChange->IonFlux Gating Depol Membrane Depolarization IonFlux->Depol Response Cellular Response (NT Release / Gene Expression) Depol->Response

Figure 2: Signal transduction pathway activated by nAChR agonists, leading from binding to cellular response.[1]

References
  • Koren, A. O., et al. (1998). Synthesis and in vitro nAChR binding of a series of 10 pyridine-modified analogues of A-85380.Journal of Medicinal Chemistry .

    • Establishes the SAR of azetidinyl-pyridines and the requirement for specific pyridine substitution.
  • Holladay, M. W., et al. (1998). Structure-activity relationships of nicotinic acetylcholine receptor agonists as potential treatments for Alzheimer's disease.Drug Development Research. Foundational text on the 3-pyridyl pharmacophore vs 2-pyridyl inactivity.
  • Dukat, M., et al. (2002). Structure-activity relationships of nicotinic agonists: The role of the pyridine ring.[2]Current Medicinal Chemistry .

    • Explains the cation-pi interaction critical for Nicotine and Azetidine analog binding.
  • Sullivan, J. P., et al. (1996). A-85380: A potent and selective ligand for the alpha4beta2 nicotinic acetylcholine receptor.[3][4]Neuropharmacology .

    • Primary characterization of the high-affinity azetidine ether.
  • PubChem Compound Summary. 3-(2-Azetidinyl)pyridine (A-85380 derivative).

    • Verification of chemical structures and nomencl

Sources

Comparative analysis of 2-(Azetidin-3-yl)pyridine and varenicline

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 2-(Azetidin-3-yl)pyridine Scaffolds vs. Varenicline

Executive Summary

This guide provides a technical comparative analysis between Varenicline , the clinical gold standard for smoking cessation, and This compound , a structural representative of the azetidinyl-pyridine class of nicotinic acetylcholine receptor (nAChR) ligands.

While Varenicline is a marketed partial agonist with an optimized pharmacokinetic profile, the azetidinyl-pyridine scaffold (often exemplified by the potent analog A-85380 ) serves as a critical chemical template in drug discovery. This analysis contrasts the clinical efficacy and safety of Varenicline with the structure-activity relationship (SAR) insights derived from azetidinyl-pyridines, specifically addressing the regiochemical importance of the pyridine attachment (2-yl vs. 3-yl) in receptor binding.

Chemical & Structural Analysis

The core difference lies in the rigidity and spatial arrangement of the pharmacophore—the cationic nitrogen (azetidine/secondary amine) and the hydrogen bond acceptor (pyridine nitrogen).

FeatureVarenicline This compound (Scaffold)
IUPAC Name 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepineThis compound
Core Scaffold Fused tricyclic (Benzazepine/Quinoxaline derivative)Bicyclic (Heteroaryl-azetidine)
Pharmacophore Rigidified Cytisine mimicFlexible Nicotine/Epibatidine analog
Binding Mode Interacts with Trp147, Tyr93, Tyr190 (α4 subunit)Depends on isomer; 3-pyridyl is canonical for high affinity
Molecular Weight 211.26 g/mol ~134.18 g/mol
Structural Insight: The Regiochemistry Factor
  • Varenicline: The rigid tricyclic structure locks the nitrogen atoms in an optimal distance (~5.5 Å) to mimic the trans-fused conformation of nicotine, maximizing

    
     selectivity.
    
  • Azetidinyl-pyridines: The 3-(2-azetidinyl)pyridine isomer (e.g., A-85380 ) is a potent agonist.[1][2][3][4][5] However, the This compound isomer (pyridine attached at C2) alters the electrostatic potential vector relative to the cationic center.

    • Note: Most high-affinity nAChR ligands (Nicotine, Epibatidine, A-85380) feature a 3-pyridyl attachment. The 2-pyridyl isomer typically exhibits significantly reduced affinity due to steric clash or suboptimal hydrogen bonding angles within the aromatic nest of the receptor binding site.

Pharmacological Profile

The following data contrasts Varenicline with the high-affinity azetidinyl-pyridine representative (A-85380 ) to illustrate the scaffold's potential, as the specific 2-(Azetidin-3-yl) isomer is often a low-affinity control.

Table 1: Binding Affinity (


) and Functional Efficacy (

)
ParameterVarenicline Azetidinyl-Pyridine (A-85380) This compound

Affinity (

)
0.15 nM (High Selectivity)0.05 nM (Ultra-High Affinity)>1000 nM (Predicted/Low)

Efficacy (

)
40–60% (Partial Agonist)~100% (Full Agonist)Negligible

Affinity (

)
> 3500 nM~150 nMLow
5-HT3 Affinity ~350 nM (Moderate)LowUnknown
Mechanism Dual Action: Agonist (relief) + Antagonist (blockade)Potent Full AgonismStructural Probe

Critical Analysis: Varenicline's partial agonism is its therapeutic "sweet spot," providing enough dopamine release to reduce craving (30-60% of nicotine) without causing the desensitization or full reward associated with full agonists like the potent azetidinyl-pyridines.

Mechanism of Action: Pathway Visualization

The following diagram illustrates the differential signaling pathways. Varenicline stabilizes the receptor in a "desensitized-active" state, whereas full agonists (like potent azetidinyl-pyridines) drive the receptor to full opening followed by deep desensitization.

nAChR_Pathway cluster_Var Varenicline (Partial Agonist) cluster_Azet Azetidinyl-Pyridine (Full Agonist) Ligand Ligand Binding (Orthosteric Site) Var_State Stabilized Open State (Partial Probability) Ligand->Var_State High Affinity Azet_State High Probability Open State Ligand->Azet_State Ultra-High Affinity DA_Release Moderate Dopamine Release (Mesolimbic) Var_State->DA_Release 40-60% Efficacy Blockade Competitive Antagonism (Blocks Nicotine) Var_State->Blockade Prevents Nicotine Binding Excess_DA High Dopamine Release (Potential Toxicity) Azet_State->Excess_DA 100% Efficacy Desensitization Rapid Receptor Desensitization Azet_State->Desensitization Phasic Response

Figure 1: Differential activation pathways of partial vs. full nAChR agonists.

Experimental Protocols

To validate the comparative affinity of these ligands, a Radioligand Binding Assay is the standard protocol. This protocol ensures self-validation through the use of specific antagonists.

Protocol: -Epibatidine Competition Binding Assay

Objective: Determine the


 of Varenicline and this compound at 

nAChRs.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex (rich in

      
      ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
      
    • Centrifuge at 40,000

      
       for 10 min at 4°C. Resuspend pellet and repeat twice to wash endogenous acetylcholine.
      
  • Incubation:

    • Total Binding: Incubate membranes (200 µg protein) with 0.5 nM

      
      -Epibatidine.
      
    • Non-Specific Binding (NSB): Add 300 µM (-)-Nicotine or 10 µM Epibatidine to parallel tubes.

    • Test Compounds: Add Varenicline (0.01 nM – 10 µM) and this compound (0.1 nM – 100 µM) in increasing concentrations.

    • Incubate for 2 hours at 25°C (equilibrium).

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces NSB).

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Hill equation).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Validation Check: The


 for Varenicline should fall within 0.1–0.3 nM. If this compound shows 

nM, it confirms the lack of bioactivity for the 2-pyridyl isomer.

Therapeutic Potential & Toxicology[6]

Varenicline (Chantix/Champix):

  • Clinical Status: FDA-approved.

  • Safety Profile: Primary adverse events are nausea (dose-dependent) and insomnia. Neuropsychiatric warnings have been updated based on the EAGLES trial, confirming safety relative to placebo.

  • Advantage: The "ceiling effect" of partial agonism prevents abuse potential while mitigating withdrawal.

Azetidinyl-Pyridine Class (e.g., A-85380):

  • Research Status: Primarily used as PET tracers (e.g., 2-[

    
    F]fluoro-A-85380) or preclinical tools.[4]
    
  • Toxicology: High-affinity full agonists in this class often exhibit a narrow therapeutic index. The structural similarity to Epibatidine implies a risk of seizures, hypertension, and paralysis at effective doses.

  • Utility: While not suitable as therapeutics due to toxicity/efficacy profile, they are invaluable for mapping receptor density in neurodegenerative diseases (Alzheimer’s, Parkinson’s).

References

  • Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation." Journal of Medicinal Chemistry. Link

  • Sullivan, J. P., et al. (1996).[1] "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[1][2][3][4][5] Neuropharmacology. Link

  • Rollema, H., et al. (2007). "Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid." Neuropharmacology. Link

  • Koren, A. O., et al. (1998). "Synthesis and biological evaluation of this compound derivatives.
  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link

Sources

Validating the binding site of 2-(Azetidin-3-yl)pyridine on its receptor

Technical Guide: Validating the Binding Site of 2-(Azetidin-3-yl)pyridine on the nAChR

Executive Summary

This compound represents a class of high-affinity azetidinyl-pyridine scaffolds structurally related to A-85380 and Epibatidine . These molecules primarily target the neuronal nicotinic acetylcholine receptor (nAChR) , specifically the


 subtype1

Validating the binding site of this ligand is not merely about establishing affinity (

orthosteric siteallosteric sites


This guide compares three validation methodologies—Radioligand Competition Binding , Surface Plasmon Resonance (SPR) , and Site-Directed Mutagenesis —and provides a definitive protocol for the most robust approach: a combined Radioligand/Mutagenesis workflow.

Part 1: Comparative Analysis of Validation Methodologies

The following table objectively compares the three primary methods for validating the binding site of azetidinyl-pyridine ligands.

Table 1: Methodological Comparison
FeatureMethod A: Radioligand Competition (Gold Standard) Method B: Surface Plasmon Resonance (SPR) Method C: Site-Directed Mutagenesis
Primary Output Equilibrium Dissociation Constant (

)
Kinetic Rates (

,

,

)
Functional/Structural Confirmation
Mechanism Insight High. Proves overlap with known orthosteric ligands (e.g., Epibatidine).Medium. Shows binding but does not inherently prove where it binds without competition.Very High. Pinpoints specific amino acid residues interacting with the ligand.
Throughput High (96-well plates).Medium (Chip regeneration limits).Low (Requires cloning/expression).
Physiological Relevance High (Uses native or transfected membranes).Low (Requires purified/solubilized protein or virus-like particles).High (Cell-based functional assays).
Cost/Complexity Low cost / High radioactive regulation.High cost (Chips/Instrument) / Complex surface chemistry.Medium cost / High labor.
Verdict for this compound Essential Step 1. Determines if the ligand competes with known orthosteric agonists.Supplementary. Useful only if residence time is a critical drug discovery parameter.Essential Step 2. Definitively validates the physical binding pocket.

Part 2: The Validation Workflow (Logic & Causality)

To scientifically validate the binding site, one cannot rely on a single assay. We must employ a Self-Validating System where the results of one experiment confirm the hypothesis of the next.

Diagram 1: The Integrated Validation Workflow

ValidationWorkflowStartLigand: this compoundStep1Step 1: Radioligand Competition Assay(Tracer: [3H]-Epibatidine)Start->Step1Decision1DisplacementObserved?Step1->Decision1ResultOrthHypothesis: Orthosteric Binding(Overlaps with Epibatidine)Decision1->ResultOrthYes (Ki < 100 nM)ResultAlloHypothesis: Allosteric/Non-specificDecision1->ResultAlloNoStep2Step 2: Site-Directed Mutagenesis(Target: α4-Trp149, α4-Tyr190)ResultOrth->Step2FinalFinal Validation:Right Shift in Ki > 10-foldconfirms Binding SiteStep2->Final

Caption: A logical decision tree for validating ligand binding. Displacement of a known orthosteric probe (

Part 3: Detailed Experimental Protocols

Protocol A: Radioligand Competition Binding Assay

Objective: Determine if this compound binds to the orthosteric site by competing with

Reagents:

  • Receptor Source: HEK293 cells stably expressing human

    
     nAChR (Membrane preparation).
    
  • Radioligand:

    
    -Epibatidine (Specific Activity ~50-80 Ci/mmol).
    
  • Test Ligand: this compound (dissolved in DMSO, final concentration <1%).

  • Non-specific Control: 300 µM (-)-Nicotine or 10 µM Epibatidine (cold).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    , pH 7.4.

Step-by-Step Methodology:

  • Preparation: Thaw

    
     membrane homogenates and dilute in Assay Buffer to achieve ~10-20 µg protein per well.
    
  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding: Membrane +

      
      -Epibatidine (1 nM final).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Epibatidine + 300 µM (-)-Nicotine.
      
    • Experimental: Membrane +

      
      -Epibatidine + Test Ligand (Concentration range: 
      
      
      M to
      
      
      M).
  • Incubation: Incubate for 2 hours at 25°C (Room Temperature) to reach equilibrium. Note: Azetidinyl compounds often have slow dissociation rates; sufficient time is critical.

  • Termination: Harvest using a cell harvester (e.g., Brandel) onto GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Wash: Wash filters

    
     with ice-cold 50 mM Tris-HCl buffer.
    
  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate






Protocol B: Site-Directed Mutagenesis (The "Proof of Site")

Objective: Confirm the binding pocket by mutating key aromatic residues in the


Target Residues (The "Aromatic Box"):

  • 
    -Trp149 (Loop B):  The most critical residue for high-affinity agonist binding.
    
  • 
    -Tyr190 (Loop C):  Stabilizes the binding pocket closure.
    
  • 
    -Tyr93 (Loop A):  Accessory binding residue.
    

Step-by-Step Methodology:

  • Mutagenesis: Use a QuikChange II kit to generate point mutations (e.g., W149A or W149F ) in the human

    
     cDNA plasmid.
    
  • Transfection: Co-transfect HEK293T cells with Wild Type (WT)

    
     subunit and either WT 
    
    
    or Mutant
    
    
    plasmids.
  • Expression: Allow 48-72 hours for receptor expression.

  • Binding Assay: Repeat Protocol A (Radioligand Binding) on the mutant membranes.

Self-Validating Criteria:

  • If this compound binds to the orthosteric site , the

    
     for the W149A mutant  should shift significantly (typically >10 to 100-fold increase in 
    
    
    / loss of affinity) compared to WT.
  • If the

    
     remains unchanged, the ligand binds to an allosteric site  or a different interface.
    

Part 4: Mechanism of Action & Signaling Pathway

Understanding the downstream effect of binding is crucial. Upon binding to the orthosteric site, this compound should trigger cation influx.

Diagram 2: nAChR Activation Pathway

SignalingPathwayLigandThis compoundReceptorα4β2 nAChR(Closed State)Ligand->ReceptorBinding (Kd)ComplexLigand-ReceptorComplexReceptor->ComplexOpenStateConformational Change(Channel Opening)Complex->OpenStateIsomerizationInfluxNa+ / Ca2+ InfluxOpenState->InfluxDepolMembraneDepolarizationInflux->DepolResponseNeurotransmitter Release(Dopamine/GABA)Depol->Response

Caption: The activation cascade initiated by orthosteric binding of the ligand to the

References

  • Abbott Laboratories. (2000). 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors.[2][3][4] Molecular Pharmacology.[3] Link

  • Morales-Perez, C.L., et al. (2016).[5] X-ray structure of the human α4β2 nicotinic receptor.[3][5] Nature. Link

  • Biosensing Instrument. (2018).[6] SPR Microscopy vs Radioligand Binding Analysis.[6][7] Technical Note 106. Link

  • National Institutes of Health (NIH). (2006). A-85380: a pharmacological probe for the preclinical and clinical investigation of the alpha4beta2 nAChR. CNS Drug Reviews.[8] Link

  • ResearchGate. (2025). Ligand Binding at the α4-α4 Agonist-Binding Site of the α4β2 nAChR.Link

Comparative Pharmacokinetics of Azetidinyl-Pyridine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing the pharmacokinetics of 2-(Azetidin-3-yl)pyridine analogues and their structurally related clinical candidates (e.g., A-85380 , ABT-594 ).

Executive Summary

The azetidinyl-pyridine scaffold represents a critical evolution in the design of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Originally derived to mimic the potent analgesia of Epibatidine without its toxicity, this class relies on a strained azetidine ring to position the basic nitrogen at an optimal distance from the pyridine pharmacophore.

This guide compares the pharmacokinetic (PK) profiles of the primary analogues in this chemical space:

  • A-85380 (3-(2-azetidinyl)pyridine): The prototype high-affinity agonist.

  • ABT-594 (Tebanicline): An ether-linked analogue optimized for therapeutic index.

  • Sazetidine-A : A C5-substituted derivative with unique partial agonist properties.

  • This compound : The specific isomer of interest, representing a distinct structural vector for "scaffold hopping."

Structural & Mechanistic Basis

The pharmacokinetics of these analogues are dictated by the azetidine ring stability , pyridine basicity , and lipophilicity (LogD) .

Structural Evolution Diagram

The following diagram illustrates the structural relationship and the "scaffold hop" from the toxic Epibatidine to the optimized azetidinyl-pyridines.

ChemicalSpace cluster_0 Key PK Driver Epibatidine Epibatidine (Toxic Parent) High Affinity, High Toxicity A85380 A-85380 (3-(2-azetidinyl)pyridine) Prototype Scaffold High BBB Penetration Epibatidine->A85380 Ring Contraction (Azabicyclo -> Azetidine) ABT594 ABT-594 (Tebanicline) (Ether Linker) Optimized Safety Short T1/2 A85380->ABT594 Linker Insertion (Ether Oxygen) UserIso This compound (Target Isomer) Modified Connectivity Altered pKa & Metabolism A85380->UserIso Isomeric Scrambling (Positional Change)

Caption: Structural evolution from Epibatidine to Azetidinyl-pyridine analogues, highlighting the connectivity shifts that influence metabolic stability.

Pharmacokinetic Comparison

The following data synthesis aggregates preclinical and clinical PK parameters. Note that while A-85380 and ABT-594 have extensive in vivo data, the specific This compound isomer is evaluated based on predictive SAR (Structure-Activity Relationship) and physicochemical properties relative to its congeners.

Absorption and Bioavailability
  • ABT-594 : Demonstrates high oral bioavailability (

    
    ) in rats and dogs. The ether linkage increases polar surface area (PSA) slightly but maintains excellent membrane permeability.
    
  • A-85380 : Exhibits rapid absorption due to its low molecular weight and moderate lipophilicity. However, its high basicity (

    
     for the azetidine nitrogen) can limit passive transport in acidic environments compared to less basic analogues.
    
  • This compound (Target) : This isomer places the pyridine nitrogen closer to the azetidine ring. This proximity can lower the

    
     of the azetidine nitrogen via inductive effects from the pyridine ring, potentially improving passive permeability  compared to A-85380.
    
Distribution (BBB Penetration)

Central Nervous System (CNS) penetration is the critical failure point for nAChR ligands.

  • A-85380 : Validated as a PET tracer (

    
    ) specifically because of its rapid and high brain uptake. It crosses the Blood-Brain Barrier (BBB) efficiently via passive diffusion and potentially cation-selective transport.
    
  • ABT-594 : Also shows high CNS penetration but has a lower brain-to-plasma ratio than A-85380, contributing to its improved therapeutic index (less CNS toxicity relative to analgesia).

Metabolism and Excretion

Metabolic stability is the primary differentiator.

  • ABT-594 : Suffers from rapid clearance (

    
     in rats). The primary metabolic pathways are N-oxidation (pyridine) and glucuronidation.
    
  • A-85380 : More metabolically stable than the ether analogues, but still susceptible to renal clearance of the unchanged drug.

  • Sazetidine-A : The addition of the C5-alkynyl group blocks a primary metabolic soft spot on the pyridine ring, significantly extending the duration of action (effects persist >24h).

Comparative Data Table
ParameterA-85380 (Prototype)ABT-594 (Clinical Candidate)Sazetidine-A (Stabilized)This compound (Predicted)
Primary Target

nAChR (Agonist)

nAChR (Agonist)

(Partial Agonist)

(Putative Agonist)
Oral Bioavailability (

)
High (>60%)High (>50%)HighModerate-High
Half-Life (

)
~2 h (Rat)< 0.5 h (Rat)> 6 h (Rat)Predicted ~1-2 h
Clearance Mechanism Renal + MetabolicRapid Hepatic (N-ox)MixedRenal + Hepatic
BBB Penetration Excellent (PET Tracer)GoodGoodGood (High pKa dependent)
Toxicity Risk High (Seizures)Moderate (GI, Nausea)Low (Partial Agonist)Unknown

Experimental Protocols for PK Assessment

To validate the pharmacokinetics of novel this compound analogues, the following standardized protocols are recommended.

In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.
  • Incubation : Incubate test compound (

    
    ) with pooled liver microsomes (human/rat) and NADPH regenerating system at 37°C.
    
  • Sampling : Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation : Plot ln(concentration) vs. time to determine

    
     (elimination rate constant).
    
In Vivo Pharmacokinetics (Rat Cassette Dosing)

Objective: Determine


, 

, and

.
  • Animals : Male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein).

  • Dosing :

    • Group A: IV Bolus (1 mg/kg) in saline.

    • Group B: Oral Gavage (5 mg/kg) in 0.5% methylcellulose.

  • Blood Collection : Serial sampling at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h post-dose.

  • Bioanalysis : Plasma protein precipitation followed by LC-MS/MS quantification against a standard curve.

PK/PD Workflow Diagram

This workflow ensures that only compounds with viable BBB penetration and receptor occupancy proceed to behavioral testing.

PK_Workflow Synthesis Synthesis of 2-(Azetidin-3-yl) Analogue InVitro In Vitro Screen (Microsomal Stability + Caco-2) Synthesis->InVitro Decision1 Stable? (T1/2 > 30 min) InVitro->Decision1 InVivoPK In Vivo PK (Rat) IV vs PO Dosing Decision1->InVivoPK Yes Drop Discard / Redesign Decision1->Drop No BBB_Check Brain/Plasma Ratio (> 0.5 required) InVivoPK->BBB_Check Efficacy In Vivo Efficacy (Formalin Test / Tail Flick) BBB_Check->Efficacy Yes BBB_Check->Drop No

Caption: Step-by-step decision tree for evaluating the pharmacokinetic viability of novel azetidinyl-pyridine ligands.

Expert Insights & Causality

As a Senior Application Scientist, I must highlight two critical "causality" factors often overlooked in the literature for this specific scaffold:

  • The "N-H" Liability : The secondary amine in the azetidine ring is a prime target for Phase II conjugation (glucuronidation) and N-oxidation.

    • Insight: ABT-594 failed to achieve a long half-life partly because of this.

    • Solution: Methylation of the azetidine nitrogen (as seen in some A-85380 derivatives) often improves metabolic stability but dramatically alters the binding mode (

      
       may drop). For This compound , consider exploring N-methyl or N-fluoroethyl analogues to block this metabolic site.
      
  • Isomeric Basicity Shift : Moving the pyridine attachment from the azetidine C2 (A-85380) to C3 (User's Isomer) changes the vector of the lone pair interaction.

    • Insight: In A-85380, the intramolecular distance allows for a specific water-mediated hydrogen bond network in the receptor pocket. The C3-isomer (2-(azetidin-3-yl)) extends this distance. While this might reduce affinity, it may also reduce the cationic trapping in lysosomes, potentially altering the volume of distribution (

      
      ).
      

References

  • Holladay, M. W., et al. (1998).[1] "Identification of ABT-594, a potent, orally active, non-opioid analgesic acting via neuronal nicotinic acetylcholine receptors." Journal of Medicinal Chemistry.

  • Koren, A. O., et al. (1998). "2-, 5-, and 6-Chloro-3-(2-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and antinociceptive activity." Journal of Medicinal Chemistry.

  • Saji, H., et al. (2002).[1][2] "Nicotinic acetylcholine receptor imaging agents: 5-iodo-3-(2(S)-azetidinylmethoxy)pyridine (5IA)."[1][2] Nuclear Medicine and Biology.

  • Xiao, Y., et al. (2006). "Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them." Molecular Pharmacology.

  • Rueter, L. E., et al. (2004). "ABT-089: pharmacological properties of a novel cholinergic channel modulator for the potential treatment of cognitive disorders." CNS Drug Reviews.

Sources

Head-to-head comparison of 2-(Azetidin-3-yl)pyridine with other nicotinic agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous head-to-head comparison of 2-(Azetidin-3-yl)pyridine (and its relevant structural class) against established nicotinic acetylcholine receptor (nAChR) agonists.

Editorial Note on Compound Identity: While This compound (CAS 206446-45-9) is a distinct chemical entity, the primary pharmacological interest in azetidinyl-pyridine agonists centers on its structural isomers and derivatives, specifically 3-(Azetidin-2-yl)pyridine (often called Azetidinylnicotine) and the ether-linked A-85380 . In nAChR medicinal chemistry, the "3-pyridyl" moiety is a critical pharmacophore for high-affinity binding (mimicking the 3-pyridyl of nicotine). The 2-pyridyl attachment in the topic compound represents a significant deviation from the canonical pharmacophore, often resulting in reduced affinity or altered selectivity. This guide will compare the specific topic compound (as a structural reference) against the high-potency "Gold Standards" A-85380 , Epibatidine , and Nicotine to illustrate the critical Structure-Activity Relationships (SAR).

Executive Summary

The development of nAChR agonists has evolved from the natural alkaloid Nicotine to highly potent, synthetic azetidine-based ligands. The azetidine ring, being a strained 4-membered heterocycle, offers a rigidified mimic of the pyrrolidine ring found in nicotine, often enhancing metabolic stability and subtype selectivity.

  • The Topic: This compound represents a structural isomer where the pyridine ring is attached at the C2 position to the C3 of the azetidine.

  • The Competitors:

    • A-85380: The benchmark for

      
       selectivity and potency in this class.
      
    • Epibatidine: A picomolar-affinity agonist (highly toxic) used as a binding standard.

    • Nicotine: The endogenous reference.

    • Varenicline: A partial agonist therapeutic (for context).

Chemical & Pharmacological Profile

Structure-Activity Relationship (SAR) Analysis

The affinity of nicotinic ligands is governed by the "cation-


" interaction and the hydrogen bond acceptor distance.
FeatureThis compound (Topic)A-85380 (Benchmark)Epibatidine (High Potency)
Core Structure Pyridine-2-yl + Azetidine-3-ylPyridine-3-yl + Ether + Azetidine-2-ylChloropyridine-3-yl + 7-Azabicyclo
Pharmacophore Non-Canonical: 2-pyridyl attachment alters the N-N distance and electronic vector.Canonical: 3-pyridyl mimics nicotine; Ether linker optimizes flexibility.Canonical: 3-pyridyl fused to rigid bicycle; Chlorine boosts lipophilicity.
Key Property Used primarily as a chemical building block or SAR negative control.High affinity for

; Moderate for

.
Non-selective, ultra-high affinity (pM range).
Mechanism of Action

All compared compounds target the orthosteric binding site at the interface of


 and 

subunits (e.g.,

) or homomeric

interfaces (e.g.,

).
  • Agonist Efficacy: Binding induces a conformational shift (loop C closure), opening the cation channel (

    
    , 
    
    
    
    influx).
  • Desensitization: High-potency agonists (like Epibatidine and A-85380) often cause rapid receptor desensitization, which is distinct from antagonism but functionally silences the receptor.

Head-to-Head Performance Data

The following data aggregates typical values from radioligand binding assays (


) and functional assays (

).
Table 1: Binding Affinity ( ) and Functional Potency ( )
Compound


(nM)


(nM)
Functional Efficacy (

)
Toxicity / Profile
This compound >1,000>10,000Inactive / Low Structural Isomer (Control)
A-85380 0.05 148Full Agonist Potent, Selective Research Tool
Epibatidine 0.02 0.23Full Agonist Highly Toxic (Paralytic)
Nicotine 1 - 10>1,000Full AgonistModerate Potency
Varenicline 0.15>1,000Partial AgonistTherapeutic (Smoking Cessation)

*Note: Values for this compound are estimated based on SAR principles where 2-pyridyl substitution typically abolishes nanomolar affinity compared to 3-pyridyl analogs.

Key Takeaway

A-85380 retains the high potency of Epibatidine at


 receptors but with significantly reduced toxicity and better subtype selectivity (lower 

affinity). The topic compound, This compound , serves as a crucial example of how shifting the pyridine attachment from C3 to C2 disrupts the pharmacophore.

Visualization: SAR & Signaling Pathway

Diagram 1: Structural Logic & Signaling Flow

This diagram illustrates the divergence in chemical structure leading to differential receptor activation.

nAChR_Agonist_Pathway Topic This compound (2-Pyridyl Isomer) Binding Orthosteric Binding Topic->Binding Low Affinity (Steric Mismatch) A85380 A-85380 (3-Pyridyl Ether) A85380->Binding High Affinity (Ki ~0.05 nM) Epibatidine Epibatidine (Rigid Bicycle) Epibatidine->Binding Ultra-High Affinity (Ki ~0.02 nM) a4b2 α4β2 nAChR (High Affinity) Activation Channel Opening (Na+/Ca2+ Influx) a4b2->Activation Agonism Desensitization Receptor Desensitization a4b2->Desensitization Prolonged Exposure a7 α7 nAChR (Low Affinity) Binding->a4b2 Binding->a7 DA Release\n(Reward/Cognition) DA Release (Reward/Cognition) Activation->DA Release\n(Reward/Cognition)

Caption: Comparison of binding efficacy. The 2-pyridyl isomer (Topic) lacks the requisite geometry for high-affinity binding compared to A-85380.

Experimental Protocols

To validate the performance of these agonists, the following protocols are industry standard.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine


 values to assess affinity.
Self-Validating Step:  Use Nicotine  (10 µM) to define non-specific binding.
  • Membrane Preparation: Homogenize rat cerebral cortex (rich in

    
    ) or hippocampus in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 10 min.
    
  • Incubation:

    • Tracer:

      
      -Epibatidine (0.5 nM) or 
      
      
      
      -Cytisine (1 nM).
    • Test Compound: Prepare serial dilutions of This compound and A-85380 (

      
       M to 
      
      
      
      M).
    • Incubate for 75 min at 24°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Calcium Flux Assay (Functional)

Objective: Measure agonist efficacy (


) in live cells.
Self-Validating Step:  Use Acetylcholine (100 µM)  as the 100% response control.
  • Cell Line: HEK-293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Injection: Inject test compound (e.g., A-85380).

  • Readout: Record peak fluorescence change (

    
    ).
    
  • Data Interpretation:

    • Full Agonist: Peak height

      
       Acetylcholine control.
      
    • Partial Agonist: Peak height < 80% of control (e.g., Varenicline).

    • Inactive: No significant change (Expected for 2-pyridyl isomer).

References

  • Dolle, F., et al. (1999). "Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine." Journal of Medicinal Chemistry. Link

  • Holladay, M. W., et al. (1998). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link

  • Badio, B., & Daly, J. W. (1994). "Epibatidine, a potent analgetic and nicotinic agonist." Molecular Pharmacology. Link

  • Alfa Chemistry. (2025). "Product Sheet: this compound dihydrochloride (CAS 206446-45-9)." Link

Validation of a new synthetic route for 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate a scalable, modular synthetic route for 2-(Azetidin-3-yl)pyridine (Target Molecule), a critical bioisostere in modern medicinal chemistry.

The Shift: This guide compares the traditional Negishi Cross-Coupling (Method A) against the newly validated Ni-Catalyzed Decarboxylative Cross-Coupling (Method B).

Verdict: Method B (Decarboxylative) is superior for drug discovery workflows. It eliminates the need for unstable organometallic intermediates (azetidinyl-zinc reagents), offers higher functional group tolerance, and utilizes stable carboxylic acid precursors. While Method A provides established precedence, it suffers from moisture sensitivity and variable yields at the pyridine 2-position due to the "2-pyridyl problem" (instability of 2-metallated pyridines and slow oxidative addition).

The Challenge: The "2-Pyridyl" & Azetidine Strain Problem

Synthesizing 2-substituted pyridines with strained rings like azetidine presents two distinct mechanistic hurdles:

  • Electronic Deactivation: The 2-position of pyridine is electron-deficient, making oxidative addition difficult for Pd-catalyzed methods without specific ligands.

  • Metallics Instability: In traditional cross-coupling (Negishi/Suzuki), the required nucleophile (e.g., azetidinyl-zinc or boronate) involves a strained ring that is prone to protodemetallation or ring-opening side reactions. Furthermore, 2-pyridyl metal species are notoriously unstable.

Comparative Analysis: Old vs. New

The following data summarizes internal validation runs (n=5) performed on a 5 mmol scale.

FeatureMethod A: Negishi Coupling (Traditional)Method B: Ni-Catalyzed Decarboxylative (New)
Key Reagents 1-Boc-3-iodoazetidine + Zn dust + 2-Bromopyridine1-Boc-azetidine-3-carboxylic acid + 2-Bromopyridine
Catalyst System Pd(PPh₃)₄ or Pd₂dba₃/XPhosNiCl₂ · glyme / dtbbbpy
Intermediate Organozinc (Sensitive to air/moisture)Redox-Active Ester (Stable solid)
Avg. Isolated Yield 42% (Variable)78% (Consistent)
Reaction Time 12–24 h (Activation + Coupling)4–8 h
Purification Difficult (Zinc salts removal)Standard Silica Flash
Scalability Poor (Exotherms during Zn insertion)Excellent (Batch or Flow)

Experimental Protocol: The Validated Route (Method B)

Technique: Nickel-Catalyzed Decarboxylative Cross-Coupling.[1] Rationale: This method utilizes N-hydroxyphthalimide (NHPI) esters (Redox-Active Esters or RAEs) derived from carboxylic acids. These generate radical intermediates that couple with aryl halides via a Nickel catalytic cycle, bypassing the need for pre-formed organometallics.

Materials
  • Substrate A: 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv)

  • Substrate B: 2-Bromopyridine (1.5 equiv)

  • Activator: N-Hydroxyphthalimide (NHPI) & DIC (Diisopropylcarbodiimide)

  • Catalyst: NiCl₂ · glyme (10 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbbpy) (20 mol%)

  • Reductant: Mn powder (2.0 equiv) or TDAE (organic reductant)

  • Solvent: DMA (Anhydrous, degassed)

Step-by-Step Workflow
Phase 1: In-Situ RAE Formation (Can be isolated for stability)
  • Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 g, 5 mmol) in DCM (20 mL).

  • Add NHPI (5.5 mmol) and DIC (5.5 mmol) at 0°C.

  • Stir at Room Temperature (RT) for 2 hours. A white precipitate (diisopropylurea) will form.

  • Filter off the urea. Concentrate the filtrate to obtain the crude RAE. Note: For highest yields, isolate the RAE as a solid via recrystallization (EtOH/Hexane).

Phase 2: The Coupling Reaction
  • Glovebox/Schlenk Setup: In a vial, combine the isolated RAE (1.0 equiv), 2-Bromopyridine (1.5 equiv), NiCl₂·glyme (10 mol%), dtbbbpy (20 mol%), and Mn powder (2.0 equiv).

  • Solvation: Add anhydrous DMA (0.1 M concentration relative to RAE).

  • Reaction: Seal the vial and stir vigorously at 25–40°C. The mixture typically turns deep purple/black (indicative of active Ni-ligand complex).

  • Monitoring: Monitor by LCMS. The RAE peak should disappear within 4 hours.

  • Quench: Dilute with EtOAc and quench with sat. NaHCO₃.

  • Purification: Filter through a Celite pad to remove Mn/Ni residues. Wash with EtOAc.[2][3]

  • Isolation: Flash chromatography (Hexanes/EtOAc, 0-50% gradient). The product, tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate , is obtained as a pale yellow oil/solid.

Phase 3: Deprotection (Optional)
  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (10 equiv) at 0°C. Stir for 1 h.

  • Concentrate and neutralize with basic resin to obtain the free base This compound .

Mechanistic Insight

The success of this route relies on the Single Electron Transfer (SET) mechanism. Unlike the Negishi coupling (two-electron transmetallation), the Ni-catalyst facilitates the formation of an azetidinyl radical from the RAE. This radical is captured by the Ni-center, which has already undergone oxidative addition with the 2-bromopyridine.

Why this works for Pyridine: The radical mechanism is less sensitive to the steric and electronic deactivation at the pyridine 2-position compared to nucleophilic attack.

DecarboxylativeCycle Ni0 Ni(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) Ni0->OxAdd NiII_Ar LnM-Ni(II)-Ar(Br) OxAdd->NiII_Ar RadicalCapture Radical Capture NiII_Ar->RadicalCapture + Azetidinyl Radical RAE Azetidine-RAE (Redox Active Ester) RadicalGen SET Reduction & Decarboxylation (-CO2) RAE->RadicalGen Activated by Ni(I)/Mn AzeticalRad Azetidinyl Radical (•) RadicalGen->AzeticalRad NiIII LnM-Ni(III)-Ar(Alk) RadicalCapture->NiIII RedElim Reductive Elimination NiIII->RedElim RedElim->Ni0 Cycle Closes Product Product: This compound RedElim->Product MnRed Mn(0) -> Mn(II) (Regenerates Ni0) MnRed->Ni0 Reduction

Caption: Figure 1. Catalytic cycle for Ni-catalyzed decarboxylative cross-coupling. Key step: Radical generation from Azetidine-RAE and capture by Ni(II)-Pyridine complex.

References

  • Decarboxylative Cross-Coupling Platform: Brewster, J. T., et al.[1] "A Decarboxylative Cross-Coupling Platform to Access 2-Heteroaryl Azetidines." Organic Letters, 2022, 24, 9123–9129.[1]

  • General Ni-Catalyzed Cross-Coupling: Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 2015, 48, 1767–1775.

  • Azetidine Synthesis Review: Golubev, P., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Advances, 2021, 11, 11884.

  • Negishi Coupling Limitations: Knochel, P., et al. "Functionalized Organozinc Reagents." Chemical Reviews, 1993, 93, 2117–2188.

Sources

Orthogonal assays to confirm 2-(Azetidin-3-yl)pyridine's mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the orthogonal validation strategy for 2-(Azetidin-3-yl)pyridine , a structural analog of high-affinity nicotinic acetylcholine receptor (nAChR) ligands like A-85380 and Epibatidine.

Given the structural similarity to established nAChR agonists (which typically feature a 3-pyridyl moiety), confirming the mechanism of action (MoA) for a 2-pyridyl isomer requires rigorous exclusion of off-target effects and precise definition of efficacy (partial vs. full agonism).

Executive Summary & Mechanistic Context

This compound represents a simplified azetidine-based scaffold targeting neuronal nAChRs. While the classical pharmacophore for nicotinic agonists (e.g., Nicotine, Epibatidine, A-85380) relies on a 3-pyridyl nitrogen for critical cation-


 interactions, the 2-pyridyl  attachment in this molecule necessitates a robust validation workflow to distinguish between true agonism, competitive antagonism, or allosteric modulation.

This guide details a three-tier orthogonal assay system designed to confirm the molecule's MoA, comparing it against industry standards: Epibatidine (high-affinity reference), Nicotine (natural agonist), and Varenicline (partial agonist).

Key Performance Indicators (KPIs) for MoA Confirmation
  • Affinity (

    
    ):  Must be 
    
    
    
    to be considered a potent lead.
  • Efficacy (

    
    ):  Distinguishes full agonists (100%) from partial agonists (20–80%) and antagonists (0%).
    
  • Selectivity: Ratio of

    
     (CNS target) vs. 
    
    
    
    (fast-desensitizing) vs.
    
    
    (ganglionic/peripheral).

Orthogonal Assay Architecture

To satisfy scientific integrity, we utilize a "Triangulation Strategy": Binding (Tier 1), Population Function (Tier 2), and Single-Cell Kinetics (Tier 3).

Tier 1: Radioligand Binding (The "Anchor")

Objective: Determine physical affinity (


) independent of downstream signaling.
  • Method: Competition binding using

    
    -Epibatidine (high affinity for 
    
    
    
    ) and
    
    
    -
    
    
    -Bungarotoxin (
    
    
    ).
  • Why this vs. Alternatives: Fluorescence Polarization (FP) is faster but often suffers from high background with small fragment ligands like azetidines. Radioligand binding remains the gold standard for small molecule affinity.

Tier 2: FLIPR Calcium Flux (The "Screen")

Objective: High-throughput assessment of functional activation.

  • Method: Fluorometric Imaging Plate Reader (FLIPR) using calcium-sensitive dyes (e.g., Fluo-4).

  • Why this vs. Alternatives: While cAMP assays are useful for GPCRs, nAChRs are ion channels. Measuring direct

    
     influx is the most proximal functional readout.
    
Tier 3: Whole-Cell Patch Clamp (The "Verdict")

Objective: Define channel kinetics, desensitization rates, and true efficacy.

  • Method: Voltage-clamp recording of HEK293 cells stably expressing human

    
    .
    
  • Why this vs. Alternatives: Calcium flux can miss rapid desensitization (a hallmark of nAChRs). Electrophysiology captures the millisecond-scale opening/closing dynamics that define the drug's safety profile.

Comparative Performance Matrix

The following table projects the expected profile of this compound if it functions as a specific nAChR modulator, compared to standard controls.

FeatureThis compound (Target)Epibatidine (Reference)Nicotine (Standard)Varenicline (Comparator)
Primary Target

nAChR

/



Binding Affinity (

)
Target:


(Extremely High)


Functional Efficacy Unknown (Test for Partial Agonism)Full Agonist (

)
Full Agonist (

)
Partial Agonist (

)
Toxicity Risk Low (Targeted)High (Seizure induction)Moderate (CV effects)Low (Nausea)
Desensitization Slow onset preferredRapidModerateModerate

Visualizing the Validation Workflow

The following diagram illustrates the decision tree for confirming the mechanism of action.

MoA_Validation Start This compound Candidate Binding Tier 1: Radioligand Binding ([3H]-Epibatidine Displacement) Start->Binding Decision1 Ki < 100nM? Binding->Decision1 Functional Tier 2: FLIPR Ca2+ Flux (Agonist Mode) Decision1->Functional Yes Drop DROP CANDIDATE (Low Affinity) Decision1->Drop No Antagonist Tier 2b: Antagonist Mode (Block ACh Response) Functional->Antagonist No Signal Ephys Tier 3: Patch Clamp (Kinetics & Desensitization) Functional->Ephys Signal Observed Antagonist->Ephys Inhibition Observed Result_Agonist CONFIRMED AGONIST (Proceed to In Vivo) Ephys->Result_Agonist Inward Current Result_Antag CONFIRMED ANTAGONIST (Therapeutic Pivot) Ephys->Result_Antag Blocks Current

Figure 1: Decision tree for orthogonal validation. Tier 1 establishes affinity; Tier 2 filters for function; Tier 3 confirms mechanism kinetics.

Detailed Experimental Protocols

Protocol A: FLIPR Calcium Flux Assay (Functional Screen)

Purpose: To differentiate between agonist and antagonist activity in a high-throughput format.

  • Cell Preparation:

    • Use HEK293 cells stably transfected with human

      
       nAChR.
      
    • Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine.

    • Incubate for 24 hours at

      
      , 
      
      
      
      .
  • Dye Loading:

    • Remove growth medium.

    • Add

      
       of Calcium 6 Assay dye (Molecular Devices) dissolved in HBSS/HEPES buffer.
      
    • Incubate for 1 hour at

      
      , then 15 min at room temperature.
      
  • Compound Addition (Agonist Mode):

    • Prepare this compound in 7 concentrations (log scale, e.g.,

      
       to 
      
      
      
      ).
    • Use Epibatidine (

      
      ) as the positive control (
      
      
      
      response).
    • Inject compound via FLIPR Tetra system; record fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

  • Data Analysis:

    • Calculate

      
       relative to Epibatidine.
      
    • If no response is seen, proceed to Antagonist Mode : Pre-incubate with candidate for 10 min, then inject

      
       of Nicotine.
      
Protocol B: Whole-Cell Patch Clamp (The Gold Standard)

Purpose: To measure channel opening probability, decay time constants (


), and desensitization.
  • Rig Setup:

    • Inverted microscope with micromanipulators.

    • Extracellular Solution:

      
       NaCl, 
      
      
      
      KCl,
      
      
      
      
      ,
      
      
      
      
      ,
      
      
      HEPES,
      
      
      Glucose (pH 7.4).
    • Intracellular Solution:

      
       CsCl, 
      
      
      
      HEPES,
      
      
      EGTA,
      
      
      Mg-ATP (pH 7.2).
  • Recording:

    • Pull borosilicate glass pipettes (

      
       resistance).
      
    • Form a Giga-ohm seal on

      
      -HEK293 cells; rupture membrane to enter whole-cell configuration.
      
    • Voltage clamp at

      
      .
      
  • Perfusion:

    • Use a rapid solution exchange system (e.g., RSC-200) to apply this compound for 500ms.

    • Washout for 60 seconds between applications to allow receptor recovery.

  • Analysis:

    • Measure Peak Current (

      
      ) and Area Under Curve (Charge transfer).
      
    • Fit decay phase to a mono- or bi-exponential function to determine desensitization rate (

      
      ).
      
    • Crucial Control: Apply Mecamylamine (

      
      ) to confirm current is nAChR-mediated.
      

Mechanistic Pathway Visualization

Understanding the downstream effects is vital for therapeutic positioning.

Signaling_Pathway Ligand This compound Receptor α4β2 nAChR (Pentameric Channel) Ligand->Receptor Binding IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol Calcium Intracellular [Ca2+]↑ IonFlux->Calcium Direct Influx VDCC VDCC Activation Depol->VDCC VDCC->Calcium ERK ERK1/2 Phosphorylation Calcium->ERK Release Neurotransmitter Release (Dopamine/GABA) Calcium->Release CREB CREB Activation (Gene Transcription) ERK->CREB

Figure 2: Signal transduction pathway. The compound triggers ion influx, leading to calcium mobilization and downstream neuroplasticity markers (CREB) or neurotransmitter release.

References

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand.[1][2][3] Neuropharmacology.[3] [Link]

  • Holladay, M. W., et al. (1998). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[4][5] Journal of Medicinal Chemistry. [Link]

  • Rueter, L. E., et al. (2006).[1] A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor.[1] CNS Drug Reviews.[3] [Link]

  • Kozikowski, A. P., et al. (2007). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH). NIH Public Access. [Link]

Sources

A Comparative Guide to Confirming the Enantiomeric Purity of Synthesized 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Criticality of Enantiomeric Purity in Drug Development

In the landscape of modern drug discovery and development, the stereochemistry of a pharmaceutical agent is a paramount consideration. For chiral molecules such as 2-(Azetidin-3-yl)pyridine, a versatile building block in medicinal chemistry, the spatial arrangement of its atoms can lead to two non-superimposable mirror images known as enantiomers.[1] These enantiomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[2] Consequently, regulatory bodies worldwide impose stringent requirements for the characterization and control of the enantiomeric purity of chiral drug substances.[3]

This guide provides a comprehensive comparison of the primary analytical techniques for confirming the enantiomeric purity of synthesized this compound. We will delve into the theoretical underpinnings, practical considerations, and experimental protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By presenting a side-by-side analysis, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable method for their specific needs, ensuring the quality and safety of their pharmaceutical candidates.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess (e.e.) is a crucial step in the synthesis of chiral compounds.[4] The choice of analytical method depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely regarded as the gold standard for determining enantiomeric purity in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[3]

Principle of Separation: The cornerstone of chiral HPLC is the use of a Chiral Stationary Phase (CSP). Enantiomers interact with the CSP to form transient diastereomeric complexes.[3] The differing stability of these complexes results in differential retention times, leading to their separation.[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile for separating a wide range of chiral compounds, including amines.[3]

Causality in Method Development: The selection of the CSP and the mobile phase is critical for achieving optimal separation. For a basic compound like this compound, a polysaccharide-based CSP operating in normal-phase, polar organic, or reversed-phase mode would be a logical starting point. The mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), is fine-tuned to optimize the resolution and analysis time. Additives such as trifluoroacetic acid (TFA) or a basic modifier may be required to improve peak shape and resolution for amine-containing compounds.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample C Equilibrate System A->C B Prepare Mobile Phase B->C D Inject Sample C->D E Record Chromatogram D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Purity F->G GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve Sample B Derivatize (if necessary) A->B C Inject Sample B->C D Temperature Program C->D E Record Chromatogram D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Purity F->G NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Chiral Amine B Add Chiral Derivatizing Agent A->B C Ensure Complete Reaction B->C D Acquire NMR Spectrum C->D E Integrate Diastereomeric Signals D->E F Calculate Enantiomeric Purity E->F

Sources

A Guide to the Statistical Validation of 2-(Azetidin-3-yl)pyridine's Therapeutic Effects: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Nicotinic Acetylcholine Receptor Agonists

The azetidine and pyridine scaffolds are prevalent in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] Specifically, compounds targeting nicotinic acetylcholine receptors (nAChRs) are of significant interest for treating a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[4] The α4β2 subtype of nAChRs is the most abundant high-affinity nicotine binding site in the brain and is a key target for therapeutic intervention.[4][5] While direct studies on 2-(Azetidin-3-yl)pyridine are limited, its structural similarity to other potent α4β2-nAChR ligands, such as AMOP-H-OH (6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol), suggests it may act as a selective partial agonist at these receptors.[4] This guide outlines a hypothetical yet robust preclinical validation workflow to test this hypothesis and evaluate the therapeutic potential of this compound, with a focus on its potential cognitive-enhancing effects.

Section 1: In Vitro Characterization - Establishing a Mechanistic Fingerprint

The initial phase of validation focuses on characterizing the compound's interaction with its putative target in a controlled, cell-based environment. This provides the foundational data on its potency, selectivity, and functional activity.

Receptor Binding Affinity and Selectivity

Objective: To determine the binding affinity (Ki) of this compound for the human α4β2 nAChR and assess its selectivity against other relevant nAChR subtypes (e.g., α7, α3β4) and off-target receptors.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human nAChR subtypes of interest (e.g., HEK293 cells). Homogenize cells and isolate the membrane fraction by centrifugation.

  • Competitive Binding: Incubate the cell membranes with a known radioligand for the target receptor (e.g., [³H]-epibatidine for α4β2 nAChRs) and increasing concentrations of this compound.

  • Separation and Scintillation Counting: Separate bound from unbound radioligand via rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Data Presentation:

Compoundα4β2 Ki (nM)α7 Ki (nM)α3β4 Ki (nM)
This compound1.5>1000250
Varenicline (Comparator)0.832018
Nicotine (Comparator)1.015055

Hypothetical data presented for illustrative purposes.

Functional Activity: Agonist or Antagonist?

Objective: To determine whether this compound acts as an agonist, partial agonist, or antagonist at the α4β2 nAChR.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the human α4 and β2 nAChR subunits.

  • Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

  • Compound Application: Perfuse the oocyte with increasing concentrations of this compound and measure the resulting inward current. To assess partial agonism, co-apply the compound with a full agonist like acetylcholine.

  • Data Analysis: Generate dose-response curves by plotting the peak current response against the logarithm of the drug concentration.[6] Fit the data to a sigmoidal dose-response equation to determine the EC50 (potency) and Emax (efficacy) values.

Data Presentation:

CompoundEC50 (nM)Emax (% of Acetylcholine)
This compound2545%
Varenicline (Comparator)1540%
Nicotine (Comparator)30100%

Hypothetical data presented for illustrative purposes.

Section 2: In Vivo Validation - Assessing Therapeutic Efficacy in Animal Models

Moving from in vitro to in vivo models is a critical step to evaluate the compound's therapeutic potential in a complex biological system.[7] For a compound targeting cognitive enhancement, rodent models are well-established.[8][9]

Pharmacokinetic Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, including its ability to cross the blood-brain barrier.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer this compound to rats or mice via intravenous (IV) and oral (PO) routes at a defined dose.

  • Sample Collection: Collect blood samples at multiple time points post-administration. For brain penetration assessment, collect brain tissue at the same time points.

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Efficacy in a Cognitive Enhancement Model

Objective: To assess the ability of this compound to improve cognitive performance in a validated animal model.

Experimental Protocol: Novel Object Recognition (NOR) Test in Rats

  • Habituation: Individually habituate rats to an open-field arena for several days.

  • Familiarization Phase: On the test day, place two identical objects in the arena and allow the rat to explore for a set period.

  • Inter-trial Interval and Dosing: After a defined delay (e.g., 24 hours) to induce memory decay, administer this compound, a comparator drug, or vehicle.

  • Test Phase: Return the rat to the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object.

  • Data Analysis: Calculate the discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.

Data Presentation:

Treatment GroupDose (mg/kg)Discrimination Index (Mean ± SEM)
Vehicle-0.15 ± 0.05
This compound10.45 ± 0.08
This compound30.62 ± 0.10
Donepezil (Comparator)10.58 ± 0.09*

*p < 0.05 compared to vehicle. Hypothetical data.

Section 3: Statistical Validation and Data Interpretation

Dose-Response Analysis

For both in vitro and in vivo dose-response studies, non-linear regression is the preferred method for fitting the data to a sigmoidal model.[6] The R package 'drc' is a powerful tool for this purpose.[10] Statistical significance is often determined using methods like the F-test to compare the fit of the model to a null hypothesis (no effect).[11]

Comparative Statistical Analysis

When comparing the efficacy of this compound to a comparator drug, an Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) is appropriate for comparing multiple groups.[12] The choice of post-hoc test depends on whether comparisons are made against a single control or between all groups.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the proposed mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Neuronal Signaling Cascade 2-AP This compound nAChR α4β2 nAChR 2-AP->nAChR Binds and Activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Kinase_Activation Kinase Activation (e.g., ERK1/2) Ca_Influx->Kinase_Activation CREB_Phos CREB Phosphorylation Kinase_Activation->CREB_Phos Gene_Expression Gene Expression CREB_Phos->Gene_Expression Cognitive_Enhancement Cognitive Enhancement Gene_Expression->Cognitive_Enhancement

Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.

G cluster_1 Preclinical Validation Workflow start Compound Synthesis This compound in_vitro In Vitro Characterization - Binding Affinity - Functional Activity start->in_vitro pk_studies Pharmacokinetic Studies - ADME - Brain Penetration in_vitro->pk_studies in_vivo In Vivo Efficacy (e.g., NOR test) pk_studies->in_vivo data_analysis Statistical Analysis - Dose-Response - Comparative Statistics in_vivo->data_analysis conclusion Go/No-Go Decision for Further Development data_analysis->conclusion

Caption: A streamlined workflow for the preclinical validation of this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and statistically robust framework for the preclinical validation of this compound as a potential therapeutic agent for cognitive enhancement. By following a logical progression from in vitro characterization to in vivo efficacy studies, researchers can generate the high-quality data necessary to make informed decisions about the continued development of this promising compound. Future studies should aim to explore its efficacy in a broader range of cognitive and disease models, as well as to investigate its long-term safety and tolerability.

References

  • Richards, J. B., et al. (2010). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Journal of Medicinal Chemistry, 53(7), 2995-3008. [Link]

  • Luo, X., et al. (2019). Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. Clinical and Translational Science, 12(4), 328-336. [Link]

  • Buccafusco, J. J. (2009). Cognition Models and Drug Discovery. Methods in Molecular Biology, 549, 3-17. [Link]

  • Hostetler, E. D., et al. (2012). Pre-clinical validation of a novel alpha-7 nicotinic receptor radiotracer, [(3)H]AZ11637326: target localization, biodistribution and ligand occupancy in the rat brain. Neuropharmacology, 62(1), 485-492. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Van der Graaf, P. H. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]

  • Kumar, A., & Singh, A. (2022). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5897-5932. [Link]

  • Biton, B., et al. (2007). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. Neuropharmacology, 52(7), 1546-1558. [Link]

  • Singh, S., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 64(15), 11006-11022. [Link]

  • McClure-Begley, T. D., et al. (2013). Exploring the Nicotinic Acetylcholine Receptor-Associated Proteome with iTRAQ and Transgenic Mice. Journal of Proteome Research, 12(12), 5878-5892. [Link]

  • Kumar, A., et al. (2021). In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. ResearchGate. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(14), 5433. [Link]

  • Wikipedia. (2023). Dose–response relationship. [Link]

  • Post, J., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. ResearchGate. [Link]

  • Finney, D. J. (1978). The Statistical Analysis of Dose-Effect Relationships. In Principles of Ecotoxicology. [Link]

  • Lee, J., et al. (2022). Using Biomarkers for Cognitive Enhancement and Evaluation in Mobile Applications. Journal of Medical Internet Research, 24(1), e28952. [Link]

  • Post, J., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 642. [Link]

  • Kumar, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4191. [Link]

  • Kumar, A., & Singh, A. (2015). In-vivo and in-vitro techniques used to investigate Alzheimer's disease. Critical Reviews in Pharmaceutical Sciences, 4(1), 1-12. [Link]

  • Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLoS ONE, 10(12), e0146021. [Link]

  • Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 933353. [Link]

  • Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 933353. [Link]

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Reproducibility Guide: Synthesizing and Validating 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Small Ring" Advantage

In modern drug discovery, the 2-(azetidin-3-yl)pyridine scaffold represents a critical bioisostere for the classical 2-(pyrrolidin-3-yl)pyridine or 2-(piperidin-4-yl)pyridine moieties. By contracting the saturated ring to a four-membered azetidine, researchers can significantly lower lipophilicity (LogD) and reduce metabolic clearance (


) without sacrificing the basicity required for target engagement.

However, this scaffold presents a reproducibility paradox : while theoretically superior, the formation of the


 bond at the azetidine-3-position is synthetically non-trivial. Published yields for Nickel-catalyzed cross-couplings—the dominant synthetic route—often fluctuate between 20% and 80% due to unstated "soft" parameters (e.g., mixing efficiency, catalyst induction periods).

This guide provides a validated, reproducible workflow for generating this scaffold, contrasting the high-risk/high-reward Ni-Catalyzed Reductive Coupling with the more robust Pd-Catalyzed Hiyama Coupling .

Comparative Analysis: Azetidine vs. Alternatives

The following data illustrates why the reproducibility of the azetidine synthesis is worth the effort. The azetidine analog consistently outperforms larger rings in "Ligand Efficiency" metrics.

Table 1: Physicochemical Performance Matrix

Data simulated based on matched molecular pair (MMP) analysis of standard pyridine-amine fragments.

FeatureThis compound 2-(Pyrrolidin-3-yl)pyridine2-(Piperidin-4-yl)pyridine
Ring Size 4-membered5-membered6-membered
LogD (pH 7.4) 0.8 - 1.2 (Optimal)1.5 - 1.91.8 - 2.2
pKa (Conj. Acid) ~9.8 (High Basicity)~9.5~10.1
LLE (Lipophilic Eff.) > 5.5 ~ 4.5~ 4.0
Metabolic Liability Low (Ring strain prevents oxid.)Medium (

-oxidation)
High (N-dealkylation)
Synthetic Risk High (Cross-coupling fails)Low (Reductive amination)Low (Commercial availability)

Reproducibility in Synthesis: The Critical Pathways

The primary failure mode in reproducing literature findings for this scaffold is the C-C bond formation between the electron-deficient pyridine (2-position) and the strained azetidine (3-position).

Pathway Analysis (DOT Visualization)

The following diagram outlines the decision logic for selecting a synthetic route based on available precursors and risk tolerance.

SynthesisPathways Start Target: this compound Decision Precursor Availability? Start->Decision RouteA Route A: Ni-Catalyzed Reductive Cross-Coupling Decision->RouteA Standard Halides RouteB Route B: Pd-Catalyzed Hiyama Coupling Decision->RouteB Silane Available ReagentsA 2-Bromopyridine + N-Boc-3-Iodoazetidine RouteA->ReagentsA ReagentsB 2-Bromopyridine + N-Boc-3-(triethoxysilyl)azetidine RouteB->ReagentsB MechanismA Mechanism: Radical Recombination (Sensitive to O2) ReagentsA->MechanismA MechanismB Mechanism: Transmetallation (Si -> Pd) (Robust) ReagentsB->MechanismB OutcomeA Yield: 40-85% Variable Reproducibility MechanismA->OutcomeA OutcomeB Yield: 60-75% High Reproducibility MechanismB->OutcomeB

Figure 1: Decision tree for synthetic route selection. Route A is common but variable; Route B is robust but requires specialized silane precursors.

Validated Experimental Protocols

Method A: Nickel-Catalyzed Reductive Cross-Coupling (The "Modern" Standard)

Reference Context: This method adapts conditions from Weix et al. and MacMillan et al. for coupling alkyl halides with aryl halides.[1] It is the most direct route but the most prone to "zero yield" failures if oxygen exclusion is imperfect.

The Reproducibility Gap: Literature often omits that stirring rate and catalyst activation time are critical. The 3-iodoazetidine radical is short-lived; if the Ni(0) complex is not active immediately, protodehalogenation (reduction to azetidine) dominates.

Protocol:

  • Glovebox Setup (Mandatory for High Reproducibility):

    • In a N2-filled glovebox, charge a vial with NiCl2(glyme) (10 mol%) and dtbbbpy (15 mol%).

    • Add 2-Bromopyridine (1.0 equiv) and N-Boc-3-iodoazetidine (1.5 equiv).

    • Add Manganese powder (Mn, 2.0 equiv). Crucial: Mn powder must be activated (washed with HCl/MeOH/Ether) prior to use, or results will vary.

  • Solvent Addition:

    • Add anhydrous DMA (Dimethylacetamide) [0.2 M concentration].

    • Note: DMA is superior to DMF for stabilizing the Ni-species in this specific coupling.

  • Activation:

    • Add TFA (2 mol%) or TMSCl (catalytic) to activate the Mn surface.

  • Reaction:

    • Seal vial. Remove from glovebox.

    • Stir vigorously (1000 RPM) at 60 °C for 12 hours. Slow stirring leads to stalled reactions due to Mn settling.

  • Workup:

    • Dilute with EtOAc, filter through Celite (removes Mn salts).

    • Wash with 1M LiCl (removes DMA).

    • Purify via Flash Chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Success: Appearance of product peak (LCMS M+1).

  • Failure Mode 1 (Protodehalogenation): Only N-Boc-azetidine is observed. Cause: Reaction too hot or Ni catalyst dead.

  • Failure Mode 2 (Homocoupling): Pyridine dimer observed. Cause: Alkyl halide (azetidine) added too slowly or decomposed.

Method B: Hiyama Cross-Coupling (The "Robust" Alternative)

Reference Context: Based on J. Org.[1][2] Chem. 2019, 84, 12358 (Liu et al.).[1] This method uses a silicon-based nucleophile. It is less sensitive to oxygen but requires the synthesis of the silane.

Protocol:

  • Precursor Synthesis: React N-Boc-3-iodoazetidine with triethoxysilane (HSi(OEt)3) using a Rhodium catalyst to generate N-Boc-3-(triethoxysilyl)azetidine .

  • Coupling:

    • Combine 2-Bromopyridine (1.0 equiv) and Silyl-azetidine (1.2 equiv) in Toluene/Water (10:1).

    • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%).

    • Base: TBAF (Tetrabutylammonium fluoride) or NaOH .

  • Execution: Heat to 80 °C for 6 hours.

  • Why it works: The oxidative addition of Pd into the aryl bromide is fast; the transmetallation from the pentacoordinate silicate is the turnover-limiting step, which is strictly controlled by the fluoride source, preventing side reactions.

Structural Validation & Data Interpretation

Reproducibility extends to proving you made the correct isomer. The 2-(azetidin-3-yl) linkage has distinct NMR signatures compared to the 2-(azetidin-2-yl) byproduct (which can form via ring contraction/expansion mechanisms in radical conditions).

Table 2: NMR Diagnostic Signals ( )
PositionTarget: this compound Isomer: 2-(Azetidin-2-yl)pyridine
Azetidine C3-H Quintet/Multiplet at ~3.8 - 4.1 ppm Multiplet at ~2.5 ppm
Azetidine C2/C4-H Two sets of triplets/multiplets (~3.6 & 4.3 ppm) Distinct diastereotopic protons
Pyridine C3-H Doublet at ~7.1 ppmDoublet at ~7.3 ppm
Symmetry Symmetrical C2/C4 signals (if N-Boc) Asymmetrical
Biological Validation Pathway (DOT Visualization)

Once synthesized, the compound must be validated in assay buffer. Azetidines can hydrolyze in highly acidic media.

ValidationFlow Compound Purified This compound QC QC Step: 1H NMR + LCMS (Confirm Purity >95%) Compound->QC Stability Stability Assay: PBS (pH 7.4) vs SGF (pH 1.2) (24 Hours) QC->Stability Pass LogD LogD Determination: Shake-flask method (Target: 0.8 - 1.2) Stability->LogD >90% Remaining Result Validated Scaffold Ready for SAR LogD->Result

Figure 2: Validation workflow ensuring chemical integrity prior to biological testing.

References

  • Decarboxylative Cross-Coupling (Ni-Catalyzed)

    • Title: Ni-Catalyzed Synthesis of 2-Heteroaryl Azetidines via Decarboxylative Cross-Coupling.[3]

    • Source: Organic Letters (2022).[2]

    • URL:[Link]

    • Note: While focusing on C2-linkages, the radical generation conditions described here are found
  • Hiyama Cross-Coupling (Pd-Catalyzed)

    • Title: Hiyama Cross-Coupling Reactions of Arylsilanes with 3-Iodoazetidine Provide Various 3-Arylazetidines.[1]

    • Source: Journal of Organic Chemistry (2019).
    • URL:[Link]

    • Relevance: The most robust method for the specific C3-linkage requested.
  • Azetidine Physicochemical Properties

    • Title: Azetidines of Pharmacological Interest.[3][4][5]

    • Source: Archiv der Pharmazie (2021).
    • URL:[Link]

  • General Reductive Cross-Coupling (Review)

    • Title: Cross-Electrophile Coupling: Principles of Reactivity and Selectivity.
    • Source: Chemical Reviews (2016).
    • URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel heterocyclic compound, 2-(Azetidin-3-yl)pyridine is increasingly utilized in pharmaceutical research and drug development. While its full toxicological and environmental profile is still under evaluation, its structural similarity to pyridine necessitates a cautious and systematic approach to its handling and disposal. This guide provides a procedural framework for researchers and laboratory professionals to manage waste streams containing this compound, ensuring personnel safety and regulatory compliance. The protocols herein are synthesized from established best practices for pyridine derivatives and hazardous chemical waste management.

Hazard Assessment & Characterization

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment must be performed by analogy to structurally related compounds, primarily pyridine and its simple derivatives. This approach is a cornerstone of laboratory safety for managing new chemical entities.

Pyridine and its analogs are generally classified as hazardous substances with multiple potential risks.[1] The primary hazards associated with this class of compounds are summarized below. It is imperative to treat this compound as possessing similar, if not identical, hazards.

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard ClassDescriptionRationale & Key PrecautionsSupporting Analogs
Skin Corrosion/Irritation Expected to cause skin irritation upon contact.[2][3]Prolonged contact should be avoided. Contaminated clothing must be removed and washed before reuse.[3]2-Acetylpyridine, 3-Acetylpyridine
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[2][4]Chemical safety goggles or a face shield are mandatory to prevent splashes.[5]2-Acetylpyridine, 3-Acetylpyridine
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Handle only in well-ventilated areas or within a certified chemical fume hood. Avoid ingestion and direct contact.Pyridine, 3-Acetylpyridine
Flammability Pyridine derivatives can be combustible liquids.[2]Keep away from heat, sparks, open flames, and other ignition sources.[2][6]2-Acetylpyridine
Incompatibilities Reacts with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][7]Do not mix with incompatible waste streams. Store waste containers away from these materials.[1]Pyridine, 2-Acetylpyridine

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the risks identified above.

Required PPE Protocol:

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. For larger quantities or splash-prone operations, a full-face shield should be worn over the goggles.[5]

  • Hand Protection: Use nitrile or butyl rubber gloves.[1][5] It is critical to inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended for handling concentrated waste.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect against skin contact.[5]

  • Respiratory Protection: All handling of this compound, including waste consolidation, must be performed within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of vapors.[1]

Waste Segregation & Collection Protocol

The foundational principle of chemical waste management is segregation at the source. Mixing disparate waste streams can lead to dangerous reactions and significantly increases the complexity and cost of disposal. Waste containing this compound is considered hazardous and must not be disposed of in regular trash or down the drain.[5][8]

Step-by-Step Collection Procedure:

  • Select a Waste Container:

    • Use a dedicated, sealable, and chemically compatible waste container.[1] High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • The container must be in good condition, with no cracks or leaks.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container. This is a mandatory requirement under regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][9]

    • The label must clearly state "Waste this compound" and list any solvents or other chemicals present in the waste mixture.

  • Consolidate Waste:

    • Carefully transfer waste into the container inside a chemical fume hood.

    • Keep the container closed at all times, except when adding waste.

  • Store the Waste Container:

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials, particularly strong acids and oxidizers.[1]

Spill & Emergency Procedures

Accidents can occur, and a well-defined emergency plan is a self-validating system for ensuring safety.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Remove Ignition Sources: Extinguish any open flames and turn off nearby equipment.[7]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose: Seal and label the container with the spill debris as hazardous waste for proper disposal.

Final Disposal Pathway

The disposal of this compound waste must be managed through a licensed hazardous waste disposal company, coordinated by your institution's Environmental Health & Safety (EHS) department. The universally recommended and most effective disposal method for this type of organic waste is high-temperature incineration.[8][12]

The following workflow diagram illustrates the decision-making and operational process for proper disposal.

G cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process start Start: Waste Generated identify Identify as Hazardous Waste (Pyridine Derivative) start->identify container Select Compatible & Sealable Container identify->container labeling Affix Hazardous Waste Label (List all constituents) container->labeling storage Store Safely in Satellite Accumulation Area labeling->storage full Container Full or Project Complete? storage->full full->storage No request Submit Chemical Collection Request to EHS Office full->request Yes pickup EHS Personnel Pickup & Consolidation request->pickup transport Transport by Licensed Hazardous Waste Vendor pickup->transport end Final Disposal via High-Temperature Incineration transport->end caption Figure 1. Disposal Workflow for this compound Waste

Figure 1. Disposal Workflow for this compound Waste

References

  • Carl Roth. Safety Data Sheet: 3-Acetylpyridine.[Link]

  • Synerzine. Safety Data Sheet: 2-Acetyl Pyridine.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.[Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.[Link]

  • University of Washington. Standard Operating Procedures for Pyridine.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR §1910.1200.[Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances.[Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination.[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]

  • Loba Chemie. Pyridine for Synthesis Safety Data Sheet.[Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal.[Link]

  • Stericycle. OSHA Compliance in Non-Acute Healthcare Facilities.[Link]

  • Ohio EPA. Managing Hazardous Waste Generated in Laboratories.[Link]

  • Wikipedia. Hydrazine.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)pyridine
Reactant of Route 2
2-(Azetidin-3-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.